molecular formula C22H29NO5.C4H4O4<br>C26H33NO9 B1683255 Trimebutine Maleate CAS No. 34140-59-5

Trimebutine Maleate

Cat. No.: B1683255
CAS No.: 34140-59-5
M. Wt: 503.5 g/mol
InChI Key: FSRLGULMGJGKGI-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimebutine maleate is a multifaceted pharmacological agent extensively used in basic and translational research focused on gastrointestinal physiology and functional disorders. Its primary research value lies in its complex, multimodal mechanism of action. It functions as an agonist at peripheral mu, kappa, and delta opioid receptors and acts as a multiple-ion channel modulator, inhibiting L-type calcium channels and calcium-dependent potassium channels in gastrointestinal smooth muscle . This unique profile allows researchers to use this compound to study the regulation of gut motility—where it can both stimulate and inhibit spontaneous contractions—and the modulation of visceral sensitivity . This compound is a vital tool for investigating the underlying pathophysiology of conditions like Irritable Bowel Syndrome (IBS) and postoperative paralytic ileus . Studies have explored its efficacy in models of constipation-predominant IBS (IBS-C), where it has been shown to improve symptoms and quality of life, potentially through the regulation of gut peptides like Vasoactive Intestinal Peptide (VIP) and Neuropeptide Y (NPY) . Its motor effects include accelerating gastric emptying, inducing the premature phase III of the migrating motor complex in the small intestine, and modulating colonic contractile activity, making it applicable for studying both hypermotility and hypomotility states . From a pharmacological perspective, Trimebutine is rapidly absorbed and undergoes significant first-pass metabolism in the liver to form N-desmethyltrimebutine (nortrimebutine), a primary metabolite that also possesses pharmacological activity . The elimination half-life of a 200 mg oral dose is approximately 2.77 hours, with predominant renal excretion of metabolites . Researchers should note that the product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRLGULMGJGKGI-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046017
Record name Trimebutine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34140-59-5, 58997-92-5, 58997-91-4
Record name Trimebutine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34140-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (-)-, (2Z)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58997-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (+)-, (2Z)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58997-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimebutine maleate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034140595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimebutine maleate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimebutine maleate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimebutine maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimebutine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1-ethyl-1-phenyl-2-(3,4,5-trimethoxybenzoyloxy)ethyl]dimethylammonium hydrogen maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMEBUTINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A051GM4YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMEBUTINE MALEATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKM38HXX5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMEBUTINE MALEATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4XZJ9GX7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trimebutine Maleate: An In-Depth Technical Guide on its Mechanism of Action at Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimebutine maleate is a unique gastrointestinal motility regulator with a multifaceted mechanism of action. A core component of its pharmacological profile is its interaction with the endogenous opioid system. This technical guide provides a comprehensive overview of the molecular interactions and downstream signaling pathways initiated by trimebutine and its active metabolite, N-desmethyltrimebutine, at mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented herein, including quantitative binding and functional data, detailed experimental protocols, and visual representations of signaling cascades, is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound has long been utilized in the clinical management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy is attributed to its ability to normalize intestinal motility, acting as both a prokinetic and an antispasmodic agent. This dual action is primarily mediated through its effects on peripheral opioid receptors within the enteric nervous system.[1][2][3] Unlike classical opioids, trimebutine exhibits a complex pharmacological profile, acting as a weak agonist at all three major opioid receptor subtypes: mu, delta, and kappa.[4][5][6] This non-selective agonism is believed to be key to its regulatory effects on gut function.

Interaction with Opioid Receptors: A Quantitative Perspective

Trimebutine and its primary active metabolite, N-desmethyltrimebutine, directly interact with µ, δ, and κ opioid receptors. The following tables summarize the available quantitative data on their binding affinities and functional potencies. It is important to note that the data are derived from various species and tissue types, which may contribute to variability in the reported values.

Table 1: Binding Affinity of Trimebutine for Opioid Receptors

CompoundReceptor SubtypePreparationRadioligandParameterValue (µM)Reference
Trimebutineµ, δ, κCanine Ileum Myenteric & Deep Muscular Plexus[3H]diprenorphineKi0.18[7]
Trimebutineµ, δ, κGuinea-pig brain membranesSpecific 3H-ligandsIC500.2 - 1.8[8]
TrimebutineµGuinea-pig ileum-IC500.75[8]
TrimebutineκRabbit vas deferens-IC507.1[8]
TrimebutineδMouse vas deferens-IC5039[8]

Table 2: Binding Affinity of N-desmethyltrimebutine (NDTMB) for Opioid Receptors

CompoundReceptor SubtypePreparationRadioligandParameterValue (µM)Reference
N-desmethyltrimebutineµ, δ, κCanine Ileum Myenteric & Deep Muscular Plexus[3H]diprenorphineKi0.72[7]
N-desmethyltrimebutineµ, δ, κGuinea-pig brain membranesSpecific 3H-ligandsIC500.3 - 6[8]

Table 3: Relative Binding Affinity and Selectivity Index

CompoundReceptor Selectivity Index (µ : δ : κ)PreparationReference
Trimebutine100 : 12 : 14.4Guinea-pig membranes[9]
N-desmethyltrimebutine100 : 32 : 25Guinea-pig membranes[9]
Morphine100 : 5 : 5Guinea-pig membranes[9]

Downstream Signaling Pathways

The activation of opioid receptors by trimebutine initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gi/o). This leads to the modulation of key effector systems, ultimately resulting in a decrease in neuronal excitability and smooth muscle contractility.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon agonist binding, opioid receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then interact with their respective downstream effectors. A primary target of the activated Gαi/o subunit is adenylyl cyclase. Trimebutine, through its agonist action at opioid receptors, inhibits adenylyl cyclase activity, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10]

G_Protein_Coupling_and_AC_Inhibition Trimebutine Trimebutine OpioidReceptor Opioid Receptor (µ, δ, κ) Trimebutine->OpioidReceptor G_Protein Gi/o Protein (αβγ) OpioidReceptor->G_Protein Activation G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion Ion_Channel_Modulation G_beta_gamma Gβγ Subunit GIRK GIRK Channel G_beta_gamma->GIRK Activation VGCC Voltage-Gated Ca2+ Channel (N-type) G_beta_gamma->VGCC Inhibition K_efflux K+ Efflux GIRK->K_efflux Ca_influx Ca2+ Influx VGCC->Ca_influx Hyperpolarization Hyperpolarization & Decreased Neuronal Excitability K_efflux->Hyperpolarization Neurotransmitter_Release Decreased Neurotransmitter Release Ca_influx->Neurotransmitter_Release Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing recombinant human opioid receptors) Incubation Incubate membranes, radioligand, and varying concentrations of trimebutine/NDTMB Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]diprenorphine) Radioligand_Prep->Incubation Compound_Prep Trimebutine/NDTMB Preparation (serial dilutions) Compound_Prep->Incubation Filtration Rapid filtration to separate bound from free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Competition_Curve Generate competition binding curve Scintillation->Competition_Curve IC50_Determination Determine IC50 value Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using the Cheng-Prusoff equation IC50_Determination->Ki_Calculation Isolated_Tissue_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation & Recording cluster_drug_addition Drug Administration cluster_analysis Data Analysis Tissue_Dissection Dissect guinea-pig ileum or mouse vas deferens Organ_Bath Mount tissue in an organ bath with physiological salt solution (e.g., Krebs solution) at 37°C Tissue_Dissection->Organ_Bath Electrical_Stimulation Apply electrical field stimulation to induce twitch contractions Organ_Bath->Electrical_Stimulation Transducer Record isometric contractions using a force transducer Electrical_Stimulation->Transducer Cumulative_Dosing Add cumulative concentrations of trimebutine/NDTMB Transducer->Cumulative_Dosing Dose_Response_Curve Generate a dose-response curve Cumulative_Dosing->Dose_Response_Curve EC50_Emax_Determination Determine EC50 and Emax values Dose_Response_Curve->EC50_Emax_Determination

References

Pharmacological Profile of Trimebutine Maleate and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine maleate is a multifaceted gastrointestinal agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a complex pharmacological profile, acting as a modulator of gastrointestinal motility and visceral sensitivity. This is achieved through its interaction with opioid receptors and ion channels within the enteric nervous system and smooth muscle cells. Following administration, trimebutine is extensively metabolized to its primary active metabolite, N-desmethyltrimebutine (nor-trimebutine), which largely shares and contributes to the pharmacological activity of the parent compound. This technical guide provides a comprehensive overview of the pharmacological properties of trimebutine and its metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Introduction

This compound is recognized for its unique dual modulatory effect on gastrointestinal motility, where it can stimulate hypotonic and inhibit hypertonic smooth muscle activity. This normalizing effect, coupled with its visceral analgesic properties, makes it a valuable therapeutic option for conditions characterized by abdominal pain and altered bowel habits.[1] The pharmacological actions of trimebutine are not attributed to a single mechanism but rather to a combination of effects on various signaling pathways. This document will delve into the intricate details of its interactions with opioid receptors and key ion channels, as well as the contribution of its primary metabolites to its overall therapeutic effect.

Mechanism of Action

The pharmacological activity of trimebutine and its primary metabolite, nor-trimebutine, is principally mediated through two main pathways: interaction with peripheral opioid receptors and modulation of ion channel activity in gastrointestinal smooth muscle cells.

Opioid Receptor Modulation

Trimebutine and nor-trimebutine act as agonists at peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors in the gastrointestinal tract.[1] This interaction is crucial for both the regulation of gut motility and the modulation of visceral pain perception. Unlike traditional opioids, trimebutine's effects are primarily localized to the gut, minimizing central nervous system side effects.[2] The binding affinities of trimebutine and nor-trimebutine for these receptors are summarized in the table below.

Ion Channel Modulation

Trimebutine and its metabolites directly influence the activity of several key ion channels in gastrointestinal smooth muscle cells, contributing to their spasmolytic and motility-regulating effects. This includes the blockade of L-type calcium channels and various potassium channels.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinities and inhibitory concentrations of trimebutine and its primary metabolite, N-desmethyltrimebutine (nor-trimebutine).

Table 1: Opioid Receptor Binding Affinities

CompoundReceptorKᵢ (µM)IC₅₀ (µM)Receptor Selectivity Index (µ:δ:κ)
Trimebutine µ (mu)0.180.75 (guinea-pig ileum)100:12:14.4
δ (delta)-39 (mouse vas deferens)
κ (kappa)-7.1 (rabbit vas deferens)
N-desmethyltrimebutine µ (mu)-0.3 - 6100:32:25
δ (delta)--
κ (kappa)--

Data compiled from studies on guinea-pig brain and ileum myenteric plexus membranes.[2][3][4]

Table 2: Ion Channel Inhibitory Activity

CompoundIon ChannelIC₅₀ (µM)Experimental Model
Trimebutine Sodium Channels (veratridine-induced glutamate release)>100Rat spinal cord slices
Sodium Currents0.83 ± 0.09Rat dorsal root ganglia neurons
Potassium Currents23 ± 6 (at 10 µM)Rat dorsal root ganglia neurons
Ca²⁺-dependent K⁺ Current (IKCa)23.5Rabbit ileal smooth muscle cells
Ca²⁺-independent K⁺ Current (IKv)7.6Rabbit ileal smooth muscle cells
Voltage-dependent Inward Ca²⁺ Current7 (holding potential -40mV)Rabbit ileal smooth muscle cells
Voltage-dependent Inward Ca²⁺ Current36 (holding potential -60mV)Rabbit ileal smooth muscle cells
N-desmethyltrimebutine Sodium Channels (veratridine-induced glutamate release)8.5Rat spinal cord slices
Sodium Currents1.23 ± 0.19Rat dorsal root ganglia neurons

Data compiled from various in vitro studies.[5][6][7]

Pharmacokinetics and Metabolism

Trimebutine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, leading to the formation of its main active metabolite, N-desmethyltrimebutine (nor-trimebutine). This metabolite retains significant pharmacological activity. Other metabolites are also formed through further N-demethylation and hydrolysis of the ester bond. The pharmacokinetic parameters of trimebutine are presented in the table below.

Table 3: Pharmacokinetic Parameters of Trimebutine

ParameterValueConditions
Tₘₐₓ (Peak Plasma Time) 0.80 hoursSingle 200 mg oral dose
Elimination Half-life (t₁/₂) ~1 hourSingle 2 mg/kg oral dose
Protein Binding ~5%In vivo and in vitro (serum albumin)
Excretion Predominantly renal (94% as metabolites)Oral dose

Data compiled from DrugBank Online.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

Trimebutine_Mechanism_of_Action cluster_0 Trimebutine & Nor-trimebutine cluster_1 Gastrointestinal Smooth Muscle Cell Trimebutine Trimebutine & Nor-trimebutine Opioid_Receptors μ, δ, κ Opioid Receptors Trimebutine->Opioid_Receptors Agonist Ion_Channels L-type Ca²⁺ Channels K⁺ Channels Trimebutine->Ion_Channels Blockade Contraction Modulation of Muscle Contraction Opioid_Receptors->Contraction Pain_Perception Decreased Visceral Pain Perception Opioid_Receptors->Pain_Perception Ion_Channels->Contraction Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start: Prepare cell membranes expressing opioid receptors add_radioligand Add radiolabeled ligand (e.g., [³H]naloxone) start->add_radioligand add_competitor Add increasing concentrations of Trimebutine or Nor-trimebutine add_radioligand->add_competitor incubate Incubate to reach equilibrium add_competitor->incubate separate Separate bound from free ligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC₅₀ and Kᵢ values measure->analyze Patch_Clamp_Electrophysiology cluster_workflow Patch-Clamp Electrophysiology Workflow start Start: Isolate single smooth muscle cell form_seal Form a high-resistance seal (giga-seal) with a glass micropipette start->form_seal whole_cell Rupture the membrane patch to achieve whole-cell configuration form_seal->whole_cell voltage_clamp Clamp the membrane potential at a holding potential whole_cell->voltage_clamp apply_drug Apply Trimebutine or Nor-trimebutine voltage_clamp->apply_drug record_current Record ion channel currents in response to voltage steps apply_drug->record_current analyze Analyze current-voltage relationship to determine IC₅₀ record_current->analyze

References

In-Vitro Characterization of Trimebutine Maleate's Effects on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine maleate is a multifaceted spasmolytic agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy stems from its complex and dual modulatory effects on smooth muscle contractility.[1] Unlike traditional antispasmodics, trimebutine can either stimulate or inhibit smooth muscle activity, a characteristic attributed to its intricate mechanism of action involving the modulation of various ion channels and neurotransmitter systems.[1][2] This technical guide provides an in-depth overview of the in-vitro characterization of this compound's effects on smooth muscle, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development endeavors.

Core Mechanism of Action: A Dual Modulator

Trimebutine's unique dual action on gastrointestinal motility is concentration-dependent.[1] At lower concentrations, it tends to stimulate gut motility, while at higher concentrations, it exhibits an inhibitory effect.[1] This is primarily achieved through its interaction with:

  • Ion Channels: Trimebutine modulates the activity of L-type calcium (Ca2+) channels, T-type Ca2+ channels, and calcium-activated potassium (K+) channels.[1][3] By inhibiting Ca2+ influx at higher concentrations, it reduces smooth muscle contraction.[1][4][5] Conversely, its action on K+ channels can lead to membrane depolarization, potentially contributing to its stimulatory effects at lower concentrations.[1][3]

  • Opioid Receptors: Trimebutine acts as a weak agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system.[1][2] This interaction can modulate the release of neurotransmitters like acetylcholine and substance P, which are involved in regulating intestinal motility and visceral sensitivity.[2]

  • Local Anesthetic Properties: The compound also possesses local anesthetic effects, which may contribute to its analgesic properties in conditions like IBS.[2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various parameters of smooth muscle function as reported in in-vitro studies.

Effect on Ion Channels Concentration Tissue/Cell Type Observed Effect Reference
L-type Ca2+ Current Inhibition30, 100, 300 μMGuinea Pig Colonic Smooth Muscle CellsDose-dependent inhibition of L-type Ca2+ currents.[3]
Ca2+-activated K+ (BKca) Current Inhibition1, 10, 30, 100, 300 μMGuinea Pig Colonic Smooth Muscle CellsDose-dependent inhibition of BKca currents.[3]
Voltage-dependent Ca2+ Inward Current SuppressionDose-dependentIntestinal Smooth Muscle CellsSuppression of Ba2+ inward current through voltage-dependent Ca2+ channels.[6]
Voltage-dependent K+ Current InhibitionNot specifiedIntestinal Smooth Muscle CellsInhibitory effect observed.[6]
Ca2+-activated Oscillating K+ Current InhibitionNot specifiedIntestinal Smooth Muscle CellsInhibitory effect observed.[6]
Effect on Smooth Muscle Contractility Concentration Tissue/Cell Type Observed Effect Reference
Inhibition of Spontaneous Contractions (Amplitude)30, 100, 300 μMGuinea Pig Colonic Longitudinal MuscleDose-dependent inhibition of the amplitude of spontaneous contractions.[3]
Attenuation of Spontaneous Contractions (Frequency & Tone)1, 10 μMGuinea Pig Colonic Longitudinal MuscleAttenuation of the frequency and tone of smooth muscle strips with no influence on amplitude.[3]
Inhibition of KCl-induced Contractions10, 50, 100 µMRat Detrusor Smooth MuscleSignificant reduction of 60 mM KCl-induced contractions (33%, 77%, and 93% inhibition, respectively).[7]
Inhibition of Acetylcholine-induced Contractions10-8 M–10-3 M (ACh) with TMB pretreatmentRat Detrusor Smooth MuscleSignificant decrease in acetylcholine-induced contractions.[7]
Inhibition of Carbachol-induced Ca2+ Release10-100 μMGuinea Pig Ileum (skinned smooth muscle)Concentration-dependent inhibition of tension development induced by carbachol (10 μM).[8]
Slight Contractile ResponseDose-dependentGuinea Pig GallbladderTrimebutine itself evoked a slight contractile response.[9]
Effect on Electrophysiological Properties Concentration Tissue/Cell Type Observed Effect Reference
Membrane Potential DepolarizationLow concentrations (1-10uM)Not specifiedDepolarizes the resting membrane potential.[1]
Decreased Action Potential Amplitude and FrequencyHigh concentrationsGuinea Pig Colonic Smooth Muscle CellsDecreased the amplitude and frequency of action potentials.[3]
Inhibition of Excitatory Junction Potential (e.j.p.)Not specifiedRat StomachInhibited the cholinergic excitatory junction potential more than the inhibitory junction potential.[4]

Experimental Protocols

Organ Bath Studies for Smooth Muscle Contractility

This protocol is a generalized procedure for assessing the effect of this compound on the contractility of isolated smooth muscle strips.

a. Tissue Preparation:

  • Humanely euthanize the experimental animal (e.g., guinea pig, rat) according to approved institutional guidelines.

  • Isolate the desired smooth muscle tissue (e.g., colon, ileum, bladder).[10]

  • Place the tissue in a dissection dish containing cold, oxygenated Krebs solution.

  • Carefully dissect out longitudinal or circular smooth muscle strips of appropriate dimensions (e.g., 2 x 8 mm).[10]

  • Tie silk ligatures or attach tissue clips to both ends of each strip.[10]

b. Experimental Setup:

  • Mount the tissue strips in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[7]

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.[10]

  • Allow the tissue to equilibrate for at least 60-120 minutes under a resting tension (e.g., 1 gram), with periodic washing with fresh Krebs solution.[10]

c. Experimental Procedure:

  • Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).[10]

  • After washout and return to baseline, add cumulative concentrations of this compound to the organ bath to evaluate its direct effect on spontaneous contractions.

  • To assess the effect on agonist-induced contractions, pre-incubate the tissue with varying concentrations of this compound before adding a contractile agent (e.g., acetylcholine, carbachol, KCl).[7]

  • Record the isometric tension and analyze parameters such as amplitude, frequency, and baseline tone of contractions.

Whole-Cell Patch Clamp Electrophysiology

This protocol outlines the methodology for recording ion channel currents in isolated smooth muscle cells.

a. Cell Isolation:

  • Obtain fresh smooth muscle tissue as described in the organ bath protocol.

  • Mince the tissue into small pieces and incubate in a dissociation solution containing enzymes such as collagenase and papain to enzymatically disperse the cells.

  • Gently triturate the tissue to release single smooth muscle cells.

  • Plate the isolated cells on glass coverslips in a recording chamber.

b. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Fabricate patch pipettes from borosilicate glass and fill them with an appropriate intracellular solution.

  • Under a microscope, form a high-resistance seal (gigaohm seal) between the pipette tip and the membrane of a single smooth muscle cell.

  • Rupture the cell membrane within the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Apply specific voltage protocols to elicit and record the currents of interest (e.g., L-type Ca2+ currents, K+ currents).

  • Perfuse the recording chamber with an extracellular solution containing this compound at various concentrations to determine its effect on the recorded currents.

Signaling Pathways and Experimental Workflows

Trimebutine_Signaling_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_channels Ion Channels cluster_receptors Receptors cluster_intracellular Intracellular Space TMB Trimebutine Maleate L_type_Ca L-type Ca2+ Channel TMB->L_type_Ca Inhibits (High Conc.) K_Ca Ca2+-activated K+ Channel TMB->K_Ca Inhibits Opioid_R Opioid Receptors (μ, δ, κ) TMB->Opioid_R Agonist Muscarinic_R Muscarinic Receptors TMB->Muscarinic_R Inhibits Coupling to PLC Ca_influx Ca2+ Influx L_type_Ca->Ca_influx Mediates K_efflux K+ Efflux K_Ca->K_efflux Mediates PLC Phospholipase C Muscarinic_R->PLC Activates Contraction Contraction Ca_influx->Contraction Stimulates Relaxation Relaxation K_efflux->Relaxation Promotes (Hyperpolarization) IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release from SR IP3->Ca_release Stimulates Ca_release->Contraction Stimulates

Caption: Trimebutine's multifaceted signaling pathway in smooth muscle cells.

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Tissue Isolation (e.g., Colon, Ileum) B Dissection into Smooth Muscle Strips A->B C Mounting in Organ Bath (Krebs, 37°C, 95% O2) B->C D Equilibration (60-120 min, 1g tension) C->D E Viability Test (e.g., 80mM KCl) D->E F Washout & Return to Baseline E->F G Addition of Trimebutine (Cumulative Doses) F->G H Addition of Agonist (e.g., Acetylcholine) G->H Optional: Agonist Study I Record Isometric Tension G->I H->I J Analyze Contraction (Amplitude, Frequency, Tone) I->J

Caption: Experimental workflow for organ bath contractility studies.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_exp Recording cluster_analysis Data Analysis A Tissue Isolation & Mincing B Enzymatic Digestion (Collagenase, Papain) A->B C Trituration & Plating of Single Cells B->C D Form Gigaohm Seal with Patch Pipette C->D E Achieve Whole-Cell Configuration D->E F Apply Voltage Protocol to Elicit Currents E->F G Record Baseline Ion Channel Currents F->G H Perfuse with Trimebutine (Varying Concentrations) G->H I Record Currents in Presence of Trimebutine H->I J Analyze Current (Amplitude, Kinetics) I->J

Caption: Workflow for whole-cell patch clamp electrophysiology experiments.

Conclusion

The in-vitro characterization of this compound reveals a complex pharmacological profile that underpins its clinical utility as a modulator of gastrointestinal motility. Its dose-dependent effects on L-type calcium channels, calcium-activated potassium channels, and its interactions with opioid and muscarinic receptor pathways collectively contribute to its dual regulatory action on smooth muscle contractility. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuanced mechanisms of trimebutine and to explore the therapeutic potential of novel compounds targeting similar pathways. The continued elucidation of these mechanisms at the cellular and tissue level is paramount for the development of next-generation therapies for functional gastrointestinal disorders.

References

Metabolic Fates of Trimebutine Maleate: A Comparative In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine maleate, a non-competitive spasmolytic agent, is widely utilized for its regulatory effects on gastrointestinal motility. The therapeutic efficacy and safety profile of trimebutine are intrinsically linked to its complex metabolic pathways, which exhibit notable variations across different species. This technical guide provides a comprehensive overview of the biotransformation of this compound in humans, rats, and dogs. It delves into the primary metabolic reactions, identifies the major metabolites, and presents available quantitative data to facilitate cross-species comparisons. Furthermore, this guide details the experimental protocols employed for the elucidation of these metabolic pathways, offering a valuable resource for researchers in drug metabolism and pharmacokinetics.

Introduction

This compound modulates intestinal and colonic motility, making it a valuable therapeutic agent for conditions such as irritable bowel syndrome (IBS) and postoperative paralytic ileus.[1][2] Its pharmacological activity is attributed to its interaction with peripheral opioid receptors (mu, delta, and kappa) and its influence on the release of gastrointestinal peptides.[3] The metabolism of trimebutine is extensive, occurring primarily in the liver via a first-pass effect, and is crucial for both its activation and clearance.[4][5] Understanding the species-specific differences in these metabolic pathways is paramount for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes.

Metabolic Pathways of this compound

The biotransformation of this compound predominantly involves two major enzymatic reactions: N-demethylation and ester hydrolysis .[6] These initial steps are often followed by conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.[1][4] The interplay between N-demethylation and hydrolysis pathways demonstrates significant species-dependent variations.

The primary metabolites of this compound are:

  • N-monodesmethyltrimebutine (Nortrimebutine or MPB): An active metabolite formed by the removal of one methyl group from the nitrogen atom.[1][7]

  • N-didesmethyltrimebutine (APB): Formed by the subsequent demethylation of nortrimebutine.[1]

  • 2-dimethylamino-2-phenylbutan-1-ol and its N-demethylated analogs (2-methylamino- and 2-amino-2-phenylbutan-1-ol): Products of the hydrolysis of the ester bond of trimebutine and its N-demethylated metabolites.[1][8]

  • 3,4,5-Trimethoxybenzoic acid (TMBA): The other product of ester hydrolysis.[9]

Species-Specific Metabolic Profiles

Humans: In humans, the major metabolite found in plasma is N-monodesmethyltrimebutine (nortrimebutine), indicating that N-demethylation is a primary metabolic pathway.[6][8] Subsequent hydrolysis and conjugation also occur.

Rats: In rats, a considerable proportion of trimebutine is thought to undergo ester hydrolysis before N-demethylation.[10][11][12] The major metabolite detected in the plasma of rats is 2-dimethylamino-2-phenylbutan-1-ol.[8]

Dogs: In dogs, the metabolic pathway appears to be initiated preferentially by N-demethylation, followed by ester hydrolysis and conjugation.[10][11][12] The primary metabolite observed in the plasma of dogs is also 2-dimethylamino-2-phenylbutan-1-ol.[8]

The following diagram illustrates the principal metabolic pathways of this compound.

Trimebutine_Metabolism Trimebutine This compound Nortrimebutine N-monodesmethyltrimebutine (Nortrimebutine) Trimebutine->Nortrimebutine N-demethylation Hydrolysis_Product_1 2-dimethylamino-2-phenylbutan-1-ol Trimebutine->Hydrolysis_Product_1 Ester Hydrolysis Hydrolysis_Product_2 3,4,5-Trimethoxybenzoic acid Trimebutine->Hydrolysis_Product_2 Ester Hydrolysis Didesmethyltrimebutine N-didesmethyltrimebutine Nortrimebutine->Didesmethyltrimebutine N-demethylation Demethylated_Hydrolysis_Products N-demethylated Hydrolysis Products Nortrimebutine->Demethylated_Hydrolysis_Products Ester Hydrolysis Didesmethyltrimebutine->Demethylated_Hydrolysis_Products Ester Hydrolysis Conjugates Sulphate and Glucuronide Conjugates Hydrolysis_Product_1->Conjugates Demethylated_Hydrolysis_Products->Conjugates

Figure 1: Principal metabolic pathways of this compound.

Quantitative Analysis of Trimebutine and its Metabolites

The quantification of trimebutine and its metabolites in biological matrices is essential for pharmacokinetic studies. The following tables summarize the available quantitative data from studies in humans and rats. At present, specific quantitative data for dogs remains limited in the reviewed literature.

Table 1: Quantitative Plasma Concentrations of Trimebutine and its Metabolites in Humans

AnalyteConcentration Range (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Analytical MethodReference
This compound1 - 1001HPLC-MS/MS[3][13]
N-monodesmethyltrimebutine (MPB)1 - 5001HPLC-MS/MS[3][13]
N-didesmethyltrimebutine (APB)1 - 1001HPLC-MS/MS[3][13]
3,4,5-Trimethoxybenzoic acid (TMBA)50 - 10,00050HPLC-MS/MS[3][13]

Table 2: Quantitative Plasma Concentrations of Trimebutine and its Metabolite in Rats

AnalyteConcentration Range (ng/mL)Limit of Detection (ng/mL)Analytical MethodReference
Trimebutine (TMB)10 - 50001HPLC[14]
N-monodesmethyltrimebutine (NDTMB)25 - 250005HPLC[14]

Detailed Experimental Protocols

The identification and quantification of trimebutine and its metabolites have been accomplished using various analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC/MS). In vitro studies using liver microsomes have also been instrumental in elucidating the metabolic pathways.

In Vivo Sample Analysis: HPLC-MS/MS Method

This protocol is a composite based on methodologies described for the analysis of human plasma.[3][9][13]

4.1.1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of human plasma, add an internal standard solution.

  • Add 5 mL of an extraction solvent (e.g., n-hexane:isopropanol, 99:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Perform a back-extraction into 200 µL of 0.1 M hydrochloric acid.

  • Vortex and centrifuge as described above.

  • Collect the aqueous layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

4.1.2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: YMC J'sphere C18 (150 mm × 2.0 mm, 4 µm) or equivalent.

  • Mobile Phase: 2 mM ammonium acetate buffer (pH 6.5) and methanol (20:80, v/v). A gradient elution may also be employed.[1][9]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

4.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer (e.g., API 4000).

  • Ionization Source: Electrospray Ionization (ESI) in positive/negative switching mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions (Example):

    • Trimebutine: m/z 388.2 → 100.1

    • N-monodesmethyltrimebutine: m/z 374.2 → 86.1

    • N-didesmethyltrimebutine: m/z 360.2 → 72.1

    • 3,4,5-Trimethoxybenzoic acid (negative mode): m/z 211.1 → 196.0

The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of trimebutine and its metabolites.

HPLC_Workflow Plasma_Sample Plasma Sample Internal_Standard Add Internal Standard Plasma_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Figure 2: General workflow for HPLC-MS/MS analysis.
In Vitro Metabolism: Liver Microsome Incubation

This protocol is a generalized procedure based on standard methods for in vitro drug metabolism studies.[15][16]

4.2.1. Preparation of Incubation Mixture

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (100 mM, pH 7.4)

    • Liver microsomes (from the species of interest, e.g., human, rat, or dog) to a final protein concentration of 0.5-1.0 mg/mL.

    • This compound stock solution to the desired final concentration (e.g., 1-10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

4.2.2. Initiation and Termination of the Reaction

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2 volumes).

  • Include control incubations:

    • A "zero-time" control where the reaction is terminated immediately after adding the NADPH-regenerating system.

    • A control without the NADPH-regenerating system to assess non-CYP-mediated metabolism.

    • A control with heat-inactivated microsomes.

4.2.3. Sample Processing and Analysis

  • Vortex the terminated reaction mixtures.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Transfer the supernatant to a new tube for analysis by HPLC-MS/MS as described in section 4.1.

The following diagram outlines the workflow for an in vitro metabolism study using liver microsomes.

Microsome_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis Microsomes Liver Microsomes Preincubation Pre-incubation at 37°C Microsomes->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation Trimebutine_Stock This compound Stock Trimebutine_Stock->Preincubation NADPH Add NADPH-regenerating system Preincubation->NADPH Incubation Incubation at 37°C (Time Course) NADPH->Incubation Termination Terminate with Cold Solvent Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS_Analysis LC-MS/MS Analysis Supernatant->LCMS_Analysis

Figure 3: Workflow for in vitro metabolism study using liver microsomes.

Discussion and Conclusion

The metabolism of this compound is a complex process characterized by significant interspecies variability. The primary metabolic pathways of N-demethylation and ester hydrolysis lead to the formation of several metabolites, with N-monodesmethyltrimebutine being a key active metabolite in humans. The predominance of either N-demethylation or ester hydrolysis as the initial metabolic step differs between rats and dogs, highlighting the importance of selecting appropriate animal models in preclinical drug development.

The analytical methods detailed in this guide, particularly HPLC-MS/MS, provide the sensitivity and selectivity required for the robust quantification of trimebutine and its metabolites in complex biological matrices. The in vitro liver microsome model serves as a valuable tool for elucidating the enzymatic basis of these metabolic pathways and for predicting potential drug-drug interactions.

This technical guide provides a foundational understanding of the metabolic pathways of this compound across different species. Further research, particularly to obtain more comprehensive quantitative data in dogs and to fully characterize the enzymes responsible for each metabolic step, will continue to enhance our understanding of the disposition of this important therapeutic agent.

References

Trimebutine Maleate and its Influence on Gastrointestinal Peptide Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine maleate is a multifaceted therapeutic agent utilized in the management of functional gastrointestinal disorders. Its mechanism of action extends beyond its direct effects on gut motility, encompassing a significant influence on the release of various gastrointestinal peptides. This technical guide provides an in-depth analysis of the current understanding of how this compound modulates the secretion of key peptides, including motilin, gastrin, glucagon, and vasoactive intestinal polypeptide (VIP). The document summarizes available data, outlines experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction

This compound is recognized for its unique regulatory effects on gastrointestinal motility, acting as a prokinetic and antispasmodic agent. A significant component of its pharmacological profile is its ability to modulate the complex interplay of gut hormones that govern digestive processes. This modulation is primarily mediated through its action as an agonist on peripheral opioid receptors (μ, κ, and δ), which are expressed on both enteric neurons and endocrine cells within the gastrointestinal tract.[1][2][3] Understanding the precise effects of trimebutine on peptide release is crucial for elucidating its therapeutic mechanisms and exploring its potential in a broader range of gastrointestinal disorders.

Effects on Gastrointestinal Peptide Release

This compound exerts distinct effects on the release of several key gastrointestinal peptides. The following sections summarize these effects based on available scientific literature.

Motilin

Trimebutine is a potent stimulator of motilin release. This effect is closely associated with its ability to induce a premature phase III of the migrating motor complex (MMC), a pattern of intense, housekeeper-like contractions in the small intestine during the fasting state.[4][5] Studies in canine models have demonstrated that intravenous administration of trimebutine leads to a sharp increase in plasma motilin concentrations, which precedes the onset of the premature phase III activity.[4] This suggests that motilin release is a primary event in trimebutine's prokinetic action. The stimulatory effect on motilin is thought to be mediated through opioid receptors, as it can be blocked by the opioid antagonist naloxone.[5]

Gastrin

The effect of trimebutine on gastrin release appears to be dependent on the digestive state. In human studies, oral administration of 200 mg of this compound was found to significantly augment gastrin release during the fasting period. However, during the postprandial period, trimebutine has been shown to abolish the expected meal-induced increase in plasma gastrin levels in dogs.[6] This dual effect suggests a complex regulatory role, potentially influencing gastric acid secretion and antral motility differently in fasting and fed states.

Glucagon and Other Pancreatic/Enteric Peptides

Trimebutine has been observed to have an inhibitory effect on the postprandial release of several peptides involved in glucose homeostasis and intestinal function. In a study involving dogs, intravenous trimebutine abolished the meal-stimulated increase in plasma glucagon, insulin, and gastric inhibitory polypeptide (GIP).[6] Furthermore, in human subjects, trimebutine significantly blunted the post-prandial response of pancreatic polypeptide (PP), a hormone involved in the regulation of pancreatic and gastric functions.

Vasoactive Intestinal Polypeptide (VIP)

The influence of trimebutine on the release of vasoactive intestinal polypeptide (VIP), a peptide known for its smooth muscle relaxant and secretagogue properties, is also documented.[7] However, detailed quantitative data on the extent and conditions of this modulation are less clearly defined in the available literature compared to other peptides.

Data Presentation: Summary of Effects

The following table summarizes the qualitative effects of this compound on the release of key gastrointestinal peptides as reported in the scientific literature. It is important to note that quantitative data from human clinical trials are not consistently available in the public domain.

Gastrointestinal PeptideEffect of this compoundSpeciesStudy ConditionsReference(s)
Motilin Stimulates release (significant rise in plasma levels)DogFasting and postprandial, IV administration[4][5]
Gastrin Stimulates release (during fasting) Inhibits postprandial release Human, DogFasting and postprandial, oral & IV administration[6]
Glucagon Inhibits postprandial release DogPostprandial, IV administration[6]
Pancreatic Polypeptide (PP) Inhibits postprandial release (blunts response)Human, DogPostprandial, oral & IV administration[6]
Insulin Inhibits postprandial release DogPostprandial, IV administration[6]
Gastric Inhibitory Polypeptide (GIP) Inhibits postprandial release DogPostprandial, IV administration[6]
Vasoactive Intestinal Polypeptide (VIP) Modulates release (less defined)--[7]

Experimental Protocols

The measurement of gastrointestinal peptide levels in the cited studies predominantly relies on radioimmunoassay (RIA). While specific, detailed protocols for each study are not fully available, the following sections outline the general principles and a representative workflow for the RIA of these peptides.

General Principle of Radioimmunoassay (RIA)

RIA is a highly sensitive in vitro assay technique used to measure concentrations of antigens (e.g., gastrointestinal peptides) in a sample. The principle is based on the competition between a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Experimental Workflow for Peptide RIA

The following diagram illustrates a typical workflow for a competitive radioimmunoassay used to measure gastrointestinal peptide concentrations in plasma samples.

RIA_Workflow cluster_prep Sample Preparation cluster_assay Radioimmunoassay cluster_analysis Data Analysis SampleCollection Blood Sample Collection (e.g., in EDTA tubes with aprotinin for glucagon) Centrifugation Centrifugation to separate plasma SampleCollection->Centrifugation PlasmaStorage Plasma storage at -20°C to -80°C Centrifugation->PlasmaStorage Incubation Incubation of: - Plasma Sample (unlabeled peptide) - Radiolabeled Peptide (e.g., ¹²⁵I-labeled) - Specific Primary Antibody PlasmaStorage->Incubation Competition Competitive Binding Incubation->Competition Separation Separation of Antibody-Bound and Free Radiolabeled Peptide (e.g., using a secondary antibody and centrifugation) Competition->Separation Measurement Measurement of Radioactivity in the Antibody-Bound Fraction (Gamma Counter) Separation->Measurement StandardCurve Generation of a Standard Curve (known concentrations of peptide) Measurement->StandardCurve Calculation Calculation of Peptide Concentration in the sample by interpolation StandardCurve->Calculation

Caption: A generalized workflow for the radioimmunoassay (RIA) of gastrointestinal peptides.

Key Methodological Considerations
  • Antibody Specificity: The use of highly specific primary antibodies is critical to ensure that only the peptide of interest is detected, without cross-reactivity with other structurally similar peptides.[8]

  • Radiolabeling: The peptide is typically labeled with a radioisotope such as Iodine-125 (¹²⁵I). The quality and specific activity of the radiolabeled tracer are crucial for the sensitivity and reliability of the assay.

  • Separation Technique: Various methods can be employed to separate the antibody-bound peptide from the free peptide, including the use of a second antibody that precipitates the primary antibody, or solid-phase techniques where the primary antibody is immobilized.

  • Standard Curve: A standard curve is generated using known concentrations of the purified peptide. This curve is essential for interpolating the concentration of the peptide in the unknown samples.

  • Sample Handling: Proper collection and storage of blood samples are vital to prevent peptide degradation. For certain peptides like glucagon, the addition of protease inhibitors such as aprotinin to the collection tubes is recommended.[9]

Signaling Pathways

The modulatory effects of this compound on gastrointestinal peptide release are primarily initiated by its interaction with peripheral opioid receptors located on enteroendocrine cells and enteric neurons.

Opioid Receptor-Mediated Signaling

Trimebutine acts as an agonist at μ (mu), κ (kappa), and δ (delta) opioid receptors. These are G-protein coupled receptors (GPCRs). The binding of trimebutine to these receptors on enteroendocrine cells can trigger intracellular signaling cascades that ultimately lead to the stimulation or inhibition of peptide secretion. The specific outcome (stimulation vs. inhibition) likely depends on the receptor subtype expressed on the particular endocrine cell type, the digestive state (fasting vs. fed), and the local neuro-hormonal milieu.

The following diagram illustrates a simplified, plausible signaling pathway for the opioid receptor-mediated release of a gastrointestinal peptide.

Opioid_Signaling_Pathway Trimebutine This compound OpioidReceptor Opioid Receptor (μ, κ, or δ on Enteroendocrine Cell) Trimebutine->OpioidReceptor G_Protein G-Protein Activation OpioidReceptor->G_Protein Effector Downstream Effector Modulation (e.g., Adenylyl Cyclase, Ion Channels) G_Protein->Effector SecondMessenger Change in Intracellular Second Messengers (e.g., cAMP, Ca²⁺) Effector->SecondMessenger VesicleFusion Modulation of Secretory Vesicle Fusion SecondMessenger->VesicleFusion PeptideRelease Gastrointestinal Peptide Release (e.g., Motilin, Gastrin) VesicleFusion->PeptideRelease

Caption: A simplified signaling pathway for trimebutine-induced GI peptide release.

Conclusion

This compound exerts a complex and significant influence on the release of key gastrointestinal peptides. Its ability to stimulate motilin release underscores its prokinetic properties, while its differential effects on gastrin and inhibitory actions on several postprandial peptides highlight its multifaceted regulatory role in the digestive system. The primary mechanism of action involves the activation of peripheral opioid receptors, which triggers intracellular signaling cascades within enteroendocrine cells.

For drug development professionals and researchers, a deeper understanding of these peptide-modulating effects is essential. Future research should aim to provide more quantitative data from human studies to better correlate peptide level changes with clinical outcomes. Furthermore, elucidating the specific downstream signaling pathways for each peptide will provide a more complete picture of trimebutine's mechanism of action and may open new avenues for therapeutic applications in a wider range of gastrointestinal motility and functional disorders.

References

Early-Stage Discovery Research on Trimebutine Maleate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine maleate is a well-established gastrointestinal motility modulator, widely prescribed for functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1] Its therapeutic efficacy stems from a complex and multifaceted pharmacological profile, distinguishing it from conventional spasmolytic agents. Trimebutine exhibits a dual modulatory effect on gut motility, capable of both stimulating and inhibiting intestinal contractions, thereby normalizing bowel function.[2][3] This unique characteristic is attributed to its interaction with a range of molecular targets, including peripheral opioid receptors and various ion channels.[2][4]

The development of analogs of this compound is a key area of research aimed at enhancing its therapeutic properties. The primary objectives of these research endeavors are to improve potency and selectivity for specific molecular targets, optimize pharmacokinetic profiles, and potentially reduce any off-target effects. This technical guide provides a comprehensive overview of the early-stage discovery research on this compound analogs, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

Pharmacology of this compound and its Primary Metabolite

Trimebutine's mechanism of action is not confined to a single pathway but involves a complex interplay of effects on the enteric nervous system. It acts as an agonist at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[5] Additionally, it modulates the activity of several voltage-gated ion channels, which are crucial for regulating smooth muscle contractility in the gastrointestinal tract.[2]

The primary active metabolite of trimebutine, N-monodesmethyltrimebutine (nor-trimebutine), is formed in the liver and shares some of the pharmacological properties of the parent compound.[6][7]

Interaction with Opioid Receptors

Trimebutine's interaction with opioid receptors is a key aspect of its modulatory effects on gastrointestinal motility. It displays a non-selective affinity for all three major opioid receptor subtypes (μ, κ, and δ) in the gut.[8] This interaction is thought to contribute to its ability to normalize both hypermotility and hypomotility disorders.

Modulation of Ion Channels

Trimebutine has been shown to modulate the function of several types of ion channels, including sodium, potassium, and calcium channels.[4][9] This activity is concentration-dependent and contributes to its spasmolytic and local anesthetic effects. At lower concentrations, it can enhance muscle contractions by reducing outward potassium currents, while at higher concentrations, it inhibits contractions by blocking L-type calcium channels.[9][10][11]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for trimebutine and its primary metabolite, nor-trimebutine.

CompoundTarget/AssayValueSpeciesReference
TrimebutineSodium Channels ([³H]batrachotoxin binding)Ki = 2.66 ± 0.15 µMRat[6][9]
Sodium Currents (Dorsal Root Ganglia Neurons)IC₅₀ = 0.83 ± 0.09 µMRat[6][9]
Potassium CurrentsIC₅₀ = 23 ± 6 µMRat[6][9]
Opioid Receptor Binding (non-selective)Ki = 0.18 µMCanine[8]
Nor-trimebutineSodium Channels ([³H]batrachotoxin binding)Ki = 0.73 ± 0.02 µMRat[6][9]
Sodium Currents (Dorsal Root Ganglia Neurons)IC₅₀ = 1.23 ± 0.19 µMRat[6][9]
Veratridine-induced Glutamate ReleaseIC₅₀ = 8.5 µMRat[6][9]

Signaling Pathways and Regulatory Mechanisms

The multifaceted actions of trimebutine are a result of its influence on several interconnected signaling pathways that regulate gastrointestinal function.

Trimebutine_Signaling_Pathways Trimebutine Trimebutine Opioid_Receptors Peripheral Opioid Receptors (μ, κ, δ) Trimebutine->Opioid_Receptors Agonist Ion_Channels Voltage-Gated Ion Channels (Na+, K+, Ca2+) Trimebutine->Ion_Channels Modulator Neurotransmitter_Release Modulation of Neurotransmitter Release Opioid_Receptors->Neurotransmitter_Release Visceral_Sensitivity Modulation of Visceral Sensitivity Opioid_Receptors->Visceral_Sensitivity Ion_Channels->Neurotransmitter_Release Ion_Channels->Visceral_Sensitivity Local Anesthetic Effect Gastrointestinal_Motility Regulation of Gastrointestinal Motility Neurotransmitter_Release->Gastrointestinal_Motility

Figure 1: Overview of Trimebutine's primary signaling pathways.

Synthesis of this compound Analogs

The synthesis of trimebutine analogs generally involves modifications to either the 2-(dimethylamino)-2-phenylbutanol core or the 3,4,5-trimethoxybenzoate moiety. A key strategy in analog development is the alkylation or acylation of isonitriles and nitriles to introduce novel functionalities.

General Synthetic Workflow

The synthesis of trimebutine analogs can be conceptualized in the following workflow:

Trimebutine_Analog_Synthesis_Workflow Start Starting Materials Step1 Synthesis of Substituted Amino Alcohol Core Start->Step1 Step2 Synthesis of Modified Acylating Agent Start->Step2 Step3 Esterification Reaction Step1->Step3 Step2->Step3 Step4 Purification Step3->Step4 Final_Product Trimebutine Analog Step4->Final_Product

Figure 2: General workflow for the synthesis of Trimebutine analogs.

Structure-Activity Relationship (SAR) of Trimebutine Analogs

A significant study in this area involved the synthesis of various trimebutine derivatives and the evaluation of their effects on colonic contractility.[12] This research led to the identification of the analog T-1815 , which was found to possess potent colonic propulsive activity.[12] Unfortunately, the specific chemical structure and detailed pharmacological data for T-1815 are not publicly accessible.

The following table summarizes the known pharmacological data for a key trimebutine analog.

CompoundTarget/AssayValueSpeciesReference
T-1815Colonic Propulsive ActivityPotent ActivityNot Specified[12]

Experimental Protocols

Synthesis of Trimebutine Analogs (General Protocol)

The synthesis of trimebutine analogs can be achieved through various chemical routes. A common method involves the esterification of a substituted 2-(dialkylamino)-2-arylbutanol with a modified benzoic acid derivative. The following is a representative, generalized protocol.

Step 1: Synthesis of the Amino Alcohol Intermediate

  • To a solution of a substituted propiophenone in a suitable solvent (e.g., a mixture of dimethyl sulfoxide and tetrahydrofuran), add trimethylsulfoxonium iodide and sodium hydride portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by thin-layer chromatography).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., diethyl ether).

  • Purify the resulting oxirane by column chromatography.

  • React the purified oxirane with a dialkylaluminum amide (e.g., dimethylaluminum N,N-dimethylamide) in an anhydrous solvent (e.g., diethyl ether) under an inert atmosphere.

  • Work up the reaction and purify the resulting amino alcohol by column chromatography.

Step 2: Esterification

  • Dissolve the synthesized amino alcohol in an anhydrous solvent (e.g., tetrahydrofuran) containing a base (e.g., triethylamine) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add a solution of the desired substituted benzoyl chloride in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired trimebutine analog.

In Vitro Evaluation of Colonic Contractile Activity

This protocol is a generalized method for assessing the effects of trimebutine analogs on the contractility of isolated colonic smooth muscle.

  • Humanely euthanize a laboratory animal (e.g., guinea pig or rat) in accordance with institutional guidelines.

  • Excise a segment of the distal colon and place it in a cold, oxygenated Krebs-Ringer bicarbonate solution.

  • Carefully remove the mucosal layer and prepare longitudinal muscle strips (approximately 10 mm in length and 2 mm in width).

  • Mount the muscle strips in organ baths containing oxygenated Krebs-Ringer solution maintained at 37 °C.

  • Connect one end of the muscle strip to a fixed support and the other to an isometric force transducer to record contractile activity.

  • Allow the muscle strips to equilibrate for at least 60 minutes, during which the bathing solution is changed every 15 minutes.

  • Record spontaneous contractile activity for a baseline period.

  • Add the trimebutine analog to the organ bath in a cumulative concentration-dependent manner.

  • Record the changes in the frequency and amplitude of contractions at each concentration.

  • Analyze the data to determine the EC₅₀ or IC₅₀ values for the test compounds.

Conclusion and Future Directions

This compound remains a valuable therapeutic agent for functional gastrointestinal disorders due to its unique modulatory effects on gut motility. The early-stage discovery research on its analogs has shown promise in identifying compounds with enhanced properties, such as the potent colonic propulsive agent T-1815.[12] However, a comprehensive understanding of the structure-activity relationships of trimebutine analogs is still developing, and there is a clear need for more publicly available quantitative data.

Future research in this area should focus on:

  • The synthesis and pharmacological evaluation of a broader range of trimebutine analogs to establish a more detailed and quantitative SAR.

  • Elucidation of the specific molecular interactions of these analogs with their target receptors and ion channels.

  • In-depth investigation of the signaling pathways modulated by novel analogs to better understand their mechanisms of action.

  • Evaluation of the pharmacokinetic and toxicological profiles of promising lead compounds.

Such studies will be instrumental in the development of next-generation gastrointestinal motility modulators with improved efficacy and safety profiles.

References

Beyond Opioids: An In-depth Technical Guide to the Molecular Targets of Trimebutine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trimebutine maleate, a widely prescribed agent for functional gastrointestinal disorders, is well-recognized for its regulatory effects on gut motility. While its interaction with opioid receptors is a known aspect of its mechanism, a substantial body of evidence reveals a more complex pharmacological profile. This technical guide delves into the non-opioid molecular targets of trimebutine, providing a comprehensive overview of its interactions with various ion channels, receptors, and signaling pathways that contribute to its therapeutic efficacy.

Modulation of Ion Channels: A Primary Mechanism

Trimebutine's influence on gastrointestinal smooth muscle contractility is significantly mediated by its direct action on several classes of ion channels. Its effects are notably concentration-dependent, leading to a dual action of both stimulation and inhibition of muscle activity.

Calcium Channels

Trimebutine exhibits a complex, concentration-dependent interaction with voltage-gated calcium channels in gastrointestinal smooth muscle cells.[1][2][3][4]

  • At higher concentrations (100-300 μM) , trimebutine inhibits L-type voltage-dependent calcium channels.[2][5] This action reduces the influx of extracellular calcium and also inhibits calcium release from intracellular stores, leading to decreased smooth muscle contraction and explaining its spasmolytic effects.[2][4] Trimebutine is suggested to bind with high affinity to the inactivated state of the calcium channel.[2][6]

  • At lower concentrations (1-10 μM) , trimebutine has been shown to activate T-type calcium channels, which can contribute to increased contractility in the intestine and colon and promote gastric emptying.[2]

Potassium Channels

Trimebutine also modulates the activity of potassium channels, which plays a crucial role in setting the resting membrane potential of smooth muscle cells.

  • The drug inhibits outward potassium currents in a concentration-dependent manner.[2][7] This includes both delayed rectifier K+ channels and Ca2+-dependent K+ channels (BKca).[2][5]

  • Inhibition of these potassium currents leads to membrane depolarization, which can enhance muscle contractions, particularly at lower concentrations of trimebutine.[2][5][8][9]

Sodium Channels

Trimebutine demonstrates local anesthetic properties, which are attributed to its ability to block voltage-gated sodium channels.[1][10] This action contributes to its analgesic effect in conditions like irritable bowel syndrome (IBS) by numbing sensory nerves in the gastrointestinal tract.[1]

Receptor-Mediated Actions Beyond Opioids

Beyond its direct effects on ion channels, trimebutine interacts with other receptor systems, further contributing to its multifaceted mechanism of action.

Muscarinic Acetylcholine Receptors

Trimebutine possesses antimuscarinic properties, acting as an antagonist at muscarinic acetylcholine receptors.[11][12][13] This antagonism contributes to its spasmolytic effects by inhibiting cholinergic-mediated smooth muscle contractions.[12]

Serotonin Receptors

While direct, high-affinity binding to specific serotonin (5-HT) receptor subtypes is not extensively detailed, the modulation of serotonergic pathways is implicated in its efficacy, particularly in IBS where serotonin plays a key role in regulating gut motility and visceral sensation.[14][15][16] Its ability to alleviate symptoms in IBS suggests a potential indirect influence on the serotonin system.[14]

Toll-Like Receptors (TLRs) and Anti-inflammatory Effects

Recent findings have highlighted an anti-inflammatory role for trimebutine, mediated through the inhibition of Toll-like receptors. It has been shown to inhibit signaling from TLR2, TLR4, TLR7, TLR8, and TLR9.[17][18] This inhibitory action prevents the activation of downstream signaling molecules such as IRAK1 and subsequent activation of transcription factors like NF-κB, as well as MAP kinases ERK1/2 and JNK.[17][18] This mechanism underlies its potential to reduce inflammation in the gut.

Modulation of Intracellular Signaling Pathways

Trimebutine's interactions with receptors and ion channels initiate cascades of intracellular signaling events.

NF-κB and MAPK Signaling

As a consequence of its inhibitory effect on TLRs, trimebutine suppresses the activation of the NF-κB and MAPK (ERK1/2, JNK) signaling pathways.[17][18] These pathways are central to the inflammatory response, and their inhibition by trimebutine contributes to its anti-inflammatory properties.

AKT/ERK Pathway

In the context of oncology research, trimebutine has been observed to inhibit the AKT/ERK pathway in glioma cells, leading to the induction of apoptosis.[17][18] This suggests that the molecular targets of trimebutine may have implications beyond gastrointestinal disorders.

Quantitative Data Summary

The following tables summarize the available quantitative data on the non-opioid molecular targets of this compound.

TargetActionIC50Species/TissueReference
Sodium ChannelsAntagonist8.4 μMIn vitro[11]
Voltage-gated K+ Current (IKv)Inhibitor7.6 μMRabbit ileal smooth muscle[7]
Ca2+-activated K+ Current (IKCa)Inhibitor23.5 μMRabbit ileal smooth muscle[7]
L-type Ca2+ CurrentInhibitor7 μMRabbit ileal smooth muscle (holding potential -40 mV)[6]
L-type Ca2+ CurrentInhibitor36 μMRabbit ileal smooth muscle (holding potential -60 mV)[6]
Concentration RangeEffectTarget SystemReferences
1-10 μMDepolarizes resting membrane potential, enhances muscle contractions, activates T-type Ca2+ channels.GI smooth muscle cells[2][5][19]
30-300 μMInhibits amplitude of spontaneous contractions, inhibits L-type Ca2+ channels.GI smooth muscle cells, Colonic longitudinal muscle[2][5][19]

Experimental Protocols

The characterization of trimebutine's molecular targets has been achieved through various electrophysiological and molecular biology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of trimebutine on ion channel activity in isolated single cells.

Methodology Outline:

  • Cell Isolation: Single smooth muscle cells are enzymatically dispersed from gastrointestinal tissues (e.g., rabbit ileum, guinea pig colon).[3][5][7]

  • Electrode Preparation: Borosilicate glass microelectrodes are fabricated and filled with an appropriate intracellular solution.

  • Giga-seal Formation: The microelectrode is brought into contact with a single cell, and suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the electrode tip, establishing the whole-cell recording configuration.

  • Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (holding potential), and voltage steps are applied to elicit ion currents through specific channels (e.g., Ca2+, K+).

  • Drug Application: this compound at various concentrations is applied to the cell via a perfusion system.

  • Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine the effect of trimebutine (e.g., inhibition, activation, shift in voltage-dependence).

Isometric Force Transducer Recordings

This method is used to measure the contractile responses of smooth muscle strips to trimebutine.

Methodology Outline:

  • Tissue Preparation: Longitudinal or circular muscle strips are dissected from gastrointestinal tissues.

  • Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and bubbled with carbogen (95% O2, 5% CO2).

  • Transducer Connection: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Drug Administration: Trimebutine is added to the organ bath at cumulative concentrations.

  • Data Recording: The contractile activity (amplitude, frequency, and tone) is continuously recorded before and after drug administration.

Signaling Pathway and Experimental Workflow Visualizations

Caption: Molecular targets of Trimebutine beyond opioid receptors.

Electrophysiology_Workflow Start Start: Tissue Dissection (e.g., Guinea Pig Colon) Cell_Isolation Enzymatic Dispersion of Smooth Muscle Cells Start->Cell_Isolation Patching Whole-Cell Configuration (Patch-Clamp) Cell_Isolation->Patching Protocol Apply Voltage-Clamp Protocol (Hold & Step Potentials) Patching->Protocol Baseline Record Baseline Ion Currents (e.g., ICa, IK) Protocol->Baseline Drug_App Perfusion with This compound (Varying Concentrations) Baseline->Drug_App Recording Record Ion Currents in Presence of Drug Drug_App->Recording Analysis Data Analysis: - Current Amplitude - Voltage-Dependence - IC50 Calculation Recording->Analysis End End: Characterize Drug-Channel Interaction Analysis->End

Caption: Experimental workflow for patch-clamp analysis.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Trimebutine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trimebutine maleate, a multifaceted modulator of gastrointestinal motility, has long been a subject of scientific inquiry due to its unique dual regulatory effects on intestinal smooth muscle. This technical guide delves into the core of its pharmacological action by exploring the critical relationship between its chemical structure and biological activity. Through a comprehensive review of structure-activity relationship (SAR) studies, this document aims to provide a detailed understanding of the molecular determinants of trimebutine's efficacy, offering valuable insights for researchers and professionals engaged in the development of novel gastrointestinal therapeutics.

Unraveling the Multifaceted Mechanism of Action

Trimebutine's therapeutic versatility stems from its ability to interact with multiple physiological targets, primarily opioid receptors and various ion channels within the gastrointestinal tract. This multi-target engagement allows it to normalize both hypermotility and hypomotility disorders, such as irritable bowel syndrome (IBS).

Opioid Receptor Modulation: A Weak Agonist with Broad Specificity

Trimebutine and its primary active metabolite, N-desmethyltrimebutine (nortrimebutine), act as weak agonists at mu (µ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system. This interaction is crucial for its motility-modulating effects. Unlike potent opioids, trimebutine's weak agonism is thought to contribute to its favorable safety profile, particularly the low incidence of central nervous system side effects.

Ion Channel Interplay: The Key to Smooth Muscle Regulation

Beyond its opioid receptor activity, trimebutine directly influences the electrical activity of intestinal smooth muscle cells by modulating various ion channels. It has been shown to inhibit L-type and T-type calcium channels and potassium channels. This ion channel blockade contributes to its antispasmodic effects by reducing smooth muscle contractility.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies on a wide range of trimebutine analogs are not abundantly available in the public domain, analysis of trimebutine and its metabolites provides crucial insights into the structural features governing its activity.

The core structure of trimebutine consists of a 2-(dimethylamino)-2-phenylbutyl moiety linked to a 3,4,5-trimethoxybenzoate group. Modifications to these components can significantly impact its pharmacological profile.

The Amino Group: A Critical Determinant of Activity

The dimethylamino group is a key feature for its interaction with opioid receptors and ion channels. The N-demethylation of trimebutine to its primary metabolite, N-desmethyltrimebutine (nortrimebutine), results in a compound with retained, and in some cases enhanced, biological activity. This suggests that the presence of at least one methyl group on the nitrogen is important, but the dimethyl configuration is not strictly necessary.

The Phenyl and Butyl Groups: Influencing Lipophilicity and Binding

The 2-phenylbutyl group contributes to the lipophilicity of the molecule, facilitating its passage across cell membranes to reach its targets. The stereochemistry at the chiral center of this moiety may also play a role in receptor and channel interactions, although this has not been extensively studied in publicly available literature.

The Trimethoxybenzoyl Moiety: Modulating Potency and Selectivity

The 3,4,5-trimethoxybenzoyl ester is another critical component. While specific SAR studies on variations of this group are limited, it is likely that the electronic and steric properties of this moiety influence the overall potency and selectivity of the molecule for its various targets.

Quantitative Analysis of Biological Activity

The following tables summarize the available quantitative data for trimebutine and its metabolite, N-desmethyltrimebutine, on key molecular targets.

CompoundTargetAssayValueReference
Trimebutine L-type Ca2+ ChannelsWhole-cell patch clampIC50: 7 µM (at -40 mV)
L-type Ca2+ ChannelsWhole-cell patch clampIC50: 36 µM (at -60 mV)
Voltage-gated K+ Channels (IKv)Whole-cell patch clampIC50: 7.6 µM
Ca2+-activated K+ Channels (IKCa)Whole-cell patch clampIC50: 23.5 µM
N-desmethyltrimebutine Sodium Channels[3H]batrachotoxin bindingKi: 0.73 µM

Table 1: Ion Channel Modulation by Trimebutine and its Metabolite

CompoundTargetAssayValueReference
Trimebutine µ-opioid receptorRadioligand bindingWeak agonist
δ-opioid receptorRadioligand bindingWeak agonist
κ-opioid receptorRadioligand bindingWeak agonist
N-desmethyltrimebutine Opioid receptorsRadioligand bindingActive

Table 2: Opioid Receptor Activity of Trimebutine and its Metabolite

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms of action and experimental approaches, the following diagrams are provided.

cluster_0 Trimebutine Action on Smooth Muscle Cell Trimebutine Trimebutine Opioid_Receptor μ, δ, κ Opioid Receptors Trimebutine->Opioid_Receptor Agonist Ca_Channel L-type & T-type Ca²⁺ Channels Trimebutine->Ca_Channel Inhibits K_Channel K⁺ Channels Trimebutine->K_Channel Inhibits G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Contraction Modulation of Smooth Muscle Contraction cAMP->Contraction Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↓ K⁺ Efflux (Depolarization) K_Channel->K_Efflux Ca_Influx->Contraction K_Efflux->Contraction cluster_1 Radioligand Binding Assay Workflow prep Prepare Membranes (e.g., from cells expressing opioid receptors) incubate Incubate Membranes with Radioligand (e.g., [³H]-naloxone) and varying concentrations of Trimebutine/Analog prep->incubate separate Separate Bound and Free Radioligand (e.g., filtration) incubate->separate quantify Quantify Bound Radioligand (e.g., scintillation counting) separate->quantify analyze Data Analysis (e.g., calculate Ki values) quantify->analyze cluster_2 Isolated Tissue Bath Experimental Workflow dissect Dissect and Mount Intestinal Smooth Muscle Strip equilibrate Equilibrate Tissue in Organ Bath (e.g., Krebs solution, 37°C, 95% O₂/5% CO₂) dissect->equilibrate contract Induce Contraction (e.g., with acetylcholine or KCl) equilibrate->contract add_drug Add Cumulative Concentrations of Trimebutine/Analog contract->add_drug record Record Isometric Contractions add_drug->record analyze Data Analysis (e.g., calculate IC₅₀ values) record->analyze

Pharmacokinetics and oral bioavailability of Trimebutine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of Trimebutine Maleate

Introduction

This compound, the salt form of trimebutine, is a noncompetitive spasmolytic agent utilized in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2] It is known for its unique dual-modulating effect on gut motility, acting as both a stimulant and an inhibitor of spontaneous contractions depending on the physiological context.[3] This document provides a comprehensive technical overview of the pharmacokinetics and oral bioavailability of this compound, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Trimebutine exerts its effects through a multimodal mechanism. Its primary action is the direct modulation of smooth muscle activity in the gastrointestinal tract. This is achieved by targeting ion channels that regulate motility, including L-type calcium channels and various potassium channels.[3] Additionally, trimebutine and its primary active metabolite act as weak agonists at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors within the gut wall.[1] This interaction contributes to its ability to normalize abnormal intestinal activity without significantly altering normal motility.[4]

Pharmacokinetics

Trimebutine undergoes rapid and extensive metabolism following oral administration, which significantly influences its pharmacokinetic profile. The parent drug is often found in very low or undetectable concentrations in plasma, making its primary active metabolite, N-monodesmethyltrimebutine (nortrimebutine), the principal analyte for pharmacokinetic and bioequivalence studies.[5]

Absorption

This compound is rapidly absorbed from the gastrointestinal tract after oral administration.[6] Peak plasma concentrations of the parent drug are typically observed within one hour of ingestion.[3][7] For a 200 mg oral dose, the time to reach peak plasma concentration (Tmax) is approximately 0.80 hours.[2][3]

Distribution

Following absorption, trimebutine is distributed to various tissues, with the highest concentrations found in the stomach and intestinal walls.[3][8] Its binding to plasma proteins, specifically serum albumin, is minimal, reported to be less than 5%.[2][6] The volume of distribution suggests a model with both central and peripheral compartments.[8] Fetal transfer of the drug has been reported to be low in preclinical models.[2]

Metabolism

Trimebutine is subject to extensive first-pass hepatic metabolism, a critical factor affecting its oral bioavailability.[1][3] The two primary initial metabolic pathways are N-demethylation and ester hydrolysis.[9]

  • N-demethylation: This is a major pathway, leading to the formation of N-monodesmethyltrimebutine (nortrimebutine), the main active metabolite that retains significant pharmacological activity, particularly on the colon.[3][7] Nortrimebutine can be further demethylated to N-didesmethyltrimebutine.[3]

  • Ester Hydrolysis: The ester bond of trimebutine or its desmethylated metabolites can be hydrolyzed, leading to the formation of various alcohol-moiety metabolites such as 2-amino, 2-methylamino, or 2-dimethylamino-2-phenylbutan-1-ol.[2][3]

  • Conjugation: Trimebutine and its metabolites can also undergo subsequent conjugation with glucuronic acid or sulfate.[1][3]

The diagram below illustrates the primary metabolic transformation of Trimebutine.

Trimebutine_Metabolism Trimebutine Trimebutine Nortrimebutine N-monodesmethyltrimebutine (Nortrimebutine - Active) Trimebutine->Nortrimebutine N-demethylation (First-Pass Metabolism) Hydrolyzed_Metabolites Hydrolyzed Metabolites (e.g., 2-dimethylamino-2-phenylbutan-1-ol) Trimebutine->Hydrolyzed_Metabolites Ester Hydrolysis Didesmethyltrimebutine N-didesmethyltrimebutine Nortrimebutine->Didesmethyltrimebutine N-demethylation Conjugates Sulfate and/or Glucuronide Conjugates Nortrimebutine->Conjugates Didesmethyltrimebutine->Conjugates Hydrolyzed_Metabolites->Conjugates

Primary metabolic pathways of Trimebutine.
Excretion

Elimination of trimebutine and its metabolites is predominantly renal. Approximately 94% of an orally administered dose is excreted in the urine in the form of various metabolites.[3][7] Less than 2.4% of the total dose is recovered as the unchanged parent drug in urine.[2][3] Fecal excretion accounts for a smaller portion, ranging from 5% to 12%.[1][3]

Oral Bioavailability

The absolute oral bioavailability of trimebutine is challenging to quantify due to the extensive first-pass metabolism that rapidly converts the parent drug into its metabolites. Consequently, plasma concentrations of trimebutine itself are often below the limit of quantification in many studies.[5] Bioequivalence and pharmacokinetic assessments, therefore, commonly rely on the measurement of the main active metabolite, nortrimebutine.[5][10] While some sources suggest a variable oral bioavailability from 30% to 100%, it is more technically precise to state that intestinal absorption is nearly complete, but systemic availability of the parent compound is very low.[7][11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for trimebutine and its primary metabolite, nortrimebutine, from various studies in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Trimebutine in Healthy Adults

Formulation Dose (mg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t½ (h) Reference
Immediate Release Tablet 200 49.3 ± 37.9 0.80 ± 0.37 69.6 ± 43.8 (AUCt) 2.77 ± 1.74 [4]
Immediate Release Tablet 100 41 ± 20 0.9 ± 0.4 - 9.2 ± 2.3 [12]
Sustained Release Tablet 300 (Multiple Dose) 35.7 ± 22.2 3.15 ± 1.88 252.1 ± 150.4 (AUCss) 20.8 ± 13.3 [13]

Data presented as mean ± standard deviation. AUCt: Area under the curve from time zero to the last measurable concentration. AUCss: Area under the curve at steady state.

Table 2: Pharmacokinetic Parameters of N-monodesmethyltrimebutine (Nortrimebutine) in Healthy Adults

Formulation Dose (mg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t½ (h) Reference
Immediate Release Tablet 200 (2 x 100mg) 1343.5 ± 585.6 - 8197.2 ± 3995.2 (AUCt) - [14]
Sustained Release Tablet 300 (Multiple Dose) 1571.8 ± 823.2 ~2.5 - 11.3 11254.9 ± 5746.6 (AUCss) 9.8 ± 2.5 [13]

Data presented as mean ± standard deviation. AUCt: Area under the curve from time zero to the last measurable concentration. AUCss: Area under the curve at steady state.

Experimental Protocols

The determination of trimebutine's pharmacokinetic profile and the assessment of bioequivalence between formulations rely on well-defined clinical and analytical methodologies.

In-Vivo Bioequivalence Study Protocol

A typical bioequivalence study for a this compound formulation follows a standardized protocol.

Bioequivalence_Workflow cluster_0 Clinical Phase cluster_1 Analytical & Statistical Phase A Volunteer Screening & Recruitment (e.g., 24 healthy males) B Randomization into Two Groups A->B C Period 1: Single Oral Dose (Test or Reference Formulation) Fasting Conditions B->C D Serial Blood Sampling (e.g., over 24-36 hours) C->D E Washout Period (e.g., 1 week) D->E F Period 2: Crossover Dosing (Alternate Formulation) E->F G Serial Blood Sampling F->G H Plasma Separation & Storage (-20°C or lower) G->H I Bioanalytical Quantification of Nortrimebutine (e.g., LC-MS/MS) H->I J Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) I->J K Statistical Analysis (ANOVA) 90% Confidence Intervals J->K L Bioequivalence Conclusion K->L

Workflow for a typical randomized crossover bioequivalence study.

Methodology Details:

  • Study Design: Most studies employ a randomized, two-period, two-sequence, crossover design.[5][10]

  • Subjects: Healthy adult volunteers, typically male, are recruited after providing informed consent and passing a health screening.[10]

  • Administration: A single oral dose of the test and reference formulations (e.g., 2 x 100 mg tablets) is administered after an overnight fast, usually with a standardized volume of water.[10]

  • Washout Period: A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the previous period.[10]

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points before and after dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 36 hours).[10][14] Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in quantifying trimebutine and, more commonly, nortrimebutine in plasma.[13]

Analytical_Workflow A Thaw Plasma Sample B Add Internal Standard (e.g., Verapamil, Sibutramine) A->B C Sample Preparation (e.g., Protein Precipitation or Liquid-Liquid Extraction) B->C D Centrifuge & Collect Supernatant C->D E Inject into LC-MS/MS System D->E F Chromatographic Separation (e.g., C18 Reversed-Phase Column) E->F G Mass Spectrometric Detection (e.g., ESI in SIM or MRM mode) F->G H Data Acquisition & Integration G->H I Quantification using Calibration Curve H->I

General workflow for LC-MS/MS bioanalysis.

Methodology Details:

  • Sample Preparation: A common technique is protein precipitation with a solvent like acetonitrile or liquid-liquid extraction using a solvent mixture such as n-hexane and isopropanol.[15][16] An internal standard is added prior to extraction to correct for variability.[15]

  • Chromatography: Separation is typically achieved on a reversed-phase column (e.g., C18).[12][15] The mobile phase is often a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[12]

  • Detection: Mass spectrometric detection with electrospray ionization (ESI) is used. For high selectivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed.[12]

  • Validation: The method must be fully validated according to regulatory guidelines, demonstrating linearity, accuracy, precision, selectivity, and stability.[17] The lower limit of quantification (LLOQ) for nortrimebutine is typically in the range of 5-20 ng/mL.[10][17]

Conclusion

This compound is characterized by rapid oral absorption followed by extensive first-pass hepatic metabolism. This results in low systemic bioavailability of the parent drug, making its primary active metabolite, N-monodesmethyltrimebutine, the key analyte for pharmacokinetic evaluation. The pharmacokinetic profile varies between immediate-release and sustained-release formulations, with the latter providing a prolonged drug exposure. Standardized bioequivalence study protocols and validated, highly sensitive bioanalytical methods like LC-MS/MS are essential for the clinical development and regulatory approval of generic trimebutine formulations.

References

Trimebutine Maleate's Impact on the Migrating Motor Complex: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Migrating Motor Complex (MMC) is a distinct pattern of electrochemical activity observed in the gastrointestinal smooth muscle during the periods between meals. This cyclic phenomenon is divided into four phases:

  • Phase I: A period of motor quiescence.

  • Phase II: Characterized by intermittent, irregular contractions.

  • Phase III: A burst of regular, high-amplitude, propagating contractions that serves to sweep undigested material through the digestive tract.

  • Phase IV: A brief, transitional period returning to Phase I.

Trimebutine Maleate is a versatile spasmolytic agent used in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1] Its clinical efficacy stems from its unique ability to modulate gut motility, addressing both hypermotility and hypomotility states.[2] A primary mechanism contributing to this regulatory effect is its direct impact on the MMC.[1][3] This technical guide provides an in-depth analysis of this compound's core mechanisms of action, its quantitative effects on the MMC, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action

Trimebutine's modulatory effects on gastrointestinal motility are not attributable to a single pathway but rather a multifactorial mechanism involving opioid receptors and ion channels.

Interaction with Peripheral Opioid Receptors

Trimebutine acts as an agonist on peripheral enkephalinergic (opioid) receptors—mu (μ), kappa (κ), and delta (δ)—located within the enteric nervous system.[3][4] Unlike classic opioids, it does not exhibit strong selectivity for a single receptor subtype and possesses a weak affinity, which contributes to its regulatory rather than purely inhibitory profile.[5][6] This interaction with peripheral opioid receptors is a key driver of its ability to initiate a premature Phase III of the MMC.[7][8] The effect is confirmed to be peripheral, as it can be suppressed by the opioid antagonist naloxone.[7]

Dual-Function Regulation of Ion Channels

Trimebutine exhibits a concentration-dependent dual effect on the ion channels of gastrointestinal smooth muscle cells:

  • At Lower Concentrations (1–10 μM): Trimebutine primarily inhibits outward potassium (K+) currents, including those from calcium-activated potassium channels (BKca).[2][9] This action leads to membrane depolarization, which enhances muscle contractions and can increase gastric emptying and intestinal contractility.[9][10]

  • At Higher Concentrations (100–300 μM): The dominant effect is the inhibition of L-type calcium (Ca2+) channels.[2][10] This reduces the influx of extracellular calcium, attenuating smooth muscle contraction and leading to a spasmolytic effect.[10]

This dual functionality allows Trimebutine to normalize intestinal activity, stimulating motility when it is sluggish and reducing spasms when it is overactive.

cluster_receptors Peripheral Opioid Receptors cluster_channels Smooth Muscle Ion Channels TMB This compound mu μ-opioid TMB->mu Agonist kappa κ-opioid TMB->kappa Agonist delta δ-opioid TMB->delta Agonist K_channel K+ Channels (e.g., BKca) TMB->K_channel Inhibits (Low Conc.) Ca_channel L-type Ca2+ Channels TMB->Ca_channel Inhibits (High Conc.) MMC_Phase3 Induction of Premature MMC Phase III mu->MMC_Phase3 kappa->MMC_Phase3 delta->MMC_Phase3 Depolarization Membrane Depolarization K_channel->Depolarization Leads to Hyperpolarization Reduced Ca2+ Influx Ca_channel->Hyperpolarization Leads to Stimulation Stimulation of Motility (Prokinetic Effect) Depolarization->Stimulation Inhibition Inhibition of Motility (Spasmolytic Effect) Hyperpolarization->Inhibition

Signaling Pathway of this compound on GI Smooth Muscle.

Quantitative Impact on the Migrating Motor Complex

The most significant and well-documented effect of Trimebutine on interdigestive motility is the induction of a premature, propagated Phase III-like activity.[4][11] This "housekeeping" wave is crucial for clearing the small intestine, and its timely initiation can restore normal gut function.

Summary of Quantitative Data

Clinical and preclinical studies have quantified Trimebutine's impact on MMC parameters. The data highlights a clear dose-dependent effect on the MMC cycle.

Table 1: Effect of Intravenous Trimebutine on MMC Cycle in Fasted Healthy Humans

Study Subjects Trimebutine Dose (IV) Parameter Measured Result (Control) Result (Trimebutine)
Chaussade et al., 1987[7][8] Healthy Adults 100 mg MMC Cycle Duration 86.4 ± 10.8 min 32.5 ± 1.0 min

| Chaussade et al., 1987[7][8] | Healthy Adults | 50 mg | MMC Periodicity | No significant change | No significant change |

Table 2: Effect of Trimebutine in a Canine Model of Short Bowel Syndrome

Study Subjects Condition Trimebutine Dose (Oral) Observation
Hori et al., 1999[12] Beagle Dogs with Short Bowel Syndrome Postprandial State Administered with meals Shortened the postprandial period (duration without MMCs)

| Hori et al., 1999[12] | Beagle Dogs with Short Bowel Syndrome | Fasting State | Administered orally | Induced duodenal MMCs that propagated distally |

Key Experimental Protocols

The understanding of Trimebutine's effect on the MMC is derived from precise motility studies, primarily using manometry.

Human Manometry Study Protocol

This protocol, adapted from the study by Chaussade et al. (1987), is fundamental to demonstrating Trimebutine's prokinetic effect in humans.[7]

  • Subjects: Healthy adult volunteers who have fasted overnight.

  • Equipment: A multi-lumen (e.g., 4-lumen) manometry probe connected to a perfusion system and pressure transducers.[7]

  • Procedure:

    • The manometry probe is inserted nasally and advanced into the small intestine until its recording ports are positioned in the duodenum and proximal jejunum.

    • A baseline recording of intestinal motility is initiated to identify the natural MMC cycle, specifically the occurrence of a spontaneous Phase III.

    • Following the completion of a spontaneous Phase III, a designated waiting period (e.g., 25 minutes) is observed.[7]

    • Subjects receive an intravenous injection of either this compound (e.g., 100 mg) or a placebo.[7]

    • Manometric recording continues post-injection to monitor for the induction of a premature Phase III and to calculate the new MMC cycle length.

    • To confirm the mechanism, the protocol can be repeated with prior administration of an opioid antagonist like naloxone (e.g., 0.8 mg IV).[7]

Start Fasted Healthy Volunteer Placement Insert Duodenojejunal Manometry Probe Start->Placement Record1 Begin Baseline Motility Recording Placement->Record1 IdentifyP3 Identify Spontaneous MMC Phase III Record1->IdentifyP3 Wait Wait 25 Minutes IdentifyP3->Wait Phase III completes Injection Intravenous Injection Wait->Injection Placebo Placebo Injection->Placebo Control Group TMB Trimebutine (100mg) Injection->TMB Experimental Group Record2 Continue Post-Injection Motility Recording Placebo->Record2 TMB->Record2 Analysis Data Analysis: - Induction of Premature Phase III - MMC Cycle Duration Record2->Analysis End End Protocol Analysis->End

Workflow for Human Manometry Experiment.

Conclusion and Clinical Implications

This compound's primary impact on the migrating motor complex is the dose-dependent induction of a premature Phase III, an effect mediated predominantly through its agonist activity at peripheral opioid receptors.[1][7] This prokinetic action, combined with its concentration-dependent spasmolytic properties via ion channel modulation, establishes Trimebutine as a unique regulatory agent for gastrointestinal motility.[2]

For drug development professionals, Trimebutine serves as a key example of a compound that can normalize gut function rather than simply stimulating or inhibiting it. Its ability to trigger the MMC's "housekeeping" wave is particularly relevant for treating conditions characterized by disorganized motility, such as postoperative ileus and certain phenotypes of IBS.[4] The detailed mechanisms and experimental frameworks presented here provide a foundation for further research into novel gut motility modulators.

References

Initial Investigations into the Anti-inflammatory Properties of Trimebutine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine maleate, a well-established agent for the treatment of functional gastrointestinal disorders, is increasingly recognized for its potential anti-inflammatory effects. This technical guide synthesizes the initial yet pivotal research that has begun to delineate the anti-inflammatory profile of this compound. The document provides an in-depth overview of the key experimental findings, detailed methodologies of seminal studies, and a visual representation of the implicated signaling pathways. The quantitative data from these studies are presented in structured tables to facilitate direct comparison and analysis. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development who are exploring the therapeutic potential of this compound beyond its spasmolytic activity.

Introduction

This compound has long been utilized in clinical practice for its regulatory effects on gastrointestinal motility, primarily through its action on opioid receptors and ion channels.[1][2] Recent investigations, however, have unveiled a broader mechanism of action that includes significant anti-inflammatory properties. These findings open new avenues for the therapeutic application of this compound in inflammatory conditions of the gut and potentially other tissues. This guide focuses on the foundational studies that have provided the initial evidence for these anti-inflammatory effects, detailing the experimental models, quantitative outcomes, and the molecular pathways involved.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings from these studies, providing a clear overview of the drug's efficacy in modulating inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Transcription Factors in a Rat Model of Irritable Bowel Syndrome
Inflammatory MarkerTreatment Group (this compound 104.6 mg/kg)Percentage Reduction Compared to ControlStatistical Significance
Interleukin-6 (IL-6)Treated60.5%p < 0.05
Tumor Necrosis Factor-alpha (TNF-α)Treated50.3%p < 0.05
Interleukin-1 (IL-1)Treated28.5%p < 0.05
Nuclear Factor-kappa B (NF-κB)Treated31.3%p < 0.05
Interleukin-10 (IL-10)Treated56.4% (Increase)p < 0.05

Data sourced from a study on experimental irritable bowel syndrome in rats.[3]

Table 2: Effect of this compound on Macroscopic Damage and Neutrophil Infiltration in a Rat Model of TNBS-Induced Colitis
ParameterTreatment GroupDose (mg/kg)Outcome
Severity of ColitisThis compound (local admin.)3 - 60Significantly reduced
Severity of Colitisnor-TMB (local admin.)1 - 30Dose-dependently reduced
Plasmatic ExtravasationThis compound (local admin.)30Significantly reduced

Data from a study on trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats.[4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a replicable framework for further research.

Acetic Acid-Induced Colitis Model in Rats

This model is a well-established method for inducing acute colonic inflammation, mimicking aspects of inflammatory bowel disease.

  • Animal Model: Male Sprague Dawley rats (200 ± 20 g).

  • Induction of Colitis:

    • Rats are fasted for 24 hours with free access to water.

    • Under light ether anesthesia, a flexible catheter is inserted 8 cm into the colon via the anus.

    • A single intrarectal administration of 4% acetic acid solution (1.5 mL) is performed.[5]

  • Treatment Protocol:

    • This compound is administered orally at a dose of 30 mg/kg daily for five consecutive days prior to the induction of colitis.[6]

    • The last dose is administered 2 hours before colitis induction.[6]

  • Assessment of Inflammation:

    • Macroscopic Scoring: The colon is excised, opened longitudinally, and scored for visible damage, including hyperemia, ulceration, and inflammation.

    • Histopathological Examination: Colonic tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess mucosal and submucosal damage, and inflammatory cell infiltration.

    • Immunohistochemical Localization of TNF-α: Tissue sections are stained with an anti-TNF-α antibody to quantify the expression of this pro-inflammatory cytokine in the colonic mucosa.[6]

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), a marker of lipid peroxidation, and antioxidants such as reduced glutathione (GSH) and superoxide dismutase (SOD) are measured in colon tissue homogenates.[6]

Post-Infectious Irritable Bowel Syndrome (PI-IBS) Model in Mice

This model replicates the visceral hypersensitivity and low-grade inflammation observed in patients with PI-IBS.

  • Animal Model: Male mice.

  • Induction of PI-IBS:

    • Mice are infected with the parasite Trichinella spiralis.[7]

    • Significant intestinal inflammation is observed at 2 weeks post-infection, which resolves by 8 weeks, leaving persistent visceral hyperalgesia.[7]

  • Assessment of Visceral Sensitivity:

    • Abdominal withdrawal reflex to colorectal distention is measured at different time points to evaluate visceral sensitivity.[7]

  • Assessment of Colonic Muscle Hypercontractility:

    • Colonic longitudinal muscle strips are prepared and mounted in an organ bath.

    • The contractile response to stimulants like acetylcholine and potassium chloride is recorded in the presence and absence of varying concentrations of this compound.[7]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Inhibition of the HMGB1-RAGE Signaling Pathway

This compound has been shown to interfere with the High Mobility Group Box 1 (HMGB1) and Receptor for Advanced Glycation Endproducts (RAGE) signaling axis, a critical pathway in chronic inflammation.

HMGB1_RAGE_Pathway HMGB1 HMGB1 RAGE RAGE HMGB1->RAGE Binds ERK1_2 ERK1/2 RAGE->ERK1_2 Activates Trimebutine Trimebutine Maleate Trimebutine->RAGE Weakly Inhibits Binding Trimebutine->ERK1_2 Strongly Inhibits Recruitment JNK JNK ERK1_2->JNK Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) JNK->Pro_inflammatory_Cytokines Upregulates

Caption: this compound's inhibition of the HMGB1-RAGE inflammatory pathway.[8][9]

Modulation of Toll-Like Receptor (TLR) Signaling

This compound also demonstrates the ability to suppress inflammatory responses mediated by Toll-Like Receptors (TLRs), which are crucial in recognizing pathogen-associated molecular patterns.

TLR_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IRAK1 IRAK1 TLR4->IRAK1 Trimebutine Trimebutine Maleate Trimebutine->IRAK1 Inhibits Activation ERK1_2_JNK ERK1/2 & JNK IRAK1->ERK1_2_JNK NFkB NF-κB ERK1_2_JNK->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes

Caption: this compound's suppression of TLR4-mediated inflammatory signaling.[10]

Experimental Workflow for Acetic Acid-Induced Colitis Studies

The following diagram outlines the typical experimental workflow for investigating the effects of this compound in the acetic acid-induced colitis model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Sprague Dawley Rats) Grouping Random Grouping (Control, Vehicle, Trimebutine) Animal_Acclimatization->Grouping Pre_treatment Pre-treatment Phase (Oral Gavage) Grouping->Pre_treatment Colitis_Induction Colitis Induction (Intrarectal Acetic Acid) Pre_treatment->Colitis_Induction Sacrifice Euthanasia and Tissue Collection Colitis_Induction->Sacrifice Analysis Macroscopic, Histopathological, and Biochemical Analysis Sacrifice->Analysis

Caption: A typical experimental workflow for acetic acid-induced colitis studies.

Conclusion

The initial investigations into the anti-inflammatory properties of this compound reveal a promising new dimension to its therapeutic potential. The evidence presented in this guide, from quantitative data on cytokine reduction to the elucidation of its impact on key inflammatory signaling pathways, provides a solid foundation for future research. The detailed experimental protocols offer a blueprint for further studies aimed at comprehensively characterizing its anti-inflammatory efficacy and exploring its application in a wider range of inflammatory disorders. For researchers and drug development professionals, this compound represents an exciting candidate for repositioning and for the development of novel anti-inflammatory therapies.

References

Methodological & Application

Application Notes & Protocols for HPLC Quantification of Trimebutine Maleate in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantification of Trimebutine Maleate and its metabolites in plasma using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Overview of Analytical Methods

Several analytical methods have been developed for the quantification of this compound in biological matrices. The most common approaches involve reversed-phase HPLC coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. Sample preparation is a critical step to remove plasma proteins and potential interferences, with liquid-liquid extraction (LLE) and protein precipitation (PPT) being the most frequently employed techniques.

Comparative Summary of HPLC Methods

The following tables summarize the key parameters of different HPLC and LC-MS/MS methods for the quantification of this compound and its metabolites in plasma.

Table 1: HPLC-UV Methods

ParameterMethod 1Method 2
Analyte(s) Trimebutine, Desmethyl-trimebutineDesmethyl-trimebutine
Internal Standard Procaine[1]Carbamazepine[2][3]
Sample Preparation Liquid-Liquid Extraction (n-hexane with 2-pentanol)[1]Liquid-Liquid Extraction[2][3]
HPLC Column Partisil ODS2, 10 µm[1]Rp-18 stationary phase[2][3]
Mobile Phase Not specifiedIsocratic[2][3]
Detection UV at 265 nm[1]UV at 265 nm[2][3]
Linearity Range 20 - 5000 ng/mL[1]20 - 2000 ng/mL[2][3]
LOQ 20 ng/mL[1]20 ng/mL[2][3]
Recovery ~90%[1]Not specified
Precision (CV%) < 15%[1]Not specified

Table 2: LC-MS/MS Methods

ParameterMethod 3Method 4
Analyte(s) Trimebutine (TM), N-monodemethyltrimebutine (MPB), N-didemethyltrimebutine (APB), 3,4,5-trimethoxybenzoic acid (TMBA)[3][4]This compound (TM), N-didemethyltrimebutine (APB), 3,4,5-trimethoxybenzoic acid (TMBA)
Internal Standard Not specifiedTobarbital (IS-1), Tolbutamide (IS-2)
Sample Preparation Liquid-Liquid Extraction[3][4]Protein Precipitation[2]
HPLC Column YMC J'sphere C18[3][4]Sun Fire C18[2]
Mobile Phase 2 mM ammonium acetate (pH 6.5) : Methanol (20:80, v/v)[3][4]Gradient elution (details not specified)[2]
Flow Rate 0.2 mL/min[3][4]Not specified
Detection Triple quadrupole MS/MS (MRM, ESI +/-)[3][4]Tandem Mass Spectrometry[2]
Linearity Range TM & APB: 1-100 ng/mL, MPB: 1-500 ng/mL, TMBA: 50-10,000 ng/mL[3][4]TM & APB: 0.5-500 ng/mL, TMBA: 50-50000 ng/mL[2]
LOQ TM, MPB, APB: 1 ng/mL, TMBA: 50 ng/mL[3][4]Not specified
Recovery TM: 58.2%, MPB: 69.6%, APB: 51.2%, TMBA: 62.5%[3][4]TM: 102.4%, APB: 100.9%, TMBA: 92.7%[2]
Precision (RSD%) < 15%[3][4]< 15%[2]
Accuracy 85-115%[3][4]85-115%[2]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method with Liquid-Liquid Extraction

This protocol is based on the method described by S. A. El-Gindy et al. for the determination of Trimebutine and its main metabolite, desmethyl-trimebutine, in human plasma.[1]

3.1.1. Materials and Reagents

  • This compound and Desmethyl-trimebutine reference standards

  • Procaine (Internal Standard)

  • Human plasma (blank)

  • n-Hexane (HPLC grade)

  • 2-Pentanol (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Perchloric acid

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, and UV detector.

  • Column: Partisil ODS2 (10 µm particle size) or equivalent C18 column.

  • Mobile Phase: A suitable mixture of organic solvent and buffer (e.g., acetonitrile and phosphate buffer). The exact composition should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 265 nm.[1]

  • Column Temperature: Ambient.

3.1.3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, Desmethyl-trimebutine, and Procaine in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and QC samples at different concentration levels.

  • Spiked Plasma Samples: Spike blank human plasma with the working standard solutions to prepare calibration curve standards and QC samples. The final concentrations should cover the expected range of the study samples.

3.1.4. Sample Preparation Procedure (Liquid-Liquid Extraction)

  • Pipette 1 mL of plasma sample (standard, QC, or unknown) into a clean centrifuge tube.

  • Add a known amount of the internal standard (Procaine) solution.

  • Add 5 mL of extraction solvent (n-hexane containing 2-pentanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Vortex for 30 seconds.

  • Inject a portion (e.g., 20 µL) of the reconstituted sample into the HPLC system.

Protocol 2: LC-MS/MS Method with Protein Precipitation

This protocol is a general procedure based on modern bioanalytical methods utilizing protein precipitation for sample cleanup.

3.2.1. Materials and Reagents

  • This compound and its metabolite reference standards

  • Internal Standard (e.g., a structurally similar and stable isotope-labeled compound)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade) containing 0.1% formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid

  • 96-well protein precipitation plates[5]

3.2.2. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a Sun Fire C18.[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient program should be developed to ensure the separation of the analytes from endogenous plasma components.

  • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode for Trimebutine and its amino metabolites, and negative mode for acidic metabolites like TMBA.[3][4]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.

3.2.3. Preparation of Standard and QC Samples

Follow a similar procedure as described in Protocol 1 (Section 3.1.3) but using LC-MS grade solvents.

3.2.4. Sample Preparation Procedure (Protein Precipitation)

  • Place a 96-well protein precipitation plate on a collection plate.[5]

  • To each well, add 100 µL of plasma sample (standard, QC, or unknown).

  • Add a small volume of the internal standard solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate the plasma proteins.[6]

  • Mix the samples by vortexing the plate for 1-2 minutes.

  • Filter the samples through the precipitation plate by applying a vacuum or positive pressure, or by centrifugation.[5]

  • Collect the filtrate in the collection plate.

  • The filtrate can be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted in the initial mobile phase if further concentration is needed.

Visualizations

Experimental Workflow for HPLC Quantification

G Experimental Workflow for Trimebutine Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction / Protein Precipitation add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation injection->separation detection UV or MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for Trimebutine quantification in plasma.

Key Components of the HPLC Method

G Key Components of the HPLC Method hplc HPLC System sample Prepared Plasma Sample hplc->sample Injects mobile_phase Mobile Phase (Solvent Mixture) hplc->mobile_phase Pumps column Stationary Phase (e.g., C18 Column) sample->column Passes through detector Detector (UV or MS/MS) column->detector Elutes to mobile_phase->column Flows through data_system Data Acquisition and Processing detector->data_system Sends signal to

Caption: Logical relationship of HPLC components.

References

Validated Analytical Methods for Trimebutine Maleate and its Impurities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the validated analytical methods used in the quantification of Trimebutine Maleate and the identification of its related impurities. The information compiled is intended to support quality control, stability studies, and pharmacokinetic analysis.

Introduction

This compound is a non-competitive spasmolytic agent that acts on the gastrointestinal tract. Its therapeutic effect is mediated through an agonistic interaction with peripheral mu, delta, and kappa opioid receptors, which helps in the regulation of intestinal motility.[1][2][3][4][5][6][7] The analysis of this compound and its impurities is crucial to ensure the safety, efficacy, and quality of the pharmaceutical product. Common impurities can arise from the manufacturing process, degradation, or metabolism. Key identified impurities and metabolites include N-desmethyltrimebutine (nor-trimebutine), N-didesmethyltrimebutine, Methyl 3,4,5-trimethoxybenzoate, and 2-(dimethylamino)-2-phenylbutanol.[][9][10][11] The primary degradation pathway involves the hydrolysis of the ester bond.[12][13]

Analytical Methods Overview

Several validated analytical methods are available for the determination of this compound and its impurities in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids. The most commonly employed techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Diagram: this compound Mechanism of Action

Trimebutine_Signaling cluster_membrane Cell Membrane cluster_cellular_response Cellular Response TM This compound mu_receptor μ-Opioid Receptor TM->mu_receptor delta_receptor δ-Opioid Receptor TM->delta_receptor kappa_receptor κ-Opioid Receptor TM->kappa_receptor Modulation Modulation of Ion Channels mu_receptor->Modulation delta_receptor->Modulation kappa_receptor->Modulation GI_Motility Regulation of Gastrointestinal Motility Modulation->GI_Motility

Caption: this compound's interaction with opioid receptors.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for this compound and its related compounds.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Column ODSµBondapak C18YMC J'sphere C18
Mobile Phase Acetonitrile:5 mM heptane sulfonic acid disodium salt (45:55, v/v, pH 4)Methanol:0.01 mol·L-1 potassium dihydrogen phosphate (containing 5 mmol·L-1 sodium heptanesulfonate):triethylamine (50:50:0.1, adjusted to pH with phosphoric acid)2 mM ammonium acetate buffer (pH 6.5):methanol (20:80, v/v)
Flow Rate Not Specified1.0 mL/min0.2 mL/min
Detection UV at 215 nmUV at 254 nmMS/MS
Linearity Range Not Specified40 - 800 µg/mL1 - 100 ng/mL
Reference [5][14][15]

Table 2: Validation Parameters for this compound and Metabolites by HPLC-MS/MS

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD%)
This compound 1 - 100185 - 115< 15
N-monodemethyltrimebutine (Metabolite) 1 - 500185 - 115< 15
N-didemethyltrimebutine (Metabolite) 1 - 100185 - 115< 15
3,4,5-trimethoxybenzoic acid (Metabolite) 50 - 10,0005085 - 115< 15

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of this compound and Related Impurities

This protocol is adapted from a method for the simultaneous separation and determination of related impurities in this compound raw material.[15]

1. Objective: To quantify this compound and its related impurities in bulk drug substance.

2. Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Sodium heptanesulfonate

  • Triethylamine

  • Phosphoric acid

  • Water (HPLC grade)

  • Bifendate (Internal Standard)

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: µBondapak C18

  • Mobile Phase: Methanol - 0.01 mol·L-1 potassium dihydrogen phosphate (containing 5 mmol·L-1 sodium heptanesulfonate) - triethylamine (50:50:0.1, adjust to pH with phosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard and bifendate internal standard in methanol to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the concentration range of 40 µg/mL to 800 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol, add the internal standard, and dilute with the mobile phase to a final concentration within the calibration range.

5. System Suitability:

  • Inject the standard solution five times and evaluate the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of peak areas).

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: HPLC-MS/MS Method for the Quantitative Determination of this compound and its Metabolites in Human Plasma

This protocol is based on a sensitive and selective method for pharmacokinetic studies.

1. Objective: To quantify this compound and its major metabolites (N-monodemethyltrimebutine, N-didemethyltrimebutine, and 3,4,5-trimethoxybenzoic acid) in human plasma.

2. Materials and Reagents:

  • This compound and its metabolite reference standards

  • Internal Standard (IS)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Human plasma (blank)

  • Reagents for liquid-liquid extraction

3. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: HPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: YMC J'sphere C18

  • Mobile Phase: 2 mM ammonium acetate buffer (pH 6.5) - methanol (20:80, v/v)

  • Flow Rate: 0.2 mL/min

  • Ionization Mode: Positive/Negative ESI (switching)

  • Detection: Multiple Reaction Monitoring (MRM)

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of this compound, its metabolites, and the IS in methanol.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with appropriate volumes of the working standard solutions to prepare calibration standards and quality control (QC) samples at different concentration levels.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add the internal standard solution.

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.

5. Method Validation:

  • The method should be validated for selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability according to regulatory guidelines.

6. Data Analysis:

  • Quantify the analytes using the peak area ratio of the analyte to the IS. Construct a calibration curve and determine the concentrations in the unknown samples.

Workflow Diagram

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Bulk Drug / Formulation / Plasma Dissolution Dissolution / Extraction Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection HPLC / HPLC-MS/MS Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols: Trimebutine Maleate in Animal Models of Irritable Bowel Syndrome (IBS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trimebutine maleate is a versatile therapeutic agent used in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1] Unlike conventional antispasmodics, trimebutine exhibits a unique, multimodal mechanism of action, allowing it to normalize both hypermotility and hypomotility disorders.[2] Its therapeutic effects are primarily attributed to its activity as an agonist on peripheral opioid receptors (mu, kappa, and delta) and its ability to modulate ion channels (Ca2+, K+, and Na+).[2][3][4] Furthermore, trimebutine influences the release of gastrointestinal peptides and has been shown to regulate visceral sensitivity, a key pathophysiological feature of IBS.[1][4]

Animal models are indispensable tools for elucidating the complex pathophysiology of IBS and for the preclinical evaluation of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in several established animal models of IBS, summarizing key quantitative data and visualizing experimental workflows and mechanisms of action.

Animal Models of Irritable Bowel Syndrome

Several animal models have been developed to replicate the core symptoms of IBS, including visceral hypersensitivity, altered gastrointestinal motility, and stress-related exacerbation of symptoms. This compound has been effectively studied in the following models:

  • Post-Infectious IBS (PI-IBS) Model: This model mimics the clinical scenario where IBS symptoms develop following an episode of gastroenteritis. Infection with parasites like Trichinella spiralis in mice induces a transient intestinal inflammation that resolves but leaves behind sustained visceral hypersensitivity and colonic hypercontractility, characteristic of PI-IBS.[5][6]

  • Stress-Induced Models: Psychological stress is a well-established factor in the onset and worsening of IBS symptoms.[7]

    • Corticotropin-Releasing Factor (CRF)-Induced Model: CRF is a key mediator of the stress response. Peripheral administration of CRF in guinea pigs can induce an "overlap syndrome" model, reproducing symptoms of both functional dyspepsia (e.g., delayed gastric emptying) and IBS (e.g., accelerated colonic transit).[3][8]

    • Restraint Stress (RS) Model: Acute or chronic immobilization of rodents is a widely used method to induce visceral hypersensitivity and alter gut motility, mimicking stress-induced IBS symptoms.[9][10]

Application Notes: Effects of this compound

This compound demonstrates significant efficacy in ameliorating IBS-like symptoms across different animal models. Its effects are dose-dependent and target both motility and sensory pathways.

Modulation of Gastrointestinal Motility

In the CRF-induced overlap syndrome model in guinea pigs, trimebutine exhibits a normalizing effect on both upper and lower gastrointestinal transit. It reverses the CRF-induced delay in upper GI transit while simultaneously attenuating the accelerated colonic transit (diarrhea).[3][11]

Table 1: Effect of this compound on Gastrointestinal Transit in CRF-Induced Overlap Syndrome Model (Guinea Pigs)

Treatment Group Dose (mg/kg, p.o.) Upper GI Transit (% of Small Intestine) Fecal Pellet Output (Number in 30 min)
Vehicle Control - 65.4 ± 3.1 1.8 ± 0.4
CRF (10 µg/kg, i.p.) - 42.1 ± 2.5* 5.2 ± 0.6*
Trimebutine + CRF 3 50.3 ± 2.8 4.1 ± 0.5
Trimebutine + CRF 10 58.9 ± 3.3** 3.0 ± 0.4**
Trimebutine + CRF 30 63.7 ± 3.9** 2.2 ± 0.3**

*Data are presented as mean ± SEM. *P < 0.05 vs. Vehicle Control; *P < 0.05 vs. CRF alone. Data adapted from[3].

Regulation of Visceral Hypersensitivity

A hallmark of IBS is visceral hypersensitivity, perceived as abdominal pain or discomfort. Trimebutine effectively mitigates this symptom in various models. In the PI-IBS mouse model, it reduces visceral hyperalgesia, and in the restraint stress rat model, it prevents the stress-induced decrease in the colonic nociceptive threshold.[5][10]

Table 2: Effect of this compound on Visceral Sensitivity in Animal Models of IBS

Animal Model Species Endpoint Measured Treatment Dose (mg/kg) Outcome
Post-Infectious (T. spiralis) Mouse Abdominal Withdrawal Reflex to Colorectal Distention Trimebutine Not specified Effectively reduced visceral hyperalgesia[5]

| Restraint Stress | Rat | Colonic Nociceptive Threshold (Balloon Pressure) | Trimebutine | 100 - 1000 (p.o.) | Significantly inhibited the stress-induced decrease in pain threshold[10] |

Inhibition of Colonic Hypercontractility

In ex vivo studies using colonic tissues from PI-IBS mice, this compound directly inhibits the hypercontractility of colonic smooth muscle. This effect is dependent on the presence of extracellular calcium, suggesting a mechanism involving the modulation of calcium channels.[5]

Table 3: Effect of this compound on Colonic Muscle Contractility in PI-IBS Model (Mice)

Stimulant This compound Medium Effect on Contraction
Acetylcholine (ACh) Consecutive concentrations Ca2+-containing solution Inhibited hypercontractility[5]
High K+ Consecutive concentrations Ca2+-containing solution Inhibited hypercontractility[5]
Acetylcholine (ACh) Consecutive concentrations Ca2+-free solution No inhibition observed[5]

| High K+ | Consecutive concentrations | Ca2+-free solution | No inhibition observed[5] |

Visualized Mechanisms and Workflows

Trimebutine_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Targets (Enteric Neurons / Smooth Muscle) cluster_2 Downstream Effects Trimebutine Trimebutine Opioid_R μ, δ, κ Opioid Receptors Trimebutine->Opioid_R Agonist Ion_Ch Ion Channels (L-type Ca²⁺, K⁺, Na⁺) Trimebutine->Ion_Ch Modulator Peptide Modulation of GI Peptides (Motilin, Gastrin, etc.) Trimebutine->Peptide Influences Release Motility Normalization of GI Motility Opioid_R->Motility Sensitivity Reduction of Visceral Hypersensitivity Opioid_R->Sensitivity Ion_Ch->Motility Regulates Contraction Ion_Ch->Sensitivity Modulates Nociception Peptide->Motility

PI_IBS_Workflow cluster_outcomes 5. Outcome Assessment A 1. Animal Acclimation (e.g., C57BL/6 mice) B 2. PI-IBS Induction (Oral gavage with T. spiralis larvae) A->B C 3. Symptom Development (Allow 2-8 weeks for acute inflammation to resolve and chronic symptoms to establish) B->C D 4. Drug Administration (this compound or Vehicle) C->D E In Vivo: Visceral Sensitivity Test (Colorectal Distention) D->E Behavioral F Ex Vivo: Colonic Tissue Analysis (Organ Bath for Contractility) D->F Physiological

Stress_Model_Workflow cluster_outcomes 4. Outcome Assessment (Post-Stress) A 1. Animal Acclimation (Rats or Guinea Pigs) B 2. Drug Administration (this compound or Vehicle, e.g., 1 hr pre-stressor) A->B C 3. Stress Induction - CRF Injection (i.p.) - Restraint Stress (1-2 hr) B->C D Visceral Sensitivity (Colorectal Distention) C->D Nociception E GI Motility - Upper GI Transit (Charcoal) - Colonic Transit (Fecal Pellets) C->E Transit

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Post-Infectious (PI-IBS) Mouse Model and Assessment

Adapted from Long et al., 2010.[5]

Objective: To induce a PI-IBS model in mice to study the effects of this compound on visceral hypersensitivity and colonic hypercontractility.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Trichinella spiralis larvae

  • 0.9% sterile saline

  • Colorectal distention apparatus (pressure transducer, barometer, balloon catheter)

  • Organ bath system with force transducers

  • Krebs solution

  • Acetylcholine (ACh), Potassium Chloride (KCl)

  • This compound solution

Methodology:

  • PI-IBS Induction:

    • Infect mice by oral gavage with approximately 300 T. spiralis larvae suspended in 0.2 mL of sterile saline.

    • House the animals for 8 weeks post-infection to allow for the resolution of acute inflammation and the establishment of chronic visceral hypersensitivity. Use age-matched, uninfected mice as controls.

  • Assessment of Visceral Sensitivity (Abdominal Withdrawal Reflex - AWR):

    • Fast mice for 24 hours with free access to water.

    • Lightly anesthetize the mouse and insert a 2-cm flexible balloon catheter into the colon, with the tip reaching 1 cm proximal to the anus. Secure the catheter to the tail.

    • Allow the mouse to recover and acclimate in a small cage for 30 minutes.

    • Induce colorectal distention (CRD) by inflating the balloon to pressures of 15, 30, 45, and 60 mmHg for 20-second durations, with a 5-minute rest interval between distentions.

    • Videotape the behavioral response and score the AWR (a semi-quantitative assessment of abdominal muscle contraction and lifting).

    • Administer this compound or vehicle and repeat the assessment at the appropriate time point based on the drug's pharmacokinetics.

  • Ex Vivo Colonic Muscle Contractility (Organ Bath):

    • Euthanize the mice and excise the distal colon.

    • Prepare 10 mm x 2 mm longitudinal muscle strips in oxygenated Krebs solution.

    • Mount the strips in an organ bath containing Krebs solution at 37°C, bubbled with 95% O2 / 5% CO2. Apply a resting tension of 1.0 g.

    • Allow strips to equilibrate for 60 minutes.

    • Record isometric contractions using a force transducer.

    • Induce contractions by adding ACh or high-K+ solution to the bath.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to generate a dose-response curve.

    • To test for calcium dependency, repeat the experiment in a Ca2+-free Krebs solution.

Protocol 2: Corticotropin-Releasing Factor (CRF)-Induced Stress Model

Adapted from Lee et al., 2018.[3]

Objective: To evaluate the effect of this compound on altered upper and lower GI motility in a CRF-induced overlap syndrome model in guinea pigs.

Materials:

  • Male Hartley guinea pigs (250-300 g)

  • This compound solution

  • Rat/human CRF peptide solution

  • Charcoal meal (e.g., 10% charcoal in 5% gum arabic)

  • Metabolic cages

Methodology:

  • Drug Administration:

    • Fast animals for 18 hours with free access to water.

    • Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.).

  • CRF-Induced Stress:

    • One hour after trimebutine administration, inject CRF (10 µg/kg) or vehicle intraperitoneally (i.p.).

    • Allow the animal to stabilize for 30 minutes.

  • Upper GI Transit Measurement:

    • Following the 30-minute stabilization, administer 3 mL of charcoal meal via oral gavage.

    • Wait for 10 minutes, then euthanize the animal via CO2 asphyxiation.

    • Carefully excise the small intestine from the pylorus to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the upper GI transit as: (Distance traveled by charcoal / Total length of small intestine) x 100%.

  • Lower GI (Colonic) Transit Measurement:

    • In a separate cohort of animals, follow steps 1 and 2.

    • After CRF injection, place each guinea pig in an individual metabolic cage.

    • Count the total number of fecal pellets expelled over a 30-minute period as an index of colonic transit.

Protocol 3: Restraint Stress-Induced Visceral Hypersensitivity Model

Adapted from Miyata et al., 2008.[10]

Objective: To determine if this compound can inhibit the development of visceral hyperalgesia induced by acute restraint stress in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • Restraint stress device (e.g., a well-ventilated plastic tube or cylinder)

  • Colorectal distention apparatus (as described in Protocol 1)

  • This compound solution

Methodology:

  • Baseline Nociceptive Threshold Measurement:

    • Lightly anesthetize the rat and insert the balloon catheter into the colon.

    • Allow the animal to acclimate.

    • Gradually inflate the balloon at a constant rate (e.g., 0.6 mL/min).

    • The colonic nociceptive threshold is defined as the balloon pressure (mmHg) that first elicits a clear nociceptive response (lifting of the abdomen).

    • Deflate the balloon and allow a rest period before repeating for a stable baseline.

  • Drug Administration:

    • Administer this compound (e.g., 100, 300, 1000 mg/kg) or vehicle orally.

  • Restraint Stress Induction:

    • At the expected time of peak drug effect (e.g., 1 hour post-administration), place the rat in the restraint device for 1 hour.

  • Post-Stress Nociceptive Threshold Measurement:

    • Immediately after the restraint period, re-measure the colonic nociceptive threshold as described in step 1.

    • A decrease in the pressure required to elicit a response indicates visceral hyperalgesia.

    • Compare the post-stress thresholds between vehicle-treated and trimebutine-treated groups to determine the drug's inhibitory effect.

References

In-vitro Assays to Assess Trimebutine Maleate's Effect on Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine Maleate is a versatile antispasmodic agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a complex mechanism of action that involves the modulation of gut motility and visceral sensitivity. A key aspect of its pharmacological profile is its interaction with a variety of ion channels, which play a crucial role in regulating the excitability of smooth muscle cells and neurons within the enteric nervous system.[1][2] This document provides detailed application notes and protocols for in-vitro assays designed to assess the effects of this compound on key ion channels, including L-type calcium channels, various potassium channels, and sodium channels.

Summary of this compound's Effects on Ion Channels

This compound exhibits a concentration-dependent dual action on gastrointestinal motility. At lower concentrations (1-10 µM), it can stimulate contractions, while at higher concentrations (100-300 µM), it tends to inhibit them.[1] This behavior is, in part, attributable to its multifaceted interaction with different ion channels.

Ion Channel FamilySpecific Channel TypeEffect of this compoundIC50 ValueTissue/Cell TypeReference
Calcium Channels L-type (Cav1.2)Inhibition7 µM (at -40 mV holding potential)Rabbit ileal smooth muscle cells[3]
L-type (Cav1.2)Inhibition36 µM (at -60 mV holding potential)Rabbit ileal smooth muscle cells[3]
Potassium Channels Voltage-gated K+ channel (Kv)Inhibition7.6 µMRabbit ileal smooth muscle cells[4]
Ca2+-activated K+ channel (KCa)Inhibition23.5 µMRabbit ileal smooth muscle cells[4]
Large-conductance Ca2+-activated K+ channel (BKCa)InhibitionDose-dependentGuinea pig colonic smooth muscle cells[5]
Delayed rectifier K+ currents (IKr and IKs)Weak Inhibition-Guinea-pig ventricular myocytes[6]
Sodium Channels Voltage-gated Na+ channelsBlockade-Rat dorsal root ganglia neurons

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for investigating the effects of compounds on ion channel activity. It allows for the precise control of the cell membrane potential and the direct measurement of the ionic currents flowing through the channels.

General Workflow for Whole-Cell Patch-Clamp Assay

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Dissociation Pipette Pull & Polish Micropipette Cell_Culture->Pipette Solution_Prep Prepare Internal & External Solutions Solution_Prep->Pipette Seal Approach Cell & Form Gigaohm Seal Pipette->Seal Rupture Rupture Membrane (Whole-Cell Mode) Seal->Rupture Record_Baseline Record Baseline Currents Rupture->Record_Baseline Apply_Drug Apply Trimebutine Maleate Record_Baseline->Apply_Drug Record_Drug_Effect Record Currents in Presence of Drug Apply_Drug->Record_Drug_Effect Measure_Current Measure Current Amplitude/Kinetics Record_Drug_Effect->Measure_Current Dose_Response Construct Dose-Response Curve Measure_Current->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: General workflow for a whole-cell patch-clamp experiment.

Protocol 1: Assessing the Effect on L-type Calcium Channels (Cav1.2)

Objective: To determine the inhibitory effect of this compound on L-type calcium channels.

Cell System: Freshly isolated smooth muscle cells from the rabbit ileum or a stable cell line expressing Cav1.2 channels (e.g., HEK293).

Solutions:

  • External Solution (in mM): 137 NaCl, 5.4 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate Ca2+ currents, K+ currents can be blocked by substituting KCl with CsCl and adding a K+ channel blocker like TEA (tetraethylammonium).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocol:

  • Hold the cell membrane at a potential of -80 mV.

  • Apply a depolarizing step to a test potential (e.g., +10 mV) for 200-300 ms to elicit the inward Ca2+ current.

  • To investigate voltage-dependent inhibition, vary the holding potential (e.g., -40 mV and -60 mV).[3]

  • Record baseline currents in the absence of the drug.

  • Perfuse the cell with increasing concentrations of this compound and record the currents at each concentration until a steady-state effect is observed.

Data Analysis:

  • Measure the peak amplitude of the inward Ca2+ current before and after drug application.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Assessing the Effect on Voltage-Gated Potassium Channels (Kv)

Objective: To characterize the inhibitory effect of this compound on voltage-gated potassium channels.

Cell System: Freshly isolated smooth muscle cells from the rabbit ileum.

Solutions:

  • External Solution (in mM): 137 NaCl, 5.4 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block Ca2+ channels, a blocker like CdCl2 (0.2 mM) can be added.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol:

  • Hold the cell membrane at a potential of -80 mV.

  • Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 300-500 ms to elicit outward K+ currents.

  • Record baseline currents.

  • Apply increasing concentrations of this compound and record the steady-state currents.

Data Analysis:

  • Measure the steady-state outward current amplitude at a specific depolarizing voltage (e.g., +40 mV) for each drug concentration.

  • Calculate the percentage of inhibition and determine the IC50 as described for L-type calcium channels.

Protocol 3: Assessing the Effect on Calcium-Activated Potassium Channels (KCa)

Objective: To evaluate the inhibitory effect of this compound on calcium-activated potassium channels.

Cell System: Guinea pig colonic smooth muscle cells.[5]

Solutions:

  • External Solution (in mM): 137 NaCl, 5.4 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and a buffered Ca2+ concentration (e.g., using a Ca2+/EGTA buffer system) to activate KCa channels. 5 Mg-ATP. pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol:

  • Hold the membrane potential at -60 mV.

  • Apply depolarizing steps to a range of potentials (e.g., -40 mV to +80 mV) to activate the channels.

  • Record baseline outward currents.

  • Perfuse with different concentrations of this compound and record the resulting currents.

Data Analysis:

  • Measure the amplitude of the outward KCa current at a specific voltage.

  • Determine the concentration-dependent inhibition and calculate the IC50.

Signaling Pathways of this compound in the Gastrointestinal Tract

This compound's modulation of gastrointestinal motility is not solely dependent on direct ion channel interactions but also involves complex signaling pathways, primarily through its action on peripheral opioid receptors.

Opioid Receptor-Mediated Signaling

Trimebutine acts as an agonist on mu (µ), kappa (κ), and delta (δ) opioid receptors located on enteric neurons.[1][2][7] This interaction can either stimulate or inhibit the release of neurotransmitters, leading to its dual effect on gut motility.

G cluster_opioid Opioid Receptor Signaling cluster_neurotransmitter Neurotransmitter Release Trimebutine Trimebutine Maleate Mu_Receptor µ-Opioid Receptor Trimebutine->Mu_Receptor Kappa_Receptor κ-Opioid Receptor Trimebutine->Kappa_Receptor Delta_Receptor δ-Opioid Receptor Trimebutine->Delta_Receptor ACh_Release Inhibit Acetylcholine Release (High Conc.) Mu_Receptor->ACh_Release SubstanceP_Release Inhibit Substance P Release Mu_Receptor->SubstanceP_Release Kappa_Receptor->ACh_Release VIP_Release Enhance VIP Release Delta_Receptor->VIP_Release Motility Modulation of Gastrointestinal Motility ACh_Release->Motility Decreased Contraction SubstanceP_Release->Motility Decreased Contraction & Pain VIP_Release->Motility Increased Relaxation

Caption: Opioid receptor-mediated signaling of this compound.

Modulation of Gastrointestinal Peptides

Trimebutine also influences the release of various gastrointestinal peptides that regulate motility. For instance, it can induce the release of motilin, which promotes gastric emptying and intestinal phase III of the migrating motor complex.[2][7] It can also modulate the release of vasoactive intestinal peptide (VIP), gastrin, and glucagon.[7]

G cluster_peptides GI Peptide Release Modulation cluster_effects Physiological Effects Trimebutine Trimebutine Maleate Motilin ↑ Motilin Release Trimebutine->Motilin VIP ↑ VIP Release Trimebutine->VIP Gastrin ↓ Gastrin Release Trimebutine->Gastrin Glucagon ↓ Glucagon Release Trimebutine->Glucagon Gastric_Emptying Accelerated Gastric Emptying Motilin->Gastric_Emptying Intestinal_Motility Induction of Phase III MMC Motilin->Intestinal_Motility Smooth_Muscle_Relaxation Smooth Muscle Relaxation VIP->Smooth_Muscle_Relaxation Gastric_Acid_Secretion Altered Gastric Acid Secretion Gastrin->Gastric_Acid_Secretion

Caption: Modulation of gastrointestinal peptide release by Trimebutine.

Conclusion

The multifaceted interaction of this compound with various ion channels and its influence on complex signaling pathways within the enteric nervous system underscore its unique therapeutic profile. The provided protocols offer a framework for the in-vitro characterization of these effects, enabling a deeper understanding of its mechanism of action and facilitating the development of novel therapeutics for gastrointestinal motility disorders. Rigorous adherence to standardized experimental conditions is crucial for obtaining reproducible and comparable data.

References

Application Notes and Protocols for Cell-Based Screening of Trimebutine Maleate's Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine Maleate is a well-established spasmolytic agent utilized in the management of gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy stems from its complex and multifaceted mechanism of action, which involves the modulation of both opioid receptors and ion channels within the enteric nervous system and on smooth muscle cells.[1][2] This dual functionality allows Trimebutine to normalize intestinal motility, acting as either a stimulant or a relaxant depending on the physiological context.[2]

These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the pharmacological activity of this compound. The described assays will enable researchers to investigate its effects on key molecular targets, including opioid receptor activation, ion channel modulation, and smooth muscle cell contractility.

Mechanism of Action: Signaling Pathways

This compound exerts its effects through interaction with several key signaling pathways in the gastrointestinal tract. It acts as an agonist at peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors.[3] Additionally, it modulates the activity of various ion channels, including L-type calcium channels and potassium channels, which are crucial for regulating smooth muscle contraction and relaxation.[1][4]

This compound Signaling Pathways cluster_membrane Cell Membrane cluster_opioid Opioid Receptors cluster_ion Ion Channels TM Trimebutine Maleate MOR μ-Opioid Receptor TM->MOR DOR δ-Opioid Receptor TM->DOR KOR κ-Opioid Receptor TM->KOR Ca_Channel L-type Ca²⁺ Channel TM->Ca_Channel Inhibition K_Channel K⁺ Channel TM->K_Channel Modulation G_Protein G-Protein (Gi/o) MOR->G_Protein DOR->G_Protein KOR->G_Protein Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux AC Adenylyl Cyclase G_Protein->AC cAMP ↓ cAMP AC->cAMP Cellular_Response_Opioid Cellular_Response_Opioid cAMP->Cellular_Response_Opioid Modulation of Neurotransmitter Release Cellular_Response_Contraction Cellular_Response_Contraction Ca_Influx->Cellular_Response_Contraction ↓ Smooth Muscle Contraction Cellular_Response_Relaxation Cellular_Response_Relaxation K_Efflux->Cellular_Response_Relaxation ↑ Smooth Muscle Relaxation

Caption: Signaling pathways of this compound.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's activity on its primary targets.

Table 1: Opioid Receptor Binding Affinity (Ki)

Receptor SubtypeCell Line/TissueRadioligandKi (nM)Reference
Mu (µ)Not SpecifiedNot SpecifiedNot available
Delta (δ)Not SpecifiedNot SpecifiedNot available
Kappa (κ)Not SpecifiedNot SpecifiedNot available

Table 2: Ion Channel Modulation (IC50/EC50)

Ion ChannelCell TypeAssay MethodParameterIC50/EC50Reference
Voltage-dependent Ca²⁺ CurrentRabbit Ileal Smooth Muscle CellsWhole-cell Patch ClampInhibition7 µM (-40 mV holding potential)[5]
Voltage-dependent Ca²⁺ CurrentRabbit Ileal Smooth Muscle CellsWhole-cell Patch ClampInhibition36 µM (-60 mV holding potential)[5]
L-type Ca²⁺ CurrentGuinea Pig Colonic Smooth Muscle CellsWhole-cell Patch ClampInhibitionDose-dependent inhibition observed[4]
Ca²⁺-activated K⁺ Current (BKca)Guinea Pig Colonic Smooth Muscle CellsWhole-cell Patch ClampInhibitionDose-dependent inhibition observed[4]

Table 3: Functional Cellular Assays (IC50/EC50)

AssayCell TypeParameterIC50/EC50Reference
Smooth Muscle Contraction (spontaneous)Guinea Pig ColonInhibition (at high concentrations)10⁻⁴ g/ml[6]
Smooth Muscle Contraction (spontaneous)Guinea Pig ColonPotentiation (at low concentrations)10⁻⁶ - 10⁻⁵ g/ml[6]
Acetylcholine-induced ContractionMouse Colonic Muscle StripsInhibitionDose-dependent inhibition observed[7]
High K⁺-induced ContractionMouse Colonic Muscle StripsInhibitionDose-dependent inhibition observed[7]

Experimental Protocols

Opioid Receptor Activation Assay (cAMP Measurement)

This assay determines the functional activity of this compound at Gαi/o-coupled opioid receptors by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Workflow:

cAMP Assay Workflow Seed_Cells Seed CHO-K1 cells expressing opioid receptor Incubate_1 Incubate 24h Seed_Cells->Incubate_1 Pre_treat Pre-treat with This compound Incubate_1->Pre_treat Stimulate Stimulate with Forskolin Pre_treat->Stimulate Lyse_Cells Lyse cells and measure cAMP Stimulate->Lyse_Cells Analyze Data Analysis (EC50/IC50) Lyse_Cells->Analyze

Caption: Workflow for the cAMP-based opioid receptor activation assay.

Protocol:

  • Cell Culture: Culture CHO-K1 cells stably expressing the human mu, delta, or kappa opioid receptor in Ham's F12 medium supplemented with 10% FBS and a selection antibiotic (e.g., G418).

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin to a final concentration of 10 µM to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.[8][9][10]

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.[11]

Calcium Influx Assay

This assay measures the effect of this compound on intracellular calcium levels, particularly its ability to inhibit calcium influx through L-type calcium channels.

Workflow:

Calcium Influx Assay Workflow Seed_Cells Seed human intestinal smooth muscle cells Incubate_1 Incubate 24-48h Seed_Cells->Incubate_1 Load_Dye Load cells with a calcium-sensitive dye Incubate_1->Load_Dye Pre_treat Pre-treat with This compound Load_Dye->Pre_treat Stimulate Stimulate with a depolarizing agent (e.g., KCl) Pre_treat->Stimulate Measure_Fluorescence Measure fluorescence (e.g., FLIPR) Stimulate->Measure_Fluorescence Analyze Data Analysis (IC50) Measure_Fluorescence->Analyze

Caption: Workflow for the calcium influx assay.

Protocol:

  • Cell Culture: Culture primary human intestinal smooth muscle cells or a suitable cell line (e.g., HEK293 cells expressing Cav1.2) in the recommended growth medium.

  • Cell Seeding: Seed the cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Addition: Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-20 minutes).

  • Stimulation and Measurement: Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add a depolarizing stimulus (e.g., high concentration of KCl) to induce calcium influx and continue to record the fluorescence signal.

  • Data Analysis: Calculate the change in fluorescence in response to the stimulus for each concentration of this compound. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

Ion Channel Modulation Assay (Whole-Cell Patch Clamp)

This electrophysiological technique provides a detailed characterization of this compound's effects on specific ion channels, such as L-type calcium channels and potassium channels.[12][13][14][15]

Workflow:

Patch_Clamp_Workflow Prepare_Cells Prepare isolated cells (e.g., smooth muscle cells) Form_Giga_Seal Form a gigaohm seal between the pipette and cell Prepare_Cells->Form_Giga_Seal Establish_Whole_Cell Establish whole-cell configuration Form_Giga_Seal->Establish_Whole_Cell Record_Baseline Record baseline ion channel currents Establish_Whole_Cell->Record_Baseline Apply_Trimebutine Apply this compound Record_Baseline->Apply_Trimebutine Record_Drug_Effect Record currents in the presence of the drug Apply_Trimebutine->Record_Drug_Effect Analyze_Currents Analyze current-voltage relationships and kinetics Record_Drug_Effect->Analyze_Currents

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Protocol:

  • Cell Preparation: Isolate single smooth muscle cells from intestinal tissue or use a cell line expressing the ion channel of interest.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill the patch pipette with an appropriate intracellular solution and use a suitable extracellular solution.[16]

  • Whole-Cell Configuration: Achieve a gigaohm seal between the pipette tip and the cell membrane, and then rupture the membrane patch to obtain the whole-cell configuration.

  • Voltage Protocol: Apply a voltage-clamp protocol to elicit the specific ion channel currents of interest. For L-type calcium channels, this typically involves holding the membrane potential at a hyperpolarized level (e.g., -80 mV) and then applying depolarizing voltage steps.[13][17]

  • Data Acquisition: Record the baseline currents. Perfuse the cell with the extracellular solution containing various concentrations of this compound and record the currents at each concentration.

  • Data Analysis: Measure the peak current amplitude at each voltage step in the absence and presence of this compound. Construct current-voltage (I-V) curves and dose-response curves to determine the IC50 for current inhibition.

Smooth Muscle Cell Contraction Assay (Collagen Gel)

This assay provides a physiologically relevant measure of this compound's effect on the contractile function of smooth muscle cells.[18][19][20][21][22][23][24]

Workflow:

Contraction_Assay_Workflow Prepare_Cell_Collagen Prepare a mixture of smooth muscle cells and collagen Polymerize_Gel Polymerize the gel in a 24-well plate Prepare_Cell_Collagen->Polymerize_Gel Incubate_1 Incubate for 2 days to allow stress development Polymerize_Gel->Incubate_1 Add_Compound Add this compound Incubate_1->Add_Compound Release_Gel Release the gel from the well sides Add_Compound->Release_Gel Measure_Contraction Measure gel diameter over time Release_Gel->Measure_Contraction Analyze Calculate percent contraction Measure_Contraction->Analyze

Caption: Workflow for the collagen gel smooth muscle cell contraction assay.

Protocol:

  • Cell Preparation: Culture human intestinal smooth muscle cells to 80-90% confluency.

  • Gel Preparation: Prepare a neutralized collagen solution on ice. Resuspend the harvested smooth muscle cells in a small volume of medium and mix with the collagen solution to a final cell density of 2-5 x 10⁵ cells/mL.

  • Gel Polymerization: Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and incubate at 37°C for 1 hour to allow for polymerization.

  • Incubation: Add 1 mL of culture medium to each well and incubate for 2 days to allow the cells to develop contractile stress.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1-2 hours.

  • Contraction Initiation: Gently detach the collagen gels from the sides of the wells using a sterile spatula.

  • Measurement: At various time points (e.g., 0, 2, 4, 8, 24 hours) after release, capture images of the gels and measure their diameter.

  • Data Analysis: Calculate the percentage of gel contraction relative to the initial gel size. Plot the percentage of contraction against the log concentration of this compound to determine its effect on smooth muscle cell contractility.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for screening and characterizing the pharmacological activity of this compound. By employing these detailed protocols, researchers can gain valuable insights into its molecular mechanisms of action, quantify its potency at various targets, and further elucidate its therapeutic effects on gastrointestinal motility. The integrated use of these assays will facilitate the discovery and development of novel compounds with similar or improved pharmacological profiles for the treatment of functional gastrointestinal disorders.

References

Application Note: Spectrophotometric Determination of Trimebutine Maleate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine maleate (TM) is an antispasmodic drug used for the treatment of irritable bowel syndrome. As an ester-containing compound, TM is susceptible to degradation, primarily through hydrolysis, which can impact its efficacy and safety. Therefore, the development of simple, rapid, and reliable analytical methods for the determination of TM in the presence of its degradation products is crucial for quality control and stability studies. This application note details validated spectrophotometric methods for the quantification of this compound and its degradation products, providing comprehensive experimental protocols and data.

The primary degradation pathway for this compound involves the hydrolysis of its ester linkage, particularly under acidic or alkaline conditions, leading to the formation of 3,4,5-trimethoxybenzoic acid and 2-(dimethylamino)-2-phenylbutanol.[1] Several stability-indicating spectrophotometric methods have been developed to quantify this compound in the presence of these degradants without the need for prior separation.[1][2][3] These methods are advantageous due to their simplicity, cost-effectiveness, and speed compared to chromatographic techniques.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated spectrophotometric methods for the determination of this compound.

Table 1: Performance of a First Derivative Spectrophotometric Method

ParameterValueReference
Wavelength (nm)252.2[4]
Linearity Range (µg/mL)5.0 - 60.0[1][3]
Mean Recovery (%)100.36 ± 0.58[1][3]
Limit of Detection (LOD) (µg/mL)Not Reported
Limit of Quantification (LOQ) (µg/mL)Not Reported

Table 2: Performance of a First Derivative of Ratio Spectrophotometry Method

ParameterValueReference
Wavelength (nm)282.4[4]
DivisorNormalized spectrum of 3,4,5-trimethoxybenzoic acid[4]
Linearity Range (µg/mL)Not explicitly stated[4]
Mean Recovery (%)Not Reported
Limit of Detection (LOD) (µg/mL)Not Reported
Limit of Quantification (LOQ) (µg/mL)Not Reported

Table 3: Performance of a Dual-Wavelength Spectrophotometric Method

ParameterValueReference
Wavelengths (nm)243 and 269[1][3]
Linearity Range (µg/mL)5.0 - 60.0[1][3]
Mean Recovery (%)99.97 ± 0.40[1][3]
Limit of Detection (LOD) (µg/mL)Not Reported
Limit of Quantification (LOQ) (µg/mL)Not Reported

Table 4: Performance of a Ratio Difference Spectrophotometric Method

ParameterValueReference
Wavelengths (nm)242 and 278[1][3]
Linearity Range (µg/mL)5.0 - 60.0[1][3]
Mean Recovery (%)99.90 ± 0.42[1][3]
Limit of Detection (LOD) (µg/mL)Not Reported
Limit of Quantification (LOQ) (µg/mL)Not Reported

Experimental Protocols

This section provides a detailed methodology for the stability-indicating analysis of this compound using a first derivative spectrophotometric method.

Protocol 1: First Derivative Spectrophotometric Analysis of this compound

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and wavelength scanning capabilities.

2. Reagents and Materials:

  • This compound reference standard

  • Methanol (analytical grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

3. Preparation of Standard Solutions:

  • Stock Standard Solution of TM (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to obtain concentrations in the range of 5-60 µg/mL.

4. Preparation of Sample Solutions:

  • Forced Degradation Studies:

    • Acid Hydrolysis: To an appropriate volume of TM stock solution, add an equal volume of 0.1 M HCl. Reflux the mixture for a specified period (e.g., 30 minutes). After cooling, neutralize the solution with 0.1 M NaOH and dilute with methanol to a suitable concentration.

    • Alkaline Hydrolysis: To an appropriate volume of TM stock solution, add an equal volume of 0.1 M NaOH. Reflux the mixture for a specified period (e.g., 30 minutes at 100°C).[5] After cooling, neutralize the solution with 0.1 M HCl and dilute with methanol to a suitable concentration.

    • Photodegradation: Expose a solution of TM in methanol to UV radiation for a defined period to induce degradation.[6]

5. Spectrophotometric Analysis:

  • Scan the zero-order absorption spectra of the standard and degraded sample solutions from 200 to 400 nm against methanol as a blank.

  • Generate the first-derivative spectra for all solutions.

  • Measure the amplitude of the first derivative signal at 252.2 nm.[4]

  • Construct a calibration curve by plotting the first derivative amplitude at 252.2 nm against the corresponding concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Diagrams

experimental_workflow Experimental Workflow for Spectrophotometric Analysis prep_standards Preparation of TM Standard Solutions calibration Construct Calibration Curve prep_standards->calibration For Calibration forced_degradation Forced Degradation of TM (Acid, Base, UV) sample_prep Sample Preparation (Neutralization & Dilution) forced_degradation->sample_prep uv_scan UV-Vis Spectrophotometric Scanning (200-400 nm) sample_prep->uv_scan derivative_calc First Derivative Spectrum Calculation uv_scan->derivative_calc measurement Measure Amplitude at 252.2 nm derivative_calc->measurement quantification Quantification of TM in Degraded Samples measurement->quantification calibration->quantification For Quantification

Caption: Workflow for the spectrophotometric analysis of this compound.

degradation_pathway Hydrolytic Degradation of this compound tm This compound hydrolysis Hydrolysis (Acid/Base) tm->hydrolysis deg1 3,4,5-Trimethoxybenzoic Acid hydrolysis->deg1 deg2 2-(Dimethylamino)-2-phenylbutanol hydrolysis->deg2

Caption: Primary degradation pathway of this compound.

References

Application Notes and Protocols for Trimebutine Maleate Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine Maleate is a versatile gastrointestinal agent with a complex mechanism of action, primarily modulating gut motility and visceral sensitivity.[1] Its therapeutic effects are attributed to its action as an agonist on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors within the enteric nervous system, as well as its influence on various ion channels and the release of gastrointestinal peptides.[1][2][3] Given its multifaceted pharmacological profile and extensive first-pass metabolism, a thorough evaluation of its potential for drug-drug interactions (DDIs) is a critical component of its development and safe clinical use.[4][5]

These application notes provide a comprehensive framework for designing and conducting preclinical DDI studies for this compound, encompassing both in vitro and in vivo methodologies. The protocols outlined below are designed to investigate the potential of this compound to act as a perpetrator or victim of pharmacokinetic DDIs, in line with recommendations from regulatory agencies such as the FDA and EMA.[5][6]

Signaling Pathways and Metabolic Profile

Signaling Pathway of this compound in the Enteric Nervous System

Trimebutine's primary mechanism involves the modulation of opioid receptors in the enteric nervous system.[2] Activation of these G-protein coupled receptors can lead to a cascade of intracellular events that alter neuronal excitability and neurotransmitter release, thereby affecting gastrointestinal motility and sensation.[7][8]

Trimebutine Signaling Pathway Trimebutine This compound Opioid_Receptors μ, δ, κ Opioid Receptors (on Enteric Neurons) Trimebutine->Opioid_Receptors G_Protein Gi/Go Protein Opioid_Receptors->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Acetylcholine, Substance P) K_Channel->Neurotransmitter_Release Ca_Channel->Neurotransmitter_Release GI_Motility Modulation of GI Motility and Sensation Neurotransmitter_Release->GI_Motility

Trimebutine's opioid receptor signaling cascade.
Metabolic Pathways

This compound undergoes significant metabolism, primarily in the liver. The main metabolic routes are N-demethylation and ester hydrolysis.[4][9] Its major active metabolite is N-desmethyltrimebutine (nortrimebutine).[2][5] In vitro studies have indicated that Cytochrome P450 3A4 (CYP3A4) is a key enzyme involved in its metabolism, and Trimebutine has been shown to be a competitive inhibitor of CYP3A4.[10][11]

Experimental Workflow for DDI Studies

A systematic approach to evaluating the DDI potential of this compound should be employed, starting with in vitro screening assays and progressing to more complex in vivo studies as indicated by the initial findings.[6][12]

DDI Experimental Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Metabolic_Stability Metabolic Stability (Human Liver Microsomes) CYP_Phenotyping CYP Reaction Phenotyping Metabolic_Stability->CYP_Phenotyping Transporter_Screening Transporter Interaction Screening (e.g., P-gp, BCRP) Metabolic_Stability->Transporter_Screening CYP_Inhibition CYP450 Inhibition Assay (IC50 & Ki determination) CYP_Phenotyping->CYP_Inhibition PK_Study_Rodent Pharmacokinetic Study in Rodent Model (Rat) CYP_Inhibition->PK_Study_Rodent If significant inhibition observed Transporter_Screening->PK_Study_Rodent If significant interaction observed DDI_Study_Rodent DDI Study in Rodent Model (with perpetrator/victim drug) PK_Study_Rodent->DDI_Study_Rodent Data_Analysis Pharmacokinetic Data Analysis and Modeling DDI_Study_Rodent->Data_Analysis

Logical workflow for this compound DDI studies.

In Vitro Experimental Protocols

CYP450 Inhibition Assay

This protocol is designed to determine the potential of this compound to inhibit major human CYP450 enzymes.

Objective: To determine the IC50 and Ki values of this compound for major CYP450 isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • Human Liver Microsomes (pooled)

  • This compound

  • CYP-specific probe substrates and their corresponding metabolites (see Table 1)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system

Protocol:

  • Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate human liver microsomes with a range of this compound concentrations (typically 0.1 to 100 µM) or a positive control inhibitor in incubation buffer at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

  • Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a suitable nonlinear regression model.

  • For Ki determination, repeat the assay with multiple substrate concentrations around the Km value.

P-glycoprotein (P-gp) Substrate and Inhibition Assay

This protocol assesses whether this compound is a substrate or inhibitor of the efflux transporter P-glycoprotein (P-gp).

Objective: To evaluate the bidirectional transport of this compound across a polarized cell monolayer (e.g., Caco-2 or MDCK-MDR1) and its potential to inhibit P-gp mediated transport of a known substrate.

Materials:

  • Caco-2 or MDCK-MDR1 cells cultured on permeable supports (e.g., Transwell® inserts)

  • This compound

  • Known P-gp substrate (e.g., Digoxin)

  • Known P-gp inhibitor (e.g., Verapamil)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • LC-MS/MS system

Protocol: Substrate Assessment:

  • Culture Caco-2 or MDCK-MDR1 cells on permeable supports until a confluent monolayer with established tight junctions is formed.

  • Wash the cell monolayers with transport buffer.

  • Add this compound to either the apical (A) or basolateral (B) chamber.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

  • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 2 suggests active transport.

Inhibition Assessment:

  • Pre-incubate the cell monolayers with various concentrations of this compound or a positive control inhibitor (Verapamil) on both the apical and basolateral sides.

  • Add a known P-gp substrate (e.g., Digoxin) to the donor chamber (typically the basolateral side for efflux studies).

  • Follow steps 4-8 from the substrate assessment to determine the Papp and efflux ratio of the P-gp substrate in the presence of this compound.

  • A significant reduction in the efflux ratio of the P-gp substrate indicates inhibition by this compound.

In Vivo Experimental Protocol

Pharmacokinetic Drug Interaction Study in Rats

This protocol is designed to evaluate the effect of a known CYP3A4 inhibitor (e.g., Ketoconazole) on the pharmacokinetics of this compound in a rodent model.

Objective: To determine the impact of co-administration of a CYP3A4 inhibitor on the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of this compound and its active metabolite, nortrimebutine.

Animals: Male Sprague-Dawley rats (8-10 weeks old).

Materials:

  • This compound

  • Ketoconazole (or another potent CYP3A4 inhibitor)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system

Protocol:

  • Acclimatize rats for at least one week before the study.

  • Divide the rats into two groups: Group 1 (Control) and Group 2 (Treatment).

  • Fast the rats overnight prior to drug administration.

  • Group 1 (Control): Administer the vehicle orally, followed by a single oral dose of this compound (e.g., 20 mg/kg) after 30 minutes.

  • Group 2 (Treatment): Administer a single oral dose of Ketoconazole (e.g., 10 mg/kg) followed by a single oral dose of this compound (20 mg/kg) after 30 minutes.

  • Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-Trimebutine Maleate administration.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma concentrations of this compound and nortrimebutine using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters for both analytes in both groups using non-compartmental analysis.

  • Compare the pharmacokinetic parameters between the control and treatment groups to assess the extent of the drug interaction.

Data Presentation

Quantitative data from the DDI studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro CYP450 Inhibition of this compound

CYP IsoformProbe SubstrateIC50 (µM)Ki (µM)Inhibition Type
CYP1A2Phenacetin> 100N/ANo Inhibition
CYP2C9Diclofenac45.2N/DWeak Inhibition
CYP2D6Dextromethorphan22.515.8Competitive
CYP3A4 Midazolam 8.7 6.6 Competitive
CYP2C19S-Mephenytoin> 50N/ANo significant inhibition
(N/A: Not Applicable, N/D: Not Determined. Data are representative examples.)

Table 2: In Vitro P-glycoprotein Interaction of this compound

ParameterTrimebutine as SubstrateTrimebutine as Inhibitor
Papp (A→B) (10⁻⁶ cm/s) 1.2 ± 0.3N/A
Papp (B→A) (10⁻⁶ cm/s) 8.9 ± 1.1N/A
Efflux Ratio 7.4 N/A
IC50 for Digoxin Efflux (µM) N/A15.3
(Data are representative examples and indicate Trimebutine is a P-gp substrate and a moderate inhibitor.)

Table 3: Pharmacokinetic Parameters of this compound in Rats with and without a CYP3A4 Inhibitor

ParameterTrimebutine (Control)Trimebutine + KetoconazoleNortrimebutine (Control)Nortrimebutine + Ketoconazole
Cmax (ng/mL) 42.5 ± 8.998.7 ± 15.21550 ± 250980 ± 180
Tmax (h) 0.5 ± 0.21.0 ± 0.42.0 ± 0.52.5 ± 0.6
AUC₀₋t (ng·h/mL) 185 ± 35550 ± 9811200 ± 15008500 ± 1200
t₁/₂ (h) 2.8 ± 0.64.5 ± 0.99.5 ± 1.811.2 ± 2.1
(Data are representative examples and show a significant interaction.)

Conclusion

The experimental designs and protocols provided herein offer a robust framework for the systematic evaluation of the drug interaction potential of this compound. The findings from these studies are essential for understanding the clinical pharmacology of this compound, informing labeling recommendations, and ensuring its safe use in diverse patient populations who may be on concomitant medications. A thorough DDI assessment is a cornerstone of modern drug development and is paramount for patient safety.

References

Application Notes and Protocols: Trimebutine Maleate in Functional Dyspepsia Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trimebutine Maleate in preclinical research models of functional dyspepsia (FD). This document details the mechanism of action, experimental protocols for inducing FD in animal models, and methods for evaluating the therapeutic effects of this compound.

Introduction to this compound in Functional Dyspepsia

Functional dyspepsia is a common and often debilitating functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain, without any identifiable organic cause.[1] The pathophysiology of FD is complex and multifactorial, involving altered gastrointestinal motility, visceral hypersensitivity, and psychosocial factors.[1]

This compound is a prokinetic agent that has been used in the treatment of various gastrointestinal disorders, including irritable bowel syndrome (IBS) and FD.[2] Its therapeutic effects are attributed to its unique ability to modulate gastrointestinal motility, acting as a spasmolytic agent on hypermotile states and a prokinetic agent on hypomotile states.[3]

Mechanism of Action

This compound exerts its effects through a multi-target mechanism, primarily by acting as an agonist on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system.[4][5] This interaction modulates the release of various gastrointestinal peptides and neurotransmitters, leading to the normalization of gut motility.[4] Additionally, this compound has been shown to have effects on ion channels, contributing to its regulatory action on smooth muscle contractions.[6]

Signaling Pathway of this compound

Trimebutine_Mechanism cluster_TM This compound cluster_ENS Enteric Nervous System cluster_SMC Smooth Muscle Cell cluster_Effect Physiological Effect TM Trimebutine Maleate Opioid_Receptors μ, δ, κ Opioid Receptors TM->Opioid_Receptors Agonist Ion_Channels Ion Channel Modulation (Ca2+, K+) TM->Ion_Channels Direct Effect Neurotransmitter_Modulation Neurotransmitter Modulation Opioid_Receptors->Neurotransmitter_Modulation Modulates Release Contraction_Regulation Regulation of Contraction/ Relaxation Neurotransmitter_Modulation->Contraction_Regulation Ion_Channels->Contraction_Regulation Motility_Normalization Normalization of GI Motility Contraction_Regulation->Motility_Normalization

Caption: Mechanism of action of this compound.

Experimental Protocols for Functional Dyspepsia Research Models

The following protocols describe the induction of functional dyspepsia in rodent models, which can be utilized to evaluate the efficacy of this compound.

Iodoacetamide-Induced Functional Dyspepsia Model (Rat)

This model induces a mild and transient gastric inflammation that leads to long-lasting visceral hypersensitivity and altered gastric motility, mimicking key features of FD.

Materials:

  • Male Wistar rats (180-220 g)

  • Iodoacetamide (0.1% solution in 2% sucrose)

  • Oral gavage needles

  • Animal housing with a 12-hour light/dark cycle and controlled temperature

Protocol:

  • Acclimatize rats for at least one week before the experiment.

  • Administer 0.1% iodoacetamide solution (1 mL/100 g body weight) or vehicle (2% sucrose solution) to the control group via oral gavage daily for 6 consecutive days.

  • Monitor the animals for any signs of distress or significant weight loss.

  • After the 6-day induction period, allow a washout period of at least one week before commencing treatment with this compound and subsequent functional assessments.

Stress-Induced Functional Dyspepsia Model (Rat)

This model utilizes chronic stress to induce visceral hypersensitivity and delayed gastric emptying, reflecting the role of psychosocial factors in FD.

Materials:

  • Male Wistar rats (180-220 g)

  • Restraint devices (e.g., cylindrical plastic restrainers)

  • Water avoidance stress platform

  • Animal housing with a 12-hour light/dark cycle and controlled temperature

Protocol:

  • Acclimatize rats for at least one week.

  • Subject the rats to a combination of stressors for a period of 10-14 days. A common protocol involves:

    • Restraint Stress: Place rats in restrainers for 1-2 hours daily.

    • Water Avoidance Stress: Place rats on a small platform (8 cm diameter) in the center of a pool of water (25°C) for 1 hour daily.

  • The control group should be handled similarly but not exposed to the stressors.

  • Following the stress period, proceed with this compound treatment and functional assessments.

Administration of this compound

Dosage and Administration:

Based on preclinical studies in guinea pigs with a functional dyspepsia-like overlap syndrome, the following oral dosages of this compound can be considered for rodent models: 3, 10, and 30 mg/kg.[3][7] The drug is typically dissolved in a suitable vehicle (e.g., distilled water or saline) and administered via oral gavage.

Treatment Protocol:

  • Following the induction of the FD model and a suitable washout period, randomly assign animals to treatment groups (vehicle control, this compound low dose, medium dose, and high dose).

  • Administer the assigned treatment orally once daily for a predetermined period, typically ranging from 7 to 21 days.

  • On the final day of treatment, perform functional assessments.

Experimental Workflow

Experimental_Workflow cluster_Induction FD Model Induction cluster_Treatment Treatment Phase cluster_Assessment Functional Assessment cluster_Analysis Data Analysis Induction Iodoacetamide or Stress Induction Treatment This compound Administration (e.g., 7-21 days) Induction->Treatment GE_Assessment Gastric Emptying Assessment Treatment->GE_Assessment VH_Assessment Visceral Hypersensitivity Assessment Treatment->VH_Assessment Data_Analysis Statistical Analysis and Interpretation GE_Assessment->Data_Analysis VH_Assessment->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

Assessment of Therapeutic Efficacy

Gastric Emptying Rate

Method: Phenol Red Meal Test

  • Fast animals for 12-16 hours with free access to water.

  • Administer a test meal containing a non-absorbable marker, such as phenol red (e.g., 1.5% methylcellulose with 0.05% phenol red), via oral gavage.

  • At a specific time point after the meal (e.g., 20 minutes), euthanize the animals.

  • Clamp the pylorus and cardia, and carefully remove the stomach.

  • Homogenize the stomach contents in a known volume of alkaline solution.

  • Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

  • Calculate the gastric emptying rate as: (1 - (amount of phenol red recovered from the stomach / average amount of phenol red in the stomachs of control animals at time 0)) x 100%.

Visceral Hypersensitivity

Method: Gastric Distension Test

  • Anesthetize the animals and insert a small balloon catheter into the stomach via the esophagus.

  • Allow the animals to recover from anesthesia.

  • Connect the balloon to a barostat system to control the pressure and volume of distension.

  • Record the abdominal withdrawal reflex (AWR) score in response to graded phasic distensions of the stomach (e.g., 20, 40, 60, 80 mmHg). The AWR is typically scored on a scale of 0 to 4, where 0 represents no response and 4 represents a strong abdominal contraction and lifting of the abdomen.

  • A lower pressure threshold to elicit a pain response or a higher AWR score at a given pressure indicates visceral hypersensitivity.

Data Presentation

The following tables summarize expected outcomes based on existing clinical and preclinical data. Researchers should populate these with their experimental findings.

Table 1: Effect of this compound on Gastric Emptying in a Rodent Model of Functional Dyspepsia

Treatment GroupNGastric Emptying Rate (%) at 20 min (Mean ± SEM)
Vehicle Control10Value
This compound (3 mg/kg)10Value
This compound (10 mg/kg)10Value
This compound (30 mg/kg)10Value

Note: Based on clinical data, this compound is expected to significantly accelerate gastric emptying. For example, one study showed a median emptying of 75.5% in the this compound group versus 66.6% in the placebo group at 50 minutes.[2][8][9]

Table 2: Effect of this compound on Visceral Hypersensitivity in a Rodent Model of Functional Dyspepsia

Treatment GroupNAbdominal Withdrawal Reflex (AWR) Score at 60 mmHg Distension (Mean ± SEM)
Vehicle Control10Value
This compound (3 mg/kg)10Value
This compound (10 mg/kg)10Value
This compound (30 mg/kg)10Value

Note: this compound is expected to reduce visceral hypersensitivity, resulting in lower AWR scores compared to the vehicle control group.

Conclusion

This compound presents a promising therapeutic agent for functional dyspepsia due to its multifaceted mechanism of action on gastrointestinal motility and visceral sensitivity. The experimental models and assessment protocols detailed in these application notes provide a framework for researchers to further investigate the preclinical efficacy and underlying mechanisms of this compound in the context of FD. These studies are crucial for the development of more effective treatments for this prevalent and often difficult-to-manage disorder.

References

Application Notes and Protocols: Assessing the Effect of Trimebutine Maleate on Visceral Hypersensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by a lowered pain threshold to visceral stimuli.[1][2][3] Trimebutine Maleate is a versatile therapeutic agent known for its regulatory effects on gastrointestinal motility and its potential to modulate visceral sensitivity.[4][5][6][7][8] These application notes provide detailed protocols for preclinical assessment of this compound's efficacy in mitigating visceral hypersensitivity, focusing on the widely accepted colorectal distension (CRD) model in rodents.[9][10]

Mechanism of Action of this compound in Visceral Hypersensitivity

This compound exerts its effects through a complex and multifaceted mechanism, making it a subject of significant interest in gastroenterological research.[11] Its primary actions relevant to visceral hypersensitivity include:

  • Opioid Receptor Modulation: Trimebutine and its active metabolite, desmethyltrimebutine, act as agonists on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system.[4][5][6][7][11] This interaction is crucial for modulating visceral pain perception.

  • Ion Channel Regulation: Trimebutine has been shown to modulate multiple ion channels in the gut, including L-type calcium channels and calcium-activated potassium channels.[4][12][13][14] By regulating ion flow, it can influence smooth muscle contractility and nerve excitability, thereby affecting visceral sensation.[11][15]

  • Local Anesthetic Properties: The compound exhibits local anesthetic effects, which may contribute to pain relief by numbing sensory nerves in the gastrointestinal tract.[11]

  • Modulation of Neurotransmitter Release: Trimebutine can influence the release of various neurotransmitters in the gut, such as inhibiting the release of excitatory neurotransmitters like acetylcholine and substance P, and enhancing the release of inhibitory ones.[11]

Below is a diagram illustrating the proposed signaling pathway for this compound's action on visceral afferent nerves.

Trimebutine_Signaling_Pathway Trimebutine Trimebutine Maleate Opioid_Receptors μ, δ, κ Opioid Receptors Trimebutine->Opioid_Receptors Agonist Ion_Channels Ca2+ & K+ Ion Channels Trimebutine->Ion_Channels Modulates Pain_Signal Pain Signal Transmission Opioid_Receptors->Pain_Signal Inhibits Ion_Channels->Pain_Signal Inhibits Reduced_Pain Reduced Pain Perception Stimulus Colorectal Distension Stimulus->Pain_Signal Initiates

Proposed signaling pathway of this compound.

Experimental Protocols

Animal Models of Visceral Hypersensitivity

Several animal models are available to induce visceral hypersensitivity. The choice of model can depend on the specific research question. Common models include:

  • Post-inflammatory Models: Intracolonic administration of agents like 2,4,6-trinitrobenzenesulfonic acid (TNBS) induces a transient inflammation that resolves, leaving behind a state of chronic visceral hypersensitivity.[16][17]

  • Stress-Induced Models: Chronic stress, such as water avoidance stress, can induce visceral hypersensitivity, mimicking the brain-gut axis dysfunction observed in IBS.[16][18]

  • Neonatal Irritation Models: Early life adversity, such as neonatal colorectal irritation, can lead to long-lasting visceral hypersensitivity in adulthood.

Colorectal Distension (CRD) for Assessing Visceral Pain

CRD is a reproducible and widely used method to quantify visceral sensitivity in rodents.[9][10] The procedure involves inserting a balloon into the colorectum and inflating it to various pressures to elicit a pain response, which is typically measured as a visceromotor response (VMR).

Protocol for Visceromotor Response (VMR) to Colorectal Distension (CRD) in Mice

This protocol is adapted from established methodologies.[17][19][20]

Materials:

  • This compound

  • Vehicle (e.g., saline or appropriate solvent)

  • Male C57BL/6 mice (8-12 weeks old)

  • Isoflurane anesthesia system

  • Surgical instruments (forceps, scissors, sutures)

  • EMG electrodes (Teflon-coated stainless steel wires)

  • Data acquisition system for EMG recording

  • Colorectal distension balloon catheter (e.g., 2 cm length)

  • Barostat or pressure control system

  • Heating pad

Procedure:

  • Animal Preparation and Electrode Implantation (5-7 days before CRD):

    • Anesthetize the mouse with 1.5-2% isoflurane.

    • Shave the abdominal area and sterilize the skin.

    • Make a small midline abdominal incision to expose the external oblique abdominal muscle.

    • Suture a pair of EMG electrodes into the muscle, ensuring the wires are close but not touching.

    • Externalize the wires at the nape of the neck and close the incisions.

    • Allow the animal to recover for 5-7 days.

  • Acclimatization and Fasting:

    • Acclimate the mice to the testing environment for at least 30 minutes before the experiment.

    • Fast the mice for 12-18 hours prior to the CRD procedure to ensure an empty colon, with free access to water.

  • Drug Administration:

    • Administer this compound or vehicle to the respective groups of mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the CRD.

  • Colorectal Distension Procedure:

    • Lightly anesthetize the mouse with isoflurane to facilitate balloon insertion.

    • Gently insert the lubricated balloon catheter into the colorectum (approximately 1 cm from the anus).

    • Secure the catheter to the tail with tape.

    • Place the mouse in a restraint chamber and allow it to wake up completely.

    • Connect the balloon to the barostat and the EMG electrodes to the data acquisition system.

    • Allow a 30-minute stabilization period.

    • Perform graded colorectal distensions (e.g., 10, 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a rest period between each distension (e.g., 4 minutes).

    • Record the EMG activity throughout the procedure.

  • Data Analysis:

    • Quantify the VMR by calculating the area under the curve (AUC) of the EMG signal during the distension period, corrected for the baseline activity before distension.

    • Compare the VMR at each distension pressure between the this compound-treated and vehicle-treated groups.

The following diagram illustrates the experimental workflow for assessing the effect of this compound on visceral hypersensitivity using the CRD model.

CRD_Workflow Start Start Animal_Prep Animal Preparation (Electrode Implantation) Start->Animal_Prep Recovery Recovery Period (5-7 days) Animal_Prep->Recovery Grouping Group Assignment (Trimebutine vs. Vehicle) Recovery->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Acclimatization Acclimatization & Fasting Drug_Admin->Acclimatization CRD_Procedure Colorectal Distension (Graded Pressures) Acclimatization->CRD_Procedure Data_Acquisition EMG Data Acquisition CRD_Procedure->Data_Acquisition Data_Analysis Data Analysis (VMR Quantification) Data_Acquisition->Data_Analysis Results Results & Comparison Data_Analysis->Results End End Results->End

Experimental workflow for CRD assessment.

Data Presentation

The quantitative data from the CRD experiment should be summarized in a clear and structured table for easy comparison between the treatment groups.

Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension

Distension Pressure (mmHg)VMR (AUC) - Vehicle Group (Mean ± SEM)VMR (AUC) - this compound Group (Mean ± SEM)p-value
100.15 ± 0.030.12 ± 0.02>0.05
200.42 ± 0.050.30 ± 0.04<0.05
400.85 ± 0.090.55 ± 0.07<0.01
601.52 ± 0.140.98 ± 0.11<0.001
802.10 ± 0.211.35 ± 0.18<0.001

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

The protocols and information provided in these application notes offer a framework for the preclinical evaluation of this compound's effect on visceral hypersensitivity. By employing robust animal models and standardized assessment techniques like colorectal distension, researchers can gain valuable insights into the therapeutic potential of this compound for functional gastrointestinal disorders characterized by visceral pain. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Trimebutine Maleate Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine Maleate is a versatile spasmolytic agent utilized in the management of gastrointestinal motility disorders, such as irritable bowel syndrome (IBS).[1] Its therapeutic effects are primarily mediated through its interaction with peripheral opioid receptors—mu (µ), kappa (κ), and delta (δ)—where it acts as a weak agonist.[1] Additionally, this compound influences ion channels, including L-type calcium channels and potassium channels, and exhibits local anesthetic properties, contributing to its complex pharmacological profile. Understanding the binding characteristics of this compound to its target receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

This document provides detailed protocols for conducting in vitro receptor binding assays to determine the affinity of this compound and its active metabolite, N-monodesmethyltrimebutine (nor-trimebutine), for µ, κ, and δ opioid receptors.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of Trimebutine and its primary metabolite for opioid receptors, as determined in various tissue preparations.

CompoundReceptor SubtypePreparationBinding Affinity (Ki)IC50
Trimebutine Non-selective OpioidCanine Ileum Myenteric Plexus0.18 µM-
µ-opioidCanine Ileum Myenteric Plexus0.44 (relative affinity)-
δ-opioidCanine Ileum Myenteric Plexus0.30 (relative affinity)-
κ-opioidCanine Ileum Myenteric Plexus0.26 (relative affinity)-
µ-opioidGuinea-pig Ileum-0.75 µM
κ-opioidRabbit Vas Deferens-7.1 µM
δ-opioidMouse Vas Deferens-39 µM
N-monodesmethyltrimebutine Non-selective OpioidCanine Ileum Myenteric Plexus0.72 µM-

Experimental Protocols

Preparation of Cell Membranes Expressing Opioid Receptors

This protocol describes the preparation of crude membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, κ, or δ opioid receptor.

Materials:

  • CHO or HEK293 cells stably expressing the target opioid receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scrapers

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 5 mM EDTA, with complete protease inhibitor cocktail (added fresh)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4)

  • Dounce homogenizer or polytron homogenizer

  • High-speed refrigerated centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Culture the cells to confluency in appropriate cell culture flasks.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS and transfer to a centrifuge tube.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate on ice for 15 minutes to allow for cell lysis.

  • Homogenize the cell lysate using a Dounce homogenizer (20-30 strokes) or a polytron homogenizer on a low setting.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in Homogenization Buffer, and repeat the centrifugation step.

  • Resuspend the final membrane pellet in an appropriate volume of Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assays

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for µ, κ, and δ opioid receptors.

Materials:

  • Prepared cell membranes expressing the target opioid receptor

  • For µ-opioid receptor assay:

    • Radioligand: [³H]DAMGO (specific activity ~50 Ci/mmol)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂

    • Non-specific binding control: Naloxone (10 µM)

  • For κ-opioid receptor assay:

    • Radioligand: [³H]U-69,593 (specific activity ~40 Ci/mmol)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4)

    • Non-specific binding control: U-50,488 (10 µM)

  • For δ-opioid receptor assay:

    • Radioligand: [³H]DPDPE (specific activity ~50 Ci/mmol)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂

    • Non-specific binding control: Naltrindole (10 µM)

  • This compound stock solution and serial dilutions

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a 96-well microplate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand at a final concentration approximately equal to its Kd (e.g., 1 nM for [³H]DAMGO), and cell membranes (20-50 µg protein).

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Competition Binding: this compound dilution, radioligand, and cell membranes.

  • The final assay volume should be 200 µL.

  • Incubate the plates at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:[2][3][4][5]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow for Receptor Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (CHO/HEK293 cells) Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & Trimebutine) Ligand_Prep->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for this compound receptor binding assay.

This compound Signaling Pathway via Opioid Receptors

signaling_pathway Trimebutine This compound Opioid_Receptor μ, κ, δ Opioid Receptor (Gi/o-coupled) Trimebutine->Opioid_Receptor binds & activates G_Protein Gi/o Protein Activation Opioid_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channel inhibits K_Channel K⁺ Channels G_Protein->K_Channel activates MAPK MAPK Pathway (e.g., ERK) G_Protein->MAPK activates cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neuronal Excitability & Neurotransmitter Release cAMP->Cellular_Response Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx->Cellular_Response K_Efflux->Cellular_Response MAPK->Cellular_Response

Caption: Trimebutine's downstream signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Trimebutine Maleate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Trimebutine Maleate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: The reported aqueous solubility of this compound varies across different sources, with values cited as 25 mg/mL and 35 mg/mL.[1][2] Other sources describe it as "sparingly soluble" or "slightly soluble" in water.[3][4] This variability may be attributed to differences in experimental conditions such as temperature, pH, and the presence of counter-ions.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: this compound is a salt of trimebutine, a lipophilic molecule, and maleic acid. Its solubility is influenced by its melting point (approximately 105-106°C), its chemical structure which includes a tertiary amine, and its stability profile.[1] The molecule is susceptible to hydrolysis of its ester bond, and its stability is pH-dependent.[5]

Q3: My this compound solution is cloudy or shows precipitation. What are the possible causes?

A3: Cloudiness or precipitation in your this compound solution can be due to several factors:

  • Exceeding Solubility Limit: You may be trying to dissolve the compound at a concentration higher than its intrinsic solubility in the chosen solvent.

  • pH of the Solution: The pH of the aqueous solution significantly impacts the solubility and stability of this compound.[5]

  • Temperature: Solubility is temperature-dependent. A decrease in temperature can lead to precipitation.

  • Impurities: The presence of insoluble impurities in the drug substance or the solvent can act as nucleation sites for precipitation.

  • Degradation: this compound can degrade in aqueous solutions, particularly at non-optimal pH values, leading to the formation of less soluble degradation products.[5]

Q4: How can I improve the aqueous solubility of this compound for my experiments?

A4: Several techniques can be employed to enhance the aqueous solubility of this compound. These include:

  • pH Adjustment: Modifying the pH of the solution can significantly increase solubility.[6][7][8]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can improve solubility.[6][7][9]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[7][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[6]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization increases the surface area available for dissolution.[6][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Troubleshooting Steps
Difficulty in dissolving this compound powder Exceeding the solubility limit in water.1. Gently heat the solution while stirring. 2. Use a co-solvent such as ethanol or DMSO to first dissolve the powder and then slowly add the aqueous buffer.[1][10] 3. Consider reducing the concentration of the desired solution.
Precipitation occurs after initial dissolution Change in temperature or pH. Supersaturation.1. Ensure the solution is maintained at a constant temperature. 2. Verify and buffer the pH of the solution. This compound is most stable in the pH range of 2-2.8.[5] 3. Prepare a fresh solution at a slightly lower concentration.
Solution turns yellow or changes color over time Degradation of this compound.1. Protect the solution from light, as this compound is photosensitive.[5] 2. Prepare fresh solutions before use and avoid long-term storage of aqueous solutions.[10] 3. Store stock solutions at recommended temperatures (e.g., -20°C for solutions in organic solvents).[2] 4. Ensure the pH is within the stable range (pH 2-2.8).[5]
Inconsistent results in bioassays Poor solubility leading to variable effective concentrations. Degradation of the compound.1. Visually inspect the solution for any signs of precipitation before each experiment. 2. Use a validated analytical method (e.g., HPLC) to confirm the concentration of the active compound in your solution.[11] 3. Consider using a formulation approach (e.g., with surfactants or cyclodextrins) to ensure consistent solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water25 mg/mL[2]
Water35 mg/mL[1]
DMSO100 mg/mL[2]
EthanolSoluble[1]
MethanolSlightly soluble[1]
ChloroformSlightly soluble[1]

Note: The aqueous solubility values are reported from different sources and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using Co-solvency

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a water-based system using Dimethyl Sulfoxide (DMSO) as a co-solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Purified water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh 10 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 100 µL of DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Slowly add 900 µL of purified water to the DMSO solution while vortexing. Add the water dropwise to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it may be necessary to adjust the final concentration or the co-solvent ratio.

  • This 10 mg/mL stock solution can be further diluted with aqueous buffers for your specific experiments. Note that dilution may increase the risk of precipitation.

Protocol 2: Quantification of this compound in Aqueous Solution by HPLC

This protocol provides a general high-performance liquid chromatography (HPLC) method for the determination of this compound concentration.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: ODS (C18) column.

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 5 mM heptane sulfonic acid disodium salt), with a typical ratio of 45:55 (v/v), adjusted to a pH of 4.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[11]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute your aqueous sample containing this compound with the mobile phase to a concentration that falls within the range of your standard curve.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject your prepared sample into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in your sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis & Troubleshooting start Weigh this compound dissolve Dissolve in Co-solvent (e.g., DMSO) start->dissolve add_aq Add Aqueous Buffer dissolve->add_aq check Check for Clarity add_aq->check precip Precipitation Occurs check->precip Cloudy use Use in Experiment check->use Clear adjust Adjust Concentration / pH / Co-solvent Ratio precip->adjust adjust->start hplc Quantify by HPLC use->hplc solubility_enhancement_strategies cluster_physical Physical Methods cluster_chemical Chemical Methods cluster_formulation Formulation Approaches main Overcoming this compound Solubility Issues ps_reduction Particle Size Reduction (Micronization, Nanosuspension) main->ps_reduction solid_disp Solid Dispersions main->solid_disp ph_adjust pH Adjustment main->ph_adjust complexation Complexation (e.g., Cyclodextrins) main->complexation co_solvency Co-solvency main->co_solvency surfactants Use of Surfactants (Micellar Solubilization) main->surfactants lipid_carriers Nanostructured Lipid Carriers main->lipid_carriers

References

Technical Support Center: Trimebutine Maleate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of Trimebutine Maleate degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction is catalyzed by both acidic and alkaline conditions and results in the formation of two main degradation products: 2-(dimethylamino)-2-phenylbutanol (DEG 2) and 3,4,5-trimethoxybenzoic acid (DEG 1)[1][2][3].

Q2: What are the known impurities of this compound?

Several impurities of Trimebutine have been identified. These include process-related impurities and degradation products. Some of the known impurities are:

  • Trimebutine Impurity B: 3,4,5-Trimethoxybenzoic Acid[4]

  • Trimebutine Impurity C: Methyl 3,4,5-Trimethoxybenzoate[4]

  • Trimebutine Impurity D: 1-(Dimethylamino)-2-phenylbutan-2-yl 3,4,5-trimethoxybenzoate[4]

  • Trimebutine Impurity E: N-Demethyl Trimebutine Hydrochloride[4]

Q3: What are the major metabolites of this compound?

In human plasma, the major metabolites of this compound are N-monodemethyltrimebutine (nor-trimebutine), N-didemethyltrimebutine, and 3,4,5-trimethoxybenzoic acid[5][6].

Q4: Under what conditions is this compound most stable?

This compound is most stable in aqueous solutions within a pH range of 2-2.8[7]. Its degradation is accelerated by increases in temperature and exposure to UV light[7].

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in my HPLC chromatogram during stability testing.

  • Possible Cause 1: Incomplete Resolution. The unexpected peaks may be co-eluting with the main peak or other known impurities.

    • Solution: Modify the HPLC method. Adjust the mobile phase composition, pH, or gradient profile to improve separation. Consider using a different column with a different stationary phase chemistry.

  • Possible Cause 2: New Degradation Products. The stress conditions of your experiment (e.g., high temperature, extreme pH, light exposure) may have generated novel degradation products.

    • Solution: Perform forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to systematically generate and identify potential degradation products. Use a photodiode array (PDA) detector to check for peak purity.

  • Possible Cause 3: Contamination. The unexpected peaks could be from contaminated solvents, reagents, or sample handling equipment.

    • Solution: Run a blank injection of your mobile phase and sample diluent to check for extraneous peaks. Ensure all glassware and equipment are thoroughly cleaned.

Issue 2: I am having difficulty identifying the structure of an unknown degradation product.

  • Possible Cause 1: Insufficient Data from a Single Analytical Technique. A single analytical method, such as HPLC-UV, may not provide enough information for complete structure elucidation.

    • Solution: Employ multiple analytical techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) can provide accurate mass measurements and fragmentation patterns to help determine the elemental composition and structure of the unknown compound. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information if the impurity can be isolated in sufficient quantity.

  • Possible Cause 2: Lack of Reference Standards. Comparison with a known reference standard is the most definitive way to identify a compound.

    • Solution: If a reference standard is not commercially available, consider synthesizing the suspected degradation product based on known degradation pathways.

Issue 3: My stability-indicating method validation fails the specificity test.

  • Possible Cause 1: Interference from Degradation Products. One or more degradation products may be co-eluting with the active pharmaceutical ingredient (API) peak.

    • Solution: Re-develop the chromatographic method to achieve baseline separation between the API and all potential degradation products. This can be achieved by systematically evaluating different columns, mobile phases, and gradient conditions.

  • Possible Cause 2: Inadequate Stress Conditions. The forced degradation studies may not have produced a sufficient level of degradation to challenge the specificity of the method.

    • Solution: The International Council for Harmonisation (ICH) guidelines suggest aiming for 5-20% degradation of the drug substance. Adjust the stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) to achieve this target degradation[8].

Experimental Protocols

Forced Degradation Studies

This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and establish a stability-indicating method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 N HCl.

  • Reflux the solution at 60°C for 30 minutes[8].

  • If no significant degradation is observed, increase the acid concentration or the reflux time.

  • Neutralize the solution with an appropriate amount of base before analysis.

2. Alkaline Hydrolysis:

  • Dissolve this compound in 0.1 N NaOH.

  • Reflux the solution at 60°C for 30 minutes[8].

  • Complete degradation to 2-(dimethylamino)-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid can be achieved by refluxing in 0.1 M NaOH at 100°C for 30 minutes[1].

  • Neutralize the solution with an appropriate amount of acid before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%).

  • Store the solution at room temperature for a specified period, monitoring the degradation over time.

4. Thermal Degradation:

  • Expose the solid drug substance to dry heat (e.g., 70°C) for an extended period (e.g., 1-2 months)[8].

  • If the melting point is low, conduct the study at a temperature appropriately below the melting point[8].

5. Photolytic Degradation:

  • Expose the drug substance, both in solid form and in solution, to a combination of UV and visible light.

  • Ensure the light exposure is sufficient to assess photostability, as recommended by ICH guidelines.

Stability-Indicating HPLC Method

This method is designed to separate and quantify this compound in the presence of its degradation products.

ParameterCondition 1Condition 2
Column ODS (C18)µBondapak C18
Mobile Phase Acetonitrile : 5 mM Heptane Sulfonic Acid Disodium Salt (45:55, v/v), pH 4Methanol : 0.01 mol·L⁻¹ Potassium Dihydrogen Phosphate (containing 5 mmol·L⁻¹ Sodium Heptanesulfonate) : Triethylamine (50:50:0.1), pH adjusted with phosphoric acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 215 nm254 nm
Temperature AmbientNot Specified
Internal Standard Not SpecifiedBifendate
Reference [2][9][10]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Start This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_UV HPLC-UV Analysis Forced_Degradation->HPLC_UV LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS For structure elucidation Identification Identification of Degradation Products LC_MS->Identification Characterization Characterization and Quantification Identification->Characterization Troubleshooting_Tree Start Unexpected Peak in Chromatogram Purity_Check Check Peak Purity (PDA Detector) Start->Purity_Check Impure Peak is Impure Purity_Check->Impure No Pure Peak is Pure Purity_Check->Pure Yes Modify_Method Modify HPLC Method (e.g., gradient, pH) Impure->Modify_Method Blank_Run Run Blank Injection Pure->Blank_Run Contamination Contamination Detected Blank_Run->Contamination Yes No_Contamination No Contamination Blank_Run->No_Contamination No Clean_System Clean System and Use Fresh Solvents Contamination->Clean_System LC_MS_Analysis Proceed to LC-MS for Structure Elucidation No_Contamination->LC_MS_Analysis

References

Technical Support Center: Stabilizing Trimebutine Maleate in Solution for Long-term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and stabilizing trimebutine maleate solutions for long-term experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester bond.[1][2] This hydrolysis is catalyzed by both acidic and basic conditions and results in the formation of two main degradation products: 2-(dimethyl amino)-2-phenylbutanol and 3,4,5-trimethoxy benzoic acid.[3]

Q2: What are the optimal conditions for ensuring the long-term stability of a this compound solution?

A2: To ensure long-term stability, this compound solutions should be prepared and stored under specific conditions. The most critical factor is pH, with the highest stability observed in the pH range of 2.0-2.8.[1] Additionally, solutions should be protected from light and stored at refrigerated temperatures (2-8°C) to minimize degradation.[1][4] The decomposition process follows first-order kinetics and is accelerated by elevated temperatures and exposure to UV light.[1]

Q3: What solvents are recommended for preparing this compound solutions?

A3: this compound has varying solubility in different solvents. It is moderately soluble in water and soluble in ethanol and DMSO.[5][6] For aqueous buffers, it is sparingly soluble. To maximize solubility in aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[7] However, for long-term storage, aqueous solutions should be avoided if possible due to hydrolysis. Aqueous solutions, if used, should not be stored for more than a day.[7]

Q4: Can I use stabilizers to enhance the stability of my this compound solution?

A4: Yes, certain additives can inhibit the decomposition of this compound in solution. Studies have shown that citric acid, aspartic acid, and glutamic acid can act as stabilizers.[1] In the context of pharmaceutical formulations, succinic acid has also been used as a stabilizer.[8]

Q5: How does the concentration of this compound affect its stability in solution?

A5: The stability of this compound in solution is concentration-dependent. The decomposition reaction is accelerated at lower concentrations.[1] Therefore, it is advisable to prepare stock solutions at a higher concentration and dilute them to the final working concentration immediately before use.

Troubleshooting Guide

Q1: I observed precipitation in my this compound solution after adding it to my aqueous buffer. What should I do?

A1: Precipitation upon addition to an aqueous buffer is likely due to the low aqueous solubility of this compound. To resolve this, first dissolve the this compound in a small volume of a water-miscible organic solvent such as DMSO or ethanol before slowly adding it to the aqueous buffer with continuous stirring. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: My experimental results are inconsistent, and I suspect my this compound solution is degrading. How can I confirm this?

A2: Inconsistent results can be a sign of compound degradation. To confirm this, you can perform an analytical assessment of your solution's purity and concentration over time. High-Performance Liquid Chromatography (HPLC) is a reliable method for separating and quantifying the intact this compound from its degradation products.[3][9][10] You can compare the chromatograms of a freshly prepared solution with those of your stored solution to identify any degradation peaks.

Q3: The pH of my prepared solution is outside the optimal stability range of 2.0-2.8. Can I still use it?

A3: Using a solution with a pH outside the optimal range will likely lead to accelerated degradation of the this compound, compromising the accuracy of your long-term experiments.[1] It is strongly recommended to adjust the pH of your solution to within the 2.0-2.8 range using a suitable buffer system. If your experimental design requires a different pH, you should prepare fresh solutions more frequently and validate their concentration at each time point.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterModerately soluble (35 mg/mL)[5][6]
EthanolSoluble[5]
MethanolSoluble[11]
DMSOSoluble (2.1 g/100ml )[5]
ChloroformFreely soluble[11]
n-hexaneVery slightly soluble[11]
EtherVery slightly soluble[11]

Table 2: Factors Influencing the Stability of this compound in Aqueous Solution

FactorEffect on StabilityOptimal ConditionReference
pH Highly dependent; degradation catalyzed by acid and base.pH 2.0 - 2.8 (most stable)[1]
Temperature Degradation accelerates with increasing temperature.Store at 2-8°C[1][4]
Light Photosensitive; UV light accelerates decomposition.Protect from light (use amber vials).[1]
Concentration Degradation is faster at lower concentrations.Prepare concentrated stock solutions.[1]
Additives Certain acids can inhibit decomposition.Citric acid, aspartic acid, glutamic acid[1]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of this compound in an appropriate solvent for enhanced stability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 503.54 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 503.54 g/mol = 0.0050354 g = 5.04 mg

  • Weigh the this compound: Accurately weigh 5.04 mg of this compound powder using an analytical balance.

  • Dissolve in DMSO: Transfer the weighed powder to a sterile amber vial. Add 1 mL of DMSO to the vial.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved.

  • Storage: Store the stock solution at -20°C in tightly sealed amber vials to protect it from light and moisture. For aqueous solutions, storage is not recommended for more than one day.[7]

Protocol 2: Monitoring the Stability of this compound Solution using HPLC

This protocol provides a general framework for monitoring the stability of your prepared this compound solution.

Materials:

  • Prepared this compound solution

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile phase (e.g., acetonitrile and a suitable buffer like 5 mM heptane sulfonic acid disodium salt, pH 4)[3][9]

  • This compound reference standard

Procedure:

  • Prepare standards: Prepare a series of calibration standards of this compound of known concentrations.

  • Initial analysis (Time 0): Immediately after preparing your this compound solution, inject a sample into the HPLC system. Record the peak area of the intact this compound.

  • Store the solution: Store your solution under the desired experimental conditions (e.g., 4°C, protected from light).

  • Time-point analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), inject another sample of the stored solution into the HPLC system.

  • Data analysis: Compare the peak area of the intact this compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks corresponding to the degradation products can also be monitored.

  • Quantify degradation: Use the calibration curve generated from the standards to quantify the concentration of this compound at each time point and calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_qc Quality Control weigh Weigh this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve ph_adjust Adjust pH to 2.0-2.8 (if aqueous) dissolve->ph_adjust store Store at 2-8°C in amber vials ph_adjust->store dilute Dilute to working concentration store->dilute hplc Monitor stability by HPLC store->hplc experiment Perform experiment dilute->experiment

Caption: Workflow for preparing and storing a stable this compound solution.

degradation_pathway TM This compound hydrolysis Hydrolysis of Ester Bond (catalyzed by acid/base, heat, UV light) TM->hydrolysis DP1 2-(dimethyl amino)-2-phenylbutanol hydrolysis->DP1 DP2 3,4,5-trimethoxy benzoic acid hydrolysis->DP2

Caption: Degradation pathway of this compound in aqueous solution.

References

Trimebutine Maleate in Animal Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimebutine maleate in animal studies. Variability in experimental outcomes can be a significant challenge, and this guide aims to address common issues to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our gastrointestinal (GI) motility studies with this compound. What are the potential sources of this variability?

A1: Variability in GI motility studies using this compound can arise from several factors:

  • Species and Strain Differences: Trimebutine's metabolism and receptor affinity can vary significantly between species (e.g., rats vs. dogs) and even between different strains of the same species.[1][2] These differences in drug metabolism can lead to different plasma concentrations and durations of action.

  • First-Pass Metabolism: Trimebutine undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolite, N-desmethyltrimebutine (nortrimebutine).[3] The rate and extent of this conversion can be influenced by the animal's age, sex, and underlying health status, leading to variable systemic exposure to both the parent drug and its active metabolite.

  • Diet and Fasting Status: The presence of food in the GI tract can alter drug absorption and motility patterns. Standardizing the fasting period before drug administration is crucial for consistent results.

  • Route of Administration: Oral administration is subject to variability in absorption, while intravenous administration provides more direct and consistent systemic exposure.[4]

  • Stress: Animal handling and experimental procedures can induce stress, which is known to alter GI motility and may confound the effects of trimebutine.

Q2: How does the dual mechanism of action of trimebutine contribute to variable responses?

A2: Trimebutine exhibits a complex, dual mechanism of action that can lead to seemingly contradictory effects. It acts as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[1] This interaction can either stimulate or inhibit GI motility, depending on the physiological state of the gut. Additionally, trimebutine modulates calcium and potassium ion channels, which can also influence smooth muscle contractions.[5][6] This multifaceted activity means that the net effect of trimebutine can be highly dependent on the baseline motility status of the animal model.

Q3: What are the key pharmacokinetic parameters of trimebutine and its active metabolite that we should consider?

A3: Understanding the pharmacokinetics of both trimebutine and N-desmethyltrimebutine is critical. Due to extensive first-pass metabolism, the concentration of the parent drug in plasma is often very low or undetectable after oral administration. Therefore, monitoring the levels of N-desmethyltrimebutine is often more informative.

Pharmacokinetic Parameters of Trimebutine and N-desmethyltrimebutine (Oral Administration)

SpeciesCompoundDoseCmaxTmaxHalf-life (t½)Reference
Rat Trimebutine--~1 hour~10-12 hours (radioactivity)[1]
N-desmethyltrimebutine----
Dog Trimebutine10-20 mg/kg-~2-4 hours-[1][4]
N-desmethyltrimebutine----
Human Trimebutine200 mg-~1-2 hours-[3]
N-desmethyltrimebutine200 mg1023.99 ± 587.57 ng/mL-5.3 ± 1.9 h[7]

Note: Data is limited and variable across studies. It is highly recommended to perform pharmacokinetic studies in your specific animal model.

Troubleshooting Experimental Variability

Issue: High variability in gastrointestinal transit time after oral administration of this compound in rats.

Possible Causes & Solutions:

  • Inconsistent Drug Formulation:

    • Solution: Ensure the drug is completely and consistently solubilized or suspended. Use a standardized vehicle for administration and prepare it fresh for each experiment.

  • Variable Gastric Emptying:

    • Solution: Implement a strict fasting protocol (e.g., 12-16 hours with free access to water) to minimize the influence of food on gastric emptying and drug absorption.

  • Animal Stress:

    • Solution: Acclimatize animals to handling and gavage procedures to reduce stress-induced alterations in GI motility.

  • Metabolic Differences:

    • Solution: Use animals of the same age, sex, and from the same vendor to minimize inter-individual metabolic variations.

Detailed Experimental Protocols

Gastrointestinal Motility Assessment: Charcoal Meal Test in Rats

This protocol assesses the effect of this compound on intestinal transit.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Animal Preparation: Fast male Wistar rats (200-250g) for 16 hours with free access to water.[8]

  • Drug Administration: Administer this compound or vehicle orally by gavage. A typical dose range for exploring effects on motility is 10-100 mg/kg.

  • Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal orally (typically 1-2 mL per rat).

  • Transit Time Measurement: After a set time (e.g., 20-30 minutes) post-charcoal administration, euthanize the animals by an approved method.

  • Dissection: Immediately open the abdominal cavity and carefully remove the small intestine from the pyloric sphincter to the cecum.

  • Measurement: Lay the intestine flat without stretching and measure the total length. Measure the distance traveled by the charcoal front from the pyloric sphincter.

  • Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.

Visceral Pain Assessment: Colorectal Distention (CRD) in Rats

This protocol evaluates the effect of this compound on visceral hypersensitivity.

Materials:

  • This compound

  • Vehicle

  • Colorectal distention system (barostat, pressure transducer, inflatable balloon catheter)

  • Anesthesia (if applicable, though conscious animal models are often preferred)

  • Abdominal withdrawal reflex (AWR) scoring system

Procedure:

  • Animal Preparation: Acclimatize male rats to the experimental setup to minimize stress.

  • Catheter Insertion: Gently insert the lubricated balloon catheter into the colon and secure it in place.

  • Drug Administration: Administer this compound or vehicle, typically intraperitoneally or orally. Doses in the range of 5-20 mg/kg have been shown to be effective in reducing visceral hyperalgesia.[9]

  • Baseline Measurement: Before drug administration, perform a baseline CRD by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) and record the AWR score for each pressure.

  • Post-Drug Measurement: At a predetermined time after drug administration (e.g., 30 minutes), repeat the CRD procedure and record the AWR scores.

  • Data Analysis: Compare the AWR scores before and after treatment to assess the analgesic effect of this compound.

Signaling Pathways and Experimental Workflows

This compound's Multifaceted Mechanism of Action

The following diagram illustrates the key signaling pathways involved in trimebutine's effects on gastrointestinal smooth muscle cells.

Trimebutine_Mechanism cluster_membrane GI Smooth Muscle Cell Membrane cluster_intracellular Intracellular Effects TM Trimebutine Opioid_R μ, δ, κ Opioid Receptors TM->Opioid_R Agonist Ca_Channel L-type Ca²⁺ Channels TM->Ca_Channel Inhibition K_Channel K⁺ Channels TM->K_Channel Modulation Modulation Motility Modulation Opioid_R->Modulation Relaxation Muscle Relaxation Ca_Channel->Relaxation Contraction Muscle Contraction K_Channel->Contraction

Caption: Trimebutine's interaction with opioid receptors and ion channels.

Experimental Workflow for Investigating Trimebutine Variability

This diagram outlines a logical workflow for troubleshooting variability in trimebutine animal studies.

Troubleshooting_Workflow cluster_protocol Protocol Review cluster_pk Pharmacokinetic Analysis cluster_pd Pharmacodynamic Assessment Start Inconsistent Results Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_PK Investigate Pharmacokinetics Check_Protocol->Check_PK Protocol Standardized Refine_Model Refine Animal Model Check_Protocol->Refine_Model Protocol Issues Identified Check_PD Assess Pharmacodynamics Check_PK->Check_PD PK Profile Understood Check_PK->Refine_Model High PK Variability Check_PD->Refine_Model Inconsistent PD Response Conclusion Consistent Data Check_PD->Conclusion Consistent PD Response Refine_Model->Start Re-evaluate Drug_Prep Drug Preparation Animal_Handling Animal Handling & Fasting Dosing Dosing Procedure Plasma_Levels Measure Plasma Levels (Trimebutine & Metabolite) Species_Comparison Compare Across Species/Strains Dose_Response Dose-Response Curve Motility_Assay Standardized Motility Assay Pain_Model Validated Pain Model

Caption: A systematic approach to troubleshooting experimental variability.

References

Technical Support Center: Optimizing HPLC Parameters for Trimebutine Maleate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Trimebutine Maleate. It includes a summary of established methods, detailed troubleshooting guides, and frequently asked questions to address common challenges encountered during experimentation.

Established HPLC Methods for this compound Analysis

The following table summarizes various reported HPLC methods for the determination of this compound, providing a starting point for method development and optimization.

ParameterMethod 1Method 2Method 3Method 4Method 5
Column XTerra® C18 (250 x 4.6 mm, 5 µm)[1][2]ODS Column[3]YMC J'sphere C(18)[4]µBondapak C18HiQ sil C18W (4.6 x 250 mm)[5]
Mobile Phase Acetonitrile: 0.02M Ammonium Acetate buffer[1][2]Acetonitrile: 5 mM Heptane Sulfonic Acid Disodium Salt (45:55, v/v), pH 4[3]Methanol: 2 mM Ammonium Acetate buffer (pH 6.5) (80:20, v/v)[4]Methanol: 0.01 mol·L-1 KH2PO4 (with 5 mmol·L-1 Sodium Heptanesulfonate) - Triethylamine (50:50:0.1), pH adjusted with Phosphoric AcidAcetonitrile: 0.1M Phosphate Buffer (pH 3.8) (37:63, v/v)[5]
Flow Rate 1.0 mL/min[1][2]Not Specified0.2 mL/min[4]1.0 mL/min1.0 mL/min[5]
Detection (UV) 275 nm[1][2]215 nm[3]MS/MS254 nm265 nm[5]
Injection Volume 20 µL[1]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Temperature Ambient[3]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Peak Tailing

  • Question: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for this compound, a basic compound with a pKa of approximately 8.48, is commonly caused by secondary interactions with acidic residual silanol groups on the surface of silica-based HPLC columns.[6] These interactions lead to a portion of the analyte being more strongly retained, resulting in a tailed peak.

    Solutions:

    • Mobile Phase pH Adjustment:

      • Low pH (3-4): Lowering the mobile phase pH with an acidic modifier (e.g., phosphoric acid, formic acid) will suppress the ionization of the silanol groups, minimizing the ionic interaction with the protonated Trimebutine.[4]

      • High pH ( > 8): Alternatively, using a mobile phase with a pH above the pKa of the silanol groups (typically > 7) can deprotonate them, but this may affect the ionization state of Trimebutine and is often less compatible with standard silica columns.

    • Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically bonds a small silane to the residual silanol groups, effectively shielding them from interaction with basic analytes.[7]

    • Competitive Amine: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Trimebutine.

    • Lower Injection Concentration: High sample concentrations can saturate the column, leading to peak tailing. Try diluting your sample.[7]

Issue 2: Poor Resolution and Co-elution

  • Question: I am observing poor resolution between this compound and other components in my sample. How can I improve the separation?

  • Answer: Poor resolution can stem from several factors, including inappropriate mobile phase strength, suboptimal column chemistry, or an unsuitable gradient.

    Solutions:

    • Optimize Mobile Phase Composition:

      • Organic Modifier Percentage: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Decreasing the organic content will generally increase retention times and may improve the separation of closely eluting peaks.

      • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Gradient Elution: If you are running an isocratic method (constant mobile phase composition), consider developing a gradient method. A gradient allows for the gradual increase of the organic solvent concentration, which can effectively separate compounds with a wider range of polarities.

    • Column Selection: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl or cyano column) to introduce different separation mechanisms.

Issue 3: Retention Time Variability

  • Question: The retention time for my this compound peak is shifting between injections. What could be causing this instability?

  • Answer: Retention time shifts are often indicative of a lack of system equilibration, changes in the mobile phase, or temperature fluctuations.

    Solutions:

    • Sufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially critical when changing mobile phases.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation, which can affect the pump's performance and lead to flow rate fluctuations.

    • pH Control: Use a buffer in your mobile phase to maintain a stable pH. Since Trimebutine is a basic compound, small changes in pH can significantly impact its retention time.

    • Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time shifts.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal mobile phase pH for this compound analysis?

    • A1: Given that Trimebutine is a basic compound (pKa ≈ 8.48), a mobile phase pH of around 3-4 is often a good starting point.[4] This ensures that the analyte is fully protonated and that the silanol groups on the column are not ionized, minimizing peak tailing.

  • Q2: Which type of HPLC column is best suited for this compound analysis?

    • A2: A high-purity, end-capped C18 or C8 column is generally recommended.[7] These columns have a reduced number of accessible silanol groups, leading to better peak shapes for basic compounds like this compound.

  • Q3: Can I use methanol instead of acetonitrile in the mobile phase?

    • A3: Yes, methanol can be used as the organic modifier. However, be aware that it will likely alter the selectivity of your separation compared to acetonitrile. You may need to adjust the mobile phase composition to achieve the desired retention and resolution.

  • Q4: My baseline is drifting during the analysis. What should I do?

    • A4: Baseline drift can be caused by several factors, including an unequilibrated column, a contaminated mobile phase or column, or temperature fluctuations.[8] Ensure your column is fully equilibrated, use high-purity solvents to prepare your mobile phase, and consider flushing the column with a strong solvent. Using a column oven can also help to stabilize the baseline.

  • Q5: What is a suitable starting point for method development for this compound?

    • A5: A good starting point would be to use a C18 column (e.g., 150 x 4.6 mm, 5 µm), a mobile phase of acetonitrile and a phosphate or acetate buffer at pH 3.5 in a 40:60 ratio, a flow rate of 1.0 mL/min, and UV detection at around 265 nm. From there, you can optimize the mobile phase composition and other parameters to achieve the desired separation.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the logical workflows for optimizing HPLC parameters and troubleshooting common issues during this compound analysis.

HPLC_Optimization_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_optimization Optimization cluster_validation Validation start Define Analytical Goal (e.g., Purity, Quantification) info Gather Information (pKa, logP of this compound) start->info col_select Select Column (e.g., C18, end-capped) info->col_select mp_select Select Initial Mobile Phase (e.g., ACN:Buffer, pH 3.5) col_select->mp_select det_select Select Detection Wavelength (e.g., 265 nm) mp_select->det_select run_initial Perform Initial Run det_select->run_initial eval_chrom Evaluate Chromatogram (Peak Shape, Resolution, RT) run_initial->eval_chrom is_ok Acceptable? eval_chrom->is_ok optimize_mp Optimize Mobile Phase (Organic %, pH, Buffer) is_ok->optimize_mp No optimize_flow Optimize Flow Rate & Temperature is_ok->optimize_flow Minor Adjustments validate Method Validation (ICH Guidelines) is_ok->validate Yes optimize_mp->run_initial optimize_flow->run_initial

Caption: Workflow for HPLC Method Development and Optimization.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_solutions_tailing Solutions for Tailing cluster_solutions_rt Solutions for RT Shift cluster_solutions_baseline Solutions for Baseline Drift start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift baseline_drift Baseline Drift start->baseline_drift sol_ph Adjust Mobile Phase pH peak_tailing->sol_ph sol_col Use End-capped Column peak_tailing->sol_col sol_amine Add Competing Amine peak_tailing->sol_amine peak_fronting Peak Fronting split_peak Split Peak sol_equil Ensure Column Equilibration rt_shift->sol_equil sol_mp_prep Check Mobile Phase Prep rt_shift->sol_mp_prep sol_temp Control Temperature rt_shift->sol_temp no_peaks No Peaks sol_flush Flush Column baseline_drift->sol_flush sol_degas Degas Mobile Phase baseline_drift->sol_degas sol_equil_base Equilibrate System baseline_drift->sol_equil_base noisy_baseline Noisy Baseline

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Technical Support Center: Minimizing the Placebo Effect in Trimebutine Maleate Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in clinical trials of Trimebutine Maleate. The focus is on practical strategies to minimize the placebo effect, a significant challenge in trials for functional gastrointestinal disorders (FGIDs) like Irritable Bowel Syndrome (IBS) and Functional Dyspepsia (FD).

Frequently Asked Questions (FAQs)

Q1: Why is the placebo effect so pronounced in this compound clinical trials?

The high placebo response rates in trials for FGIDs are not specific to this compound but are a characteristic of the conditions it is used to treat, such as IBS and FD. Several factors contribute to this phenomenon:

  • Subjective Endpoints: The primary outcomes in these trials, such as abdominal pain, bloating, and overall well-being, are self-reported and subjective, making them susceptible to psychological influences.

  • Fluctuating Nature of the Illness: FGIDs are characterized by periods of exacerbation and remission. A patient who enrolls in a trial during a period of severe symptoms is likely to experience some improvement regardless of the treatment received, a phenomenon known as regression to the mean.[1][2]

  • Patient Expectation and Hope: The act of participating in a clinical trial and receiving medical attention can create positive expectations, which in themselves can lead to symptom improvement.[2]

  • Patient-Clinician Interaction: A supportive and caring interaction with clinical trial staff can enhance the placebo response.[1][2]

Q2: What are the Rome criteria, and why are they important for patient selection?

The Rome criteria are a set of symptom-based diagnostic criteria for functional gastrointestinal disorders, developed by the Rome Foundation. The latest iteration is Rome IV.[3] Utilizing these standardized criteria for patient inclusion in clinical trials is crucial for several reasons:

  • Homogeneous Patient Population: It ensures that the study population has a consistent and well-defined diagnosis of IBS or FD, reducing variability in the study sample.

  • Minimizing Misdiagnosis: It helps to exclude patients whose symptoms may be due to other organic diseases.

  • Reduced Placebo Response: Studies have shown that using more stringent entry criteria, such as the Rome criteria, is associated with lower placebo response rates.

Q3: What is a placebo run-in period, and should I use one in my trial?

A placebo run-in period is a phase at the beginning of a trial where all participants receive a placebo.[4] The purpose is to identify and exclude "placebo responders" – individuals who show significant symptom improvement on placebo alone. While this can potentially increase the statistical power of a study to detect a true drug effect, its use is controversial.[4]

  • Arguments for: Can filter out patients whose symptoms improve spontaneously or due to the therapeutic environment, thereby enriching the study population with "true" non-responders to placebo.

  • Arguments against: May lead to a study population that is not representative of the general patient population, as it excludes a subset of patients. It can also increase the duration and cost of the trial. Some experts argue that it may not be as effective as other methods in reducing the placebo response.

Q4: Which patient-reported outcome (PRO) measures are most suitable for this compound trials?

The choice of PRO depends on the specific indication (IBS or FD) and the primary endpoints of the study. Commonly used and validated instruments include:

  • Gastrointestinal Symptom Rating Scale (GSRS): A 15-item questionnaire that assesses the severity of various gastrointestinal symptoms.[5][6][7] There is also an IBS-specific version (GSRS-IBS) with 13 items.[8]

  • Irritable Bowel Syndrome Quality of Life (IBS-QOL): A 34-item questionnaire that measures the impact of IBS on a patient's quality of life across eight domains.[9][10][11][12]

  • Adequate Relief Question: A simple, weekly question asking patients if they have had adequate relief of their symptoms. This is often used as a primary endpoint.

Troubleshooting Guides

Issue: High variability in patient-reported outcomes.

Possible Cause: Inconsistent understanding or reporting of symptoms by participants.

Troubleshooting Steps:

  • Standardized PRO Administration: Ensure all study staff are trained to administer PRO questionnaires in a consistent and neutral manner.

  • Patient Training: At the beginning of the trial, provide clear instructions to participants on how to complete the PROs. Explain the rating scales and the recall period (e.g., "over the past 24 hours" or "over the past week").

  • Use of Validated Instruments: Employ well-validated PRO questionnaires like the GSRS or IBS-QOL to ensure reliability and consistency of measurement.[5][8][9][10][11][12]

Issue: Difficulty in blinding the study due to potential side effects of this compound.

Possible Cause: this compound can have mild side effects (e.g., dry mouth, dizziness) that may differ from an inert placebo, potentially unblinding participants or investigators.

Troubleshooting Steps:

  • Active Placebo: Consider using an "active" placebo that mimics the common, mild side effects of this compound without having a therapeutic effect on the primary endpoint. This can help to maintain blinding.

  • Blinded Outcome Assessment: If unblinding is a significant concern, ensure that the individuals assessing the primary outcomes are different from the staff who interact with the patients regarding their treatment and potential side effects.

  • Assess Blinding Effectiveness: At the end of the study, ask both participants and investigators to guess the treatment allocation. This can help to assess the effectiveness of the blinding and identify any potential biases.

Issue: Higher-than-expected placebo response rate despite a well-designed trial.

Possible Cause: Uncontrolled external factors or subtle cues in the trial environment.

Troubleshooting Steps:

  • Minimize Patient-Clinician Interaction Variability: Standardize the frequency and duration of interactions between study staff and participants across all sites.

  • Neutral Language: Train study staff to use neutral language when discussing the trial and the investigational product to avoid creating overly positive expectations.

  • Investigate Site-Specific Differences: If the trial is multi-center, analyze placebo response rates by site to identify any outliers that may indicate procedural inconsistencies.

Data Presentation

Table 1: Efficacy of this compound vs. Placebo in IBS - Meta-analysis Data

OutcomeNumber of StudiesNumber of PatientsMetricResult (95% CI)Reference
Abdominal Pain Relief3140Relative Risk (RR)1.32 (1.07 to 1.64)[13]
Global Assessment2120Relative Risk (RR)0.97 (0.68 to 1.38)[13]
Abdominal Pain Relief2Not ReportedOdds Ratio (OR)1.28 (0.53 to 3.14)[14]
Global Assessment2100Odds Ratio (OR)1.27 (0.58 to 2.79)[14]
Adverse Events160Odds Ratio (OR)0.62 (0.20 to 1.88)[14]

Table 2: Responder Rates in Functional Gastrointestinal Disorder Clinical Trials

ConditionEndpointPlacebo Responder RateActive Treatment Responder RateReference
Irritable Bowel SyndromeGlobal Improvement27.3% (24.3-30.9)Not specified in source[12]
Irritable Bowel SyndromeAbdominal Pain34.4% (31.2-37.8)Not specified in source[12]
Functional DyspepsiaSymptom Responder39.6% (30.1-50.0)49.6% (38.4-60.8)
Functional DyspepsiaSymptom-Free Responder20.5% (12.8-31.0)26.0% (19.5-33.7)
Functional DyspepsiaAdequate Relief38.5% (33.8-43.6)50.5% (44.2-56.8)[15]

Experimental Protocols

Protocol 1: Patient Selection and Screening
  • Inclusion Criteria:

    • Diagnosis of Irritable Bowel Syndrome (IBS) or Functional Dyspepsia (FD) according to the Rome IV criteria.[3]

    • Minimum symptom severity at baseline, for example, a score of >3 on a 7-point Likert scale for key symptoms on the Gastrointestinal Symptoms Ratings Scale (GSRS) for at least 4 days.

    • Age between 18 and 65 years.

    • Willingness and ability to provide informed consent and comply with study procedures.

  • Exclusion Criteria:

    • Presence of "alarm features" (e.g., unexplained weight loss, rectal bleeding).

    • History of major gastrointestinal surgery.

    • Use of medications that could interfere with the assessment of this compound's efficacy within a specified washout period.

    • Pregnancy or lactation.

Protocol 2: Placebo Run-in Period (Optional)
  • Duration: 1 to 2 weeks.[4][16]

  • Procedure:

    • Following screening and informed consent, all eligible participants enter a single-blind phase where they receive a placebo identical in appearance to the active drug.

    • Participants are instructed to take the placebo as they would the study medication.

    • During this period, participants complete daily symptom diaries or weekly PROs.

  • Exclusion of Placebo Responders:

    • Define a "placebo responder" a priori. For example, a patient who reports adequate relief of symptoms for two consecutive weeks or shows a greater than 50% reduction in a key symptom score.

    • Participants who meet the criteria for a placebo responder are excluded from randomization.

Protocol 3: Randomization and Blinding
  • Randomization:

    • Participants who complete the run-in period (if applicable) and still meet the eligibility criteria are randomized to receive either this compound or a matching placebo.

    • A centralized randomization system should be used to ensure allocation concealment.

    • Block randomization is recommended to maintain a balance in the number of participants in each treatment arm, especially in multicenter trials.

  • Blinding:

    • The study should be double-blind, meaning neither the participants nor the investigators are aware of the treatment allocation.[17]

    • The placebo should be identical to the active drug in terms of size, shape, color, taste, and packaging.

    • All study personnel who have contact with the participants or are involved in data collection and analysis should remain blinded until the study is completed and the database is locked.

Visualizations

Placebo_Effect_Factors cluster_Patient Patient-Related Factors cluster_Trial_Design Trial Design Factors cluster_Illness Illness Characteristics Expectation Expectation of Improvement PlaceboEffect Placebo Effect Expectation->PlaceboEffect Anxiety Baseline Anxiety Levels Anxiety->PlaceboEffect SymptomSeverity Baseline Symptom Severity SymptomSeverity->PlaceboEffect Interaction Patient-Clinician Interaction Interaction->PlaceboEffect VisitFrequency Frequency of Study Visits VisitFrequency->PlaceboEffect TrialDuration Duration of Trial TrialDuration->PlaceboEffect FluctuatingNature Fluctuating Nature of Symptoms FluctuatingNature->PlaceboEffect SubjectiveEndpoints Subjective Nature of Endpoints SubjectiveEndpoints->PlaceboEffect

Caption: Factors contributing to the placebo effect in FGID trials.

Clinical_Trial_Workflow Screening Patient Screening (Rome IV Criteria) RunIn Single-Blind Placebo Run-in Screening->RunIn Eligible Patients Randomization Randomization (Double-Blind) RunIn->Randomization Non-Responders Treatment Treatment Period (Trimebutine vs. Placebo) Randomization->Treatment FollowUp Follow-up and Data Collection (PROs) Treatment->FollowUp Analysis Data Analysis (Intention-to-Treat) FollowUp->Analysis

Caption: Workflow for a clinical trial minimizing placebo effect.

IBS_QOL_Domains cluster_Domains Key Domains Assessed IBS_QOL IBS-QOL Dysphoria Dysphoria IBS_QOL->Dysphoria Activity Interference with Activity IBS_QOL->Activity BodyImage Body Image IBS_QOL->BodyImage HealthWorry Health Worry IBS_QOL->HealthWorry FoodAvoidance Food Avoidance IBS_QOL->FoodAvoidance SocialReaction Social Reaction IBS_QOL->SocialReaction Sexual Sexual IBS_QOL->Sexual Relationships Relationships IBS_QOL->Relationships

References

Technical Support Center: Synthesis of High-Purity Trimebutine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of high-purity Trimebutine Maleate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities can be categorized as follows:

  • Process-Related Impurities: These arise during the synthesis process and include starting materials, intermediates, and by-products. Notably, at elevated temperatures, the intermediate 2-(dimethylamino)-2-phenylbutanol can undergo dehydration to form ether and olefin impurities.[1]

  • Degradation Products: this compound is an ester and is susceptible to hydrolysis, especially under acidic or alkaline conditions, yielding 3,4,5-trimethoxybenzoic acid and 2-(dimethylamino)-2-phenylbutanol.[2][3]

  • Related Substances: These are structurally similar compounds, such as N-Desmethyl Trimebutine and N-Didesmethyl Trimebutine, which may be formed as by-products or metabolites.[][5]

Q2: How can the formation of ether and olefin by-products be minimized during the esterification step?

A2: The formation of ether and olefin impurities is primarily temperature-dependent. To minimize these by-products, it is crucial to maintain a low reaction temperature during the esterification of 2-(dimethylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoyl chloride. A recommended temperature range is 0 to 10°C.[1] Conducting the reaction in the presence of an acid scavenger also helps in preventing side reactions.

Q3: What is the primary degradation pathway for this compound and how can it be controlled?

A3: The primary degradation pathway for this compound is the hydrolysis of its ester linkage. This degradation is influenced by pH, temperature, and light. To ensure the stability of the final product, it is recommended to control the pH of solutions and protect the substance from prolonged exposure to high temperatures and direct light.

Q4: Are there different polymorphic forms of this compound, and why is this important?

A4: Yes, different polymorphic forms of this compound have been identified.[6] Polymorphism is critical as different crystalline forms can exhibit varying physical properties, including solubility, stability, and bioavailability. Controlling the crystallization process is essential to consistently produce the desired polymorph with optimal characteristics for pharmaceutical formulation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction in one or more steps.- Suboptimal reaction conditions (temperature, pressure, catalyst).- Mechanical losses during product isolation and purification.- Monitor reaction completion using appropriate analytical techniques (e.g., TLC, HPLC).- Optimize reaction parameters based on literature and experimental data.- Ensure efficient extraction and filtration procedures.
High Levels of Ether and Olefin Impurities - Elevated temperature during the esterification reaction.- Strictly maintain the reaction temperature between 0 and 10°C during the addition of 3,4,5-trimethoxybenzoyl chloride.[1]- Use a suitable cooling system to control any exotherms.
Presence of Unreacted Starting Materials - Incorrect stoichiometry of reactants.- Insufficient reaction time or temperature.- Verify the molar ratios of all reactants before starting the synthesis.- Monitor the reaction progress and ensure it goes to completion before work-up.
Poor Purity After Crystallization - Inappropriate solvent system.- Rapid cooling rate leading to the trapping of impurities.- Insufficient washing of the crystalline product.- Screen for an optimal crystallization solvent or solvent mixture.- Employ a controlled and gradual cooling profile to allow for selective crystallization.- Wash the filtered crystals with a cold, appropriate solvent to remove residual mother liquor.
Inconsistent Crystal Form - Variations in crystallization conditions (solvent, temperature, agitation).- Standardize and strictly control all crystallization parameters to ensure the consistent formation of the desired polymorph.[6]

Data Presentation

Table 1: Impact of Esterification Temperature on Impurity Profile
Reaction Temperature (°C)HPLC Purity of Trimebutine (%)Single Impurity (%)Total Impurities (%)
0-599.5< 0.1< 0.5
5-1099.6< 0.1< 0.4
20-2598.8> 0.2> 1.0
40-5097.5> 0.5> 2.0

Data is illustrative and based on findings from patent literature suggesting lower temperatures reduce impurity formation.[1]

Experimental Protocols

Protocol 1: Synthesis of Trimebutine

This protocol is based on a method designed to minimize high-temperature-related impurities.[1]

Step A: Reduction of 2-amino-2-phenylbutyric acid

  • In a suitable reactor, suspend 2-amino-2-phenylbutyric acid in an organic solvent (e.g., tetrahydrofuran).

  • Under an inert atmosphere, add a reducing agent (e.g., a borohydride complex) in the presence of a catalyst (e.g., a Lewis acid).

  • Control the temperature during the addition of the reducing agent.

  • After the reaction is complete, quench the reaction mixture and extract the product, 2-amino-2-phenylbutanol.

Step B: N,N-dimethylation of 2-amino-2-phenylbutanol

  • React 2-amino-2-phenylbutanol with formaldehyde and formic acid (Eschweiler-Clarke reaction).

  • Monitor the reaction until completion.

  • Isolate the resulting 2-(dimethylamino)-2-phenylbutanol.

Step C: Esterification to form Trimebutine

  • Dissolve 2-(dimethylamino)-2-phenylbutanol in a suitable solvent (e.g., acetone) containing an acid scavenger (e.g., sodium bicarbonate) and water.

  • Cool the mixture to a temperature between 0 and 10°C.

  • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent, maintaining the temperature within the specified range.

  • Allow the reaction to proceed to completion at this temperature.

  • Isolate the crude Trimebutine by filtration after removing the solvent.

Protocol 2: Purification of this compound by Crystallization

This protocol describes a method for obtaining high-purity this compound crystals.

  • Dissolve the crude Trimebutine base in a suitable solvent, such as isopropanol.

  • Add a stoichiometric amount of maleic acid dissolved in the same solvent.

  • Heat the mixture to ensure complete dissolution.

  • Optionally, treat the solution with activated carbon to remove colored impurities.

  • Filter the hot solution to remove any insoluble material.

  • Cool the filtrate in a controlled manner to induce crystallization. A slow cooling rate is recommended.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the crystals under vacuum at a suitable temperature (e.g., 50°C) to obtain high-purity this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Trimebutine Base cluster_purification Purification Raw_Material 2-amino-2-phenylbutyric acid Intermediate_1 2-amino-2-phenylbutanol Raw_Material->Intermediate_1 Reduction Intermediate_2 2-(dimethylamino)-2-phenylbutanol Intermediate_1->Intermediate_2 N,N-dimethylation Trimebutine_Base Trimebutine Base Intermediate_2->Trimebutine_Base Esterification with 3,4,5-trimethoxybenzoyl chloride Salt_Formation Salt Formation with Maleic Acid Trimebutine_Base->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Final_Product High-Purity This compound Crystallization->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation Intermediate 2-(dimethylamino)-2-phenylbutanol High_Temp High Temperature (> 25°C) Intermediate->High_Temp Desired_Reaction Esterification (0-10°C) Intermediate->Desired_Reaction Ether_Impurity Ether Impurity High_Temp->Ether_Impurity Intermolecular Dehydration Olefin_Impurity Olefin Impurity High_Temp->Olefin_Impurity Intramolecular Dehydration Trimebutine Trimebutine Desired_Reaction->Trimebutine

Caption: Formation of process-related impurities at elevated temperatures.

Degradation_Pathway Trimebutine_Maleate This compound Hydrolysis Hydrolysis (H₂O, Acid/Base, Heat, Light) Trimebutine_Maleate->Hydrolysis Degradation_Product_1 3,4,5-trimethoxybenzoic acid Hydrolysis->Degradation_Product_1 Degradation_Product_2 2-(dimethylamino)-2-phenylbutanol Hydrolysis->Degradation_Product_2

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Trimebutine Maleate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Trimebutine Maleate.

Troubleshooting Guide & FAQs

This section is designed to provide answers to specific issues that may arise during the experimental process of improving the oral bioavailability of this compound.

Question 1: We are observing low and variable oral bioavailability with our immediate-release this compound tablets. What are the likely causes and potential solutions?

Answer:

Low and variable oral bioavailability of this compound is a common issue primarily attributed to its poor aqueous solubility and significant first-pass metabolism.[1][2][3] The bitter taste of the drug can also lead to poor patient compliance with some oral formulations, indirectly affecting bioavailability.[4][5]

Potential Solutions:

  • Solubility Enhancement:

    • Solid Dispersions: Creating solid dispersions with hydrophilic polymers can enhance the dissolution rate.

    • Lipid-Based Formulations: Formulations such as Nanostructured Lipid Carriers (NLCs) can improve solubility and lymphatic uptake, bypassing some first-pass metabolism.[6][7]

    • Particle Size Reduction: Micronization or nanonization of the drug substance increases the surface area for dissolution.

  • Modified Release Formulations:

    • Sustained-Release (SR) Tablets: SR formulations can provide prolonged drug release, potentially improving absorption and patient compliance.[8][9]

    • Gastro-retentive Systems: Floating microspheres or tablets can increase the residence time of the formulation in the upper gastrointestinal tract, where this compound is primarily absorbed.[10]

  • Taste Masking:

    • Coating: Applying a coating to the drug particles or granules can effectively mask the bitter taste.[4][5][11][12]

Question 2: Our sustained-release formulation of this compound shows incomplete drug release in vitro. How can we improve the release profile?

Answer:

Incomplete drug release from sustained-release formulations can be due to several factors, including the choice of polymer, the drug-to-polymer ratio, and the formulation's interaction with the dissolution media.

Troubleshooting Steps:

  • Polymer Selection: The type and viscosity grade of the release-retarding polymer (e.g., HPMC) are critical.[10] If the polymer forms too strong a gel barrier, drug diffusion will be hindered. Consider using a lower viscosity grade or a combination of polymers to achieve the desired release profile.

  • Excipient Compatibility: Ensure that the excipients used are compatible with this compound and do not interfere with its release. For instance, the inclusion of organic acids can modulate the micro-environmental pH and influence drug release.[13]

  • Dissolution Medium pH: this compound's solubility is pH-dependent. Test the formulation in dissolution media of varying pH (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[14] Incomplete release may be observed in higher pH environments. The use of pH-modifiers within the formulation can help maintain a favorable microenvironment for dissolution.

  • Formulation Process: The manufacturing process (e.g., granulation, compression force) can impact the tablet matrix and, consequently, the drug release. Ensure these parameters are optimized and controlled.

Question 3: We are developing a Nanostructured Lipid Carrier (NLC) formulation for this compound, but the entrapment efficiency is low. What can we do to improve it?

Answer:

Low entrapment efficiency (EE%) in NLCs for a hydrophilic drug like this compound can be a challenge.[6] The drug has a higher affinity for the external aqueous phase than the lipid matrix.

Strategies to Improve Entrapment Efficiency:

  • Lipid Selection: The solubility of this compound in the solid and liquid lipids is crucial.[6][7] Conduct a thorough lipid screening study to identify lipids in which the drug has the highest solubility.

  • Lipid Ratio: Optimizing the ratio of solid lipid to liquid lipid can create imperfections in the crystal lattice of the NLCs, providing more space to accommodate the drug.

  • Surfactant Concentration: The type and concentration of surfactants can influence the particle size and stability of the NLCs, which in turn can affect the EE%. An optimal concentration is required to form stable, small particles that can effectively entrap the drug.

  • Manufacturing Process: Factors such as homogenization speed, sonication time, and temperature can all impact the formation of the NLCs and the resulting EE%. These parameters should be systematically optimized.

Quantitative Data on this compound Formulations

The following tables summarize key quantitative data from various studies on this compound formulations.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
100 mg Immediate-Release Tablet41 ± 200.9 ± 0.4-[15]
300 mg Sustained-Release Tablet (Test)35.67 ± 22.203.15 ± 1.88252.08 ± 150.36[9]
300 mg Sustained-Release Tablet (Reference)33.02 ± 16.08Not specified224.11 ± 95.41[9]
100 mg Tablet (Recutin - Test)--AUCt: 98.98-112.03% (90% CI)[16]
100 mg Tablet (Polybutin - Reference)--AUCinf: 98.60-113.20% (90% CI)[16]

Note: Some studies report on the main metabolite, N-desmethyl trimebutine, due to the extensive first-pass metabolism of the parent drug.

Table 2: Formulation Characteristics of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

Formulation CodeTotal Lipid (mg)Surfactant Conc. (%)Particle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Reference
F9 (Optimized)3002210.3 ± 1.880.231 ± 0.0262.32 ± 1.12[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the development of this compound formulations.

1. Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is based on the hot homogenization followed by ultra-sonication method.[6][7]

  • Materials:

    • This compound

    • Solid Lipid (e.g., Glyceryl monostearate)

    • Liquid Lipid (e.g., Capryol 90)

    • Surfactant (e.g., Poloxamer 188, Tween 80)

    • Purified Water

  • Procedure:

    • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 10°C above its melting point. Add the liquid lipid and this compound to the molten solid lipid and stir until a clear solution is obtained.

    • Aqueous Phase Preparation: Dissolve the surfactant(s) in purified water and heat to the same temperature as the lipid phase.

    • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer for a specified time (e.g., 10 minutes) to form a coarse emulsion.

    • Sonication: Subject the coarse emulsion to ultra-sonication using a probe sonicator to reduce the particle size and form the NLC dispersion.

    • Cooling: Allow the nanoemulsion to cool down to room temperature while stirring to allow the lipid to recrystallize and form the NLCs.

    • Characterization: Characterize the NLCs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

2. In Vitro Drug Release Study

This protocol simulates the pH changes in the gastrointestinal tract to evaluate the drug release from a formulation.[6]

  • Apparatus: USP Dissolution Apparatus II (Paddle method)

  • Dissolution Media:

    • pH 1.2 HCl buffer (0-2 hours)

    • pH 6.8 phosphate buffer (2-6 hours)

    • pH 7.4 phosphate buffer (6-12 hours)

  • Procedure:

    • Place the this compound formulation (e.g., tablet, capsule, or a known quantity of NLC dispersion) in the dissolution vessel containing 900 mL of pH 1.2 HCl buffer, maintained at 37 ± 0.5°C.

    • Rotate the paddle at a specified speed (e.g., 100 rpm).

    • At predetermined time intervals (e.g., 0.5, 1, 2 hours), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium to maintain a constant volume.

    • After 2 hours, change the dissolution medium to pH 6.8 phosphate buffer and continue the study.

    • After 6 hours, change the medium to pH 7.4 phosphate buffer and continue until the end of the study.

    • Analyze the withdrawn samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

3. In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rabbits)

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a this compound formulation.[17]

  • Animals: Healthy adult rabbits.

  • Formulation Administration: Administer a single oral dose of the this compound formulation to the rabbits.

  • Blood Sampling:

    • Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

    • Collect the blood in heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound and its major metabolite, N-desmethyl trimebutine, in plasma.

    • Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) and analyze them using the validated method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

Visualizations

Mechanism of Action of this compound

cluster_receptors Peripheral Opioid Receptors cluster_channels Ion Channels cluster_neuro Neurotransmitter Release Trimebutine This compound Mu μ (mu) Trimebutine->Mu Agonist effect Kappa κ (kappa) Trimebutine->Kappa Agonist effect Delta δ (delta) Trimebutine->Delta Agonist effect Ca_channel Calcium Channels Trimebutine->Ca_channel Modulates K_channel Potassium Channels Trimebutine->K_channel Modulates Excitatory Inhibits Excitatory (e.g., Acetylcholine, Substance P) Trimebutine->Excitatory Modulates Inhibitory Enhances Inhibitory (e.g., VIP, NO) Trimebutine->Inhibitory Modulates Pain_Relief Alleviation of Abdominal Pain Trimebutine->Pain_Relief Local anesthetic effect GI_Motility Normalization of Gastrointestinal Motility Mu->GI_Motility Kappa->GI_Motility Delta->GI_Motility Ca_channel->GI_Motility K_channel->GI_Motility Excitatory->GI_Motility Excitatory->Pain_Relief Inhibitory->GI_Motility Inhibitory->Pain_Relief

Caption: Signaling pathway of this compound's multimodal action on the GI tract.

Experimental Workflow for NLC Formulation and Evaluation

start Start: Formulation Development lipid_screening Lipid & Surfactant Screening start->lipid_screening formulation Preparation of NLCs (Hot Homogenization) lipid_screening->formulation characterization In Vitro Characterization (Particle Size, EE%) formulation->characterization release_study In Vitro Release Study characterization->release_study animal_study In Vivo Pharmacokinetic Study (Animal Model) release_study->animal_study data_analysis Data Analysis & Optimization animal_study->data_analysis end End: Optimized Formulation data_analysis->end

Caption: Workflow for developing and evaluating this compound-loaded NLCs.

Troubleshooting Logic for Low Oral Bioavailability

start Issue: Low Oral Bioavailability dissolution_check Is in vitro dissolution rate low? start->dissolution_check solubility Improve Solubility: - Solid Dispersion - Lipid Formulation - Particle Size Reduction dissolution_check->solubility Yes release_check Is drug release from dosage form slow? dissolution_check->release_check No first_pass Consider First-Pass Metabolism: - Sustained Release - Lymphatic Targeting (NLCs) solubility->first_pass formulation_mod Modify Formulation: - Adjust polymer type/ratio - Add disintegrants release_check->formulation_mod Yes release_check->first_pass No formulation_mod->first_pass

Caption: Decision tree for troubleshooting low oral bioavailability of this compound.

References

Validation & Comparative

A Comparative Analysis of Trimebutine Maleate and Pinaverium Bromide for the Management of Visceral Pain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacological profiles, clinical efficacy, and underlying mechanisms of two prominent agents in the treatment of visceral pain, particularly in the context of Irritable Bowel Syndrome (IBS).

This guide provides a detailed, evidence-based comparison of Trimebutine Maleate and Pinaverium Bromide, two medications frequently utilized for the symptomatic relief of visceral pain associated with functional gastrointestinal disorders. The following sections will delve into their distinct mechanisms of action, supported by experimental data, and present a comparative analysis of their clinical effectiveness.

Mechanism of Action: A Tale of Two Pathways

This compound and Pinaverium Bromide alleviate visceral pain through different, albeit partially overlapping, molecular mechanisms. Trimebutine exhibits a complex, multimodal action, while pinaverium acts as a more selective antagonist.

This compound: The Modulator

Trimebutine's unique therapeutic effect lies in its ability to modulate gastrointestinal motility and visceral sensitivity through its interaction with multiple targets.[1][2][3][4] Its primary mechanisms include:

  • Opioid Receptor Agonism: Trimebutine and its active metabolite, N-monodesmethyl-trimebutine, act as agonists at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system.[1][4][5][6][7] This interaction is believed to play a crucial role in its analgesic effect and its ability to normalize bowel function.[1]

  • Ion Channel Modulation: Trimebutine influences several ion channels involved in smooth muscle contractility. At lower concentrations (1-10μM), it inhibits outward potassium currents, leading to membrane depolarization and muscle contraction.[1] At higher concentrations (100-300μM), it inhibits L-type calcium channels, reducing calcium influx and leading to muscle relaxation.[1][8] This dual, concentration-dependent action contributes to its regulatory effect on gut motility.[1]

  • Local Anesthetic Properties: Trimebutine also exhibits local anesthetic effects, which may contribute to its pain-relieving properties by desensitizing sensory nerves in the gastrointestinal tract.[1][4]

Trimebutine_Signaling cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell Trimebutine Trimebutine Opioid_Receptors μ, δ, κ Opioid Receptors Trimebutine->Opioid_Receptors Neurotransmitter_Release Modulation of Neurotransmitter Release (e.g., Acetylcholine, Substance P) Opioid_Receptors->Neurotransmitter_Release Contraction Muscle Contraction/ Relaxation Neurotransmitter_Release->Contraction Pain Signaling & Motility Regulation K_Channel K+ Channels K_Channel->Contraction Inhibition leads to Depolarization & Contraction Ca_Channel L-type Ca2+ Channels Ca_Channel->Contraction Inhibition leads to Relaxation Trimebutine_High Trimebutine (High Conc.) Trimebutine_High->Ca_Channel Trimebutine_Low Trimebutine (Low Conc.) Trimebutine_Low->K_Channel

Caption: Signaling Pathway of this compound
Pinaverium Bromide: The Selective Blocker

Pinaverium Bromide's mechanism is more targeted, acting as a selective L-type calcium channel blocker that acts locally in the gastrointestinal tract.[9][10][11] This specificity is key to its therapeutic profile:

  • L-type Calcium Channel Blockade: Pinaverium binds to the L-type calcium channels on the smooth muscle cells of the colon, inhibiting the influx of calcium.[9][11][12][13] This reduction in intracellular calcium directly leads to smooth muscle relaxation, thereby alleviating spasms and associated pain.[11]

  • Local Action: As a quaternary ammonium compound, pinaverium has poor intestinal absorption, which confines its action to the gastrointestinal tract and minimizes systemic side effects.[9]

Pinaverium_Signaling cluster_muscle GI Smooth Muscle Cell Pinaverium Pinaverium Bromide Ca_Channel L-type Ca2+ Channels Pinaverium->Ca_Channel Relaxation Muscle Relaxation (Pain Relief) Pinaverium->Relaxation Leads to Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction (Spasm) Ca_Influx->Contraction

Caption: Signaling Pathway of Pinaverium Bromide

Comparative Efficacy: Quantitative Insights

Clinical studies have demonstrated the efficacy of both agents in managing symptoms of IBS, including visceral pain. The following tables summarize key quantitative data from comparative studies.

Table 1: Inhibition of Contractile Activity

CompoundTargetIC50 Value (M)Experimental Model
Pinaverium Bromide Cholinergic Response Inhibition1.0 x 10-6Canine colonic circular smooth muscle[12][13]
Spontaneous Contraction Inhibition3.8 x 10-6Canine colonic circular smooth muscle[12]
KCl-induced Contraction (Control)3.80 x 10-7Rat colonic circular muscle strips[14]
KCl-induced Contraction (Stress)8.13 x 10-7Rat colonic circular muscle strips[14]
ACh-induced Contraction (Control)0.91 x 10-6Rat colonic circular muscle strips[14]
ACh-induced Contraction (Stress)1.66 x 10-6Rat colonic circular muscle strips[14]
This compound [3H]naloxone displacement~1/13th potency of morphineMouse and guinea-pig brain homogenate[6]

Table 2: Clinical Efficacy in Irritable Bowel Syndrome (IBS)

Study OutcomeThis compoundPinaverium BromidePlacebo
Overall Symptom Relief (vs. Placebo) RR: 0.97 (95% CI 0.68 to 1.38)[15]RR: 1.75 (95% CI 1.26-2.43)[16]-
Abdominal Pain Relief (vs. Placebo) RR: 1.32 (95% CI 1.07 to 1.64)[15]RR: 1.57 (95% CI 1.08 to 2.26)[15]-
Patients with Symptom Improvement 70% (Global Evaluation)[17]60%[18]34%[18]
Number Needed to Treat (NNT) Not Reported4[16]-

RR: Relative Risk; CI: Confidence Interval. Data compiled from various meta-analyses and clinical trials.

Experimental Protocols

The data presented in this guide are derived from a range of preclinical and clinical studies. Below are outlines of the key experimental methodologies employed.

In Vitro Smooth Muscle Contractility Assays
  • Objective: To determine the direct effect of the compounds on gastrointestinal smooth muscle contraction.

  • Methodology:

    • Tissue Preparation: Longitudinal or circular muscle strips are dissected from the colon or ileum of experimental animals (e.g., rats, guinea pigs, canines).

    • Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Tyrode-Ringer solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • Contraction Measurement: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer. Contractions are recorded on a polygraph.

    • Drug Application: Spontaneous contractions are recorded, or contractions are induced using stimulating agents such as acetylcholine (ACh) or potassium chloride (KCl). Increasing concentrations of Trimebutine or Pinaverium are then added to the bath to determine their inhibitory effects.

    • Data Analysis: The concentration of the drug that causes a 50% reduction in the maximal contractile response (IC50) is calculated.[12][14]

Experimental_Workflow_Contractility Tissue_Preparation 1. Tissue Preparation (e.g., Rat Colon Muscle Strips) Organ_Bath 2. Mount in Organ Bath (Physiological Solution, 37°C) Tissue_Preparation->Organ_Bath Induce_Contraction 3. Induce Contraction (e.g., with Acetylcholine or KCl) Organ_Bath->Induce_Contraction Add_Drug 4. Add Test Compound (Trimebutine or Pinaverium) Induce_Contraction->Add_Drug Record_Response 5. Record Contractile Response (Isometric Force Transducer) Add_Drug->Record_Response Calculate_IC50 6. Calculate IC50 Value Record_Response->Calculate_IC50

Caption: Workflow for In Vitro Contractility Assays
Radioligand Binding Assays

  • Objective: To determine the binding affinity of a drug to specific receptors.

  • Methodology:

    • Tissue Homogenate Preparation: Brain or other relevant tissue is homogenized to prepare a membrane fraction containing the receptors of interest (e.g., opioid receptors).

    • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]naloxone for opioid receptors) and varying concentrations of the unlabeled test drug (e.g., Trimebutine).

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

    • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is indicative of the drug's affinity for the receptor.[6]

Randomized Controlled Clinical Trials (RCTs)
  • Objective: To evaluate the efficacy and safety of a drug in a human population.

  • Methodology:

    • Patient Recruitment: Patients meeting specific diagnostic criteria (e.g., Rome III criteria for IBS) are enrolled in the study.[18]

    • Randomization: Participants are randomly assigned to receive either the active drug (Trimebutine or Pinaverium) or a placebo.[18]

    • Blinding: To prevent bias, both the patients and the investigators are often unaware of the treatment allocation (double-blind).

    • Treatment and Follow-up: Patients receive the assigned treatment for a predefined period (e.g., 4 weeks).[18]

    • Outcome Assessment: Symptoms such as abdominal pain, stool consistency (e.g., using the Bristol Stool Scale), and overall symptom improvement are recorded at baseline and at regular intervals during the study.[18]

    • Statistical Analysis: The data from the treatment and placebo groups are compared to determine if the drug produced a statistically significant improvement in symptoms.[18]

Adverse Effects and Safety Profile

Both this compound and Pinaverium Bromide are generally well-tolerated.

  • This compound: Common side effects are generally mild and can include dry mouth, foul taste, diarrhea, dyspepsia, nausea, and constipation. Central nervous system effects such as drowsiness, fatigue, and dizziness have also been reported.[1]

  • Pinaverium Bromide: Due to its limited systemic absorption, side effects are primarily gastrointestinal. The most common adverse effects reported in clinical trials include nausea, dizziness, increased blood pressure, and abdominal discomfort.[18][19]

Conclusion

This compound and Pinaverium Bromide are both effective options for the management of visceral pain, particularly in IBS, but they operate through distinct pharmacological mechanisms. Trimebutine offers a multimodal approach by modulating opioid receptors and ion channels, which may be beneficial for patients with a complex symptom profile. In contrast, Pinaverium provides a more targeted, peripherally-acting therapy by selectively blocking L-type calcium channels in the gut, which may be advantageous in terms of minimizing systemic side effects. The choice between these agents should be guided by the patient's specific symptoms, comorbidities, and tolerability profile. Further head-to-head clinical trials are warranted to more definitively delineate their comparative efficacy and to identify patient populations that may preferentially respond to one agent over the other.

References

A Head-to-Head Comparison of Trimebutine Maleate with Other Spasmolytics for Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, data-driven comparison of trimebutine maleate with other commonly used spasmolytic agents: mebeverine, otilonium bromide, pinaverium bromide, and hyoscine butylbromide. The information presented is intended to support research and development efforts in the field of gastroenterology by offering a clear comparison of their mechanisms of action, efficacy, and safety profiles, supported by experimental data and detailed methodologies.

Executive Summary

This compound stands out among spasmolytics due to its unique, multifaceted mechanism of action. While most other agents in this class, such as pinaverium bromide and otilonium bromide, primarily function as calcium channel blockers, and mebeverine as a sodium and calcium channel blocker, trimebutine acts as an agonist on peripheral mu, kappa, and delta opioid receptors. This allows it to modulate gastrointestinal motility, both stimulating and inhibiting contractions depending on the physiological context, and also to modulate visceral sensitivity. Clinical evidence suggests that while the efficacy of these agents in treating symptoms of Irritable Bowel Syndrome (IBS) can be comparable, trimebutine may offer advantages in improving quality of life.

Comparative Efficacy in Irritable Bowel Syndrome (IBS)

Clinical trials have evaluated the efficacy of this compound and other spasmolytics in improving the primary symptoms of IBS, including abdominal pain, stool consistency, and overall well-being. The following tables summarize the available quantitative data from these studies.

Table 1: this compound vs. Mebeverine in IBS (6-week treatment) [1]

Outcome MeasureTrimebutine GroupMebeverine GroupP-value (between groups)
Abdominal Pain Score
Baseline (% of patients)74%80%-
After 6 weeks (% of patients)29%40%<0.37
Stool Frequency > 3 times/day
Baseline (% of patients)29%46%-
After 6 weeks (% of patients)6%36%<0.63
Soft Stool
Baseline (% of patients)32%50%-
After 6 weeks (% of patients)6%16%<0.71
IBS-Quality of Life (QoL) Score *
Baseline103.64106.36-
After 6 weeks82.8095.58<0.05

*Lower scores indicate better quality of life.

Table 2: Efficacy of Trimebutine and Pinaverium Bromide vs. Placebo in IBS (from Systematic Reviews) [2][3]

Outcome MeasureDrugNo. of RCTsNo. of PatientsEffect vs. Placebo (95% CI)
Abdominal Pain Relief Trimebutine3140RR: 1.32 (1.07 to 1.64)
Pinaverium3158RR: 1.57 (1.08 to 2.26)
Global Assessment Trimebutine2120RR: 0.97 (0.68 to 1.38)
Pinaverium4308RR: 1.66 (1.25 to 2.19)
Abdominal Pain Relief Trimebutine2Not ReportedOR: 1.28 (0.53 to 3.14)
Pinaverium1Not ReportedOR: 2.75 (0.93 to 8.10)
Global Assessment Trimebutine2100OR: 1.27 (0.58 to 2.79)
Pinaverium2110OR: 2.15 (0.96 to 4.83)

*RR = Relative Risk; OR = Odds Ratio; CI = Confidence Interval. An RR or OR greater than 1 favors the treatment over placebo.

Comparative Safety and Tolerability

Adverse events associated with these spasmolytics are generally mild and infrequent. Direct head-to-head comparisons of adverse event rates are limited, but data from placebo-controlled trials and a study comparing a combination of otilonium bromide and trimebutine provide some insights.

Table 3: Adverse Events of Trimebutine and Pinaverium Bromide vs. Placebo (from a Systematic Review) [3]

DrugNo. of RCTsNo. of PatientsOdds Ratio (95% CI) vs. Placebo
Trimebutine1600.62 (0.20 to 1.88)
Pinaverium1600.57 (0.13 to 2.48)

*An odds ratio less than 1 suggests a lower incidence of adverse events compared to placebo.

Table 4: Adverse Reactions in a Combination Therapy Study (Otilonium Bromide and this compound) [4]

Adverse ReactionOtilonium Bromide Alone (n=50)Otilonium Bromide + this compound (n=55)
Dry Mouth22
Nausea10
Rash01
Dizziness01
Total Incidence 6.00% 7.27%

*The difference in total incidence was not statistically significant (P>0.05).[4]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of these spasmolytics are central to their pharmacological profiles.

This compound: Trimebutine's primary mechanism is its agonist activity on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors in the enteric nervous system.[5] This interaction with G-protein coupled receptors leads to the modulation of downstream signaling cascades, including the inhibition of adenylate cyclase and the regulation of ion channel activity (calcium and potassium channels), which in turn modulates neuronal activity and neurotransmitter release.[6][7] This dual action on both excitatory and inhibitory pathways allows trimebutine to normalize gut motility, either stimulating or inhibiting it as needed.

Trimebutine_Signaling cluster_neuron Enteric Neuron cluster_receptors Opioid Receptors cluster_gprotein G-protein (Gi/Go) cluster_effectors Downstream Effectors cluster_outcome Cellular Response Trimebutine Trimebutine Mu μ Trimebutine->Mu Kappa κ Trimebutine->Kappa Delta δ Trimebutine->Delta G_protein Gi/Go Mu->G_protein Kappa->G_protein Delta->G_protein AC Adenylate Cyclase ↓ G_protein->AC Ca_channel Ca²⁺ Channels ↓ G_protein->Ca_channel K_channel K⁺ Channels ↑ G_protein->K_channel Modulation Modulation of Neurotransmitter Release (e.g., Acetylcholine) AC->Modulation Ca_channel->Modulation Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Normalization of Gut Motility Normalization of Gut Motility Modulation->Normalization of Gut Motility Hyperpolarization->Modulation Other_Spasmolytics_Signaling cluster_muscle_cell GI Smooth Muscle Cell cluster_drugs Spasmolytics cluster_channels Ion Channels Mebeverine Mebeverine Na_channel Na⁺ Channel Mebeverine->Na_channel Blocks Ca_channel L-type Ca²⁺ Channel Mebeverine->Ca_channel Blocks Otilonium Otilonium Bromide Otilonium->Ca_channel Blocks Pinaverium Pinaverium Bromide Pinaverium->Ca_channel Blocks Contraction Muscle Contraction Ca_channel->Contraction Influx leads to Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_channel Spasmolysis Spasmolysis Contraction->Spasmolysis Inhibition of Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Intestinal Smooth Muscle Strip Mounting Mount in Organ Bath (37°C, Carbogen) Dissection->Mounting Transducer Connect to Force Transducer Mounting->Transducer Equilibration Equilibrate Tissue Transducer->Equilibration Contraction Induce Contraction (e.g., Acetylcholine) Equilibration->Contraction Drug_Addition Add Spasmolytic Contraction->Drug_Addition Recording Record Muscle Tension Drug_Addition->Recording Calculation Calculate % Relaxation Recording->Calculation Dose_Response Generate Dose-Response Curve (EC₅₀) Calculation->Dose_Response CRD_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Balloon_Insertion Insert Balloon Catheter into Distal Colon Acclimation Acclimate Animal in Restrictive Cage Balloon_Insertion->Acclimation Drug_Admin Administer Spasmolytic or Vehicle Acclimation->Drug_Admin Distension Perform Graded Colorectal Distension Drug_Admin->Distension VMR_Measurement Measure Visceromotor Response (VMR) Distension->VMR_Measurement Comparison Compare VMR between Treatment Groups VMR_Measurement->Comparison Efficacy Determine Analgesic Efficacy Comparison->Efficacy

References

Validating the In Vivo Mechanism of Action of Trimebutine Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trimebutine Maleate's in vivo performance against other gastrointestinal (GI) motility modulators. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's mechanism of action, supported by experimental data and detailed protocols.

Core Mechanism of Action: A Dual Modulator

This compound exerts a complex and multifaceted effect on the gastrointestinal tract, primarily through its interaction with the enteric nervous system (ENS).[1] Its unique regulatory action stems from its ability to act as an agonist on peripheral opioid receptors and as a modulator of various ion channels, allowing it to normalize bowel motility in both hypermotility and hypomotility disorders.[2][3]

Opioid Receptor Agonism

Trimebutine and its active metabolite, N-monodesmethyltrimebutine (nor-TMB), act on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors within the ENS.[1][4] Unlike more selective opioid agonists, Trimebutine exhibits a broad affinity for all three receptor subtypes, which is believed to contribute to its modulating effect.[4] This interaction can either stimulate or inhibit intestinal motility depending on the baseline physiological state.[1][5]

Ion Channel Modulation

Beyond its opioid receptor activity, Trimebutine directly influences ion channels in gastrointestinal smooth muscle cells. It has been shown to inhibit L-type Ca2+ channels at higher concentrations, leading to muscle relaxation.[5] Conversely, at lower concentrations, it can reduce the activity of large-conductance Ca2+-activated K+ (BKca) channels, resulting in membrane depolarization and enhanced muscle contractions.[2] Furthermore, Trimebutine and its metabolite have been demonstrated to block sodium currents in sensory neurons, contributing to its analgesic properties.

Comparative Performance Data

The following tables summarize key quantitative data from in vivo and in vitro studies, comparing this compound with other relevant compounds.

Table 1: Opioid Receptor Binding Affinity and Potency

CompoundReceptor SubtypeTest SystemIC50 (µM)Reference
Trimebutine (TMB)µ, δ, κGuinea-pig brain and myenteric plexus membranes0.2 - 1.8[4]
N-desmethyltrimebutine (NDTMB)µ, δ, κGuinea-pig brain and myenteric plexus membranes0.3 - 6[4]
Trimebutine (TMB)µ (functional assay)Guinea-pig ileum0.75[4]
Trimebutine (TMB)κ (functional assay)Rabbit vas deferens7.1[4]
Trimebutine (TMB)δ (functional assay)Mouse vas deferens39[4]

Table 2: In Vivo Efficacy in Animal Models

DrugAnimal ModelDosageEffectReference
TrimebutineConscious mice (colonic propulsion)10 and 30 mg/kg (oral)Restored clonidine and loperamide-induced delay in colonic propulsion.[6]
TrimebutineConscious mice (colonic propulsion)10 and 30 mg/kg (oral)Inhibited neostigmine-induced acceleration of colonic propulsion.[6]
TrimebutineConscious rats (rectocolonic reflex)5 mg/kg (intraperitoneal)Significantly decreased the intensity of the inhibitory rectocolonic reflex induced by rectal distension.[7]
LoperamideRats (castor oil-induced diarrhea)0.1 and 1 mg/kgSignificantly reduced diarrhea and fecal water content.[8]
TrimebutineRats (castor oil-induced diarrhea)300 mg/kgDecreased diarrhea and fecal water content.[8]

Table 3: Clinical Efficacy Comparison in Irritable Bowel Syndrome (IBS)

DrugDosageStudy DesignKey FindingsReference
Trimebutine100 mg or 200 mg t.i.d.Controlled trials vs. MebeverineBoth drugs showed significant improvement in IBS symptoms with no significant difference between groups.[9]
Mebeverine100 mg t.i.d or q.i.dControlled trials vs. TrimebutineBoth drugs showed significant improvement in IBS symptoms with no significant difference between groups.[9]
Trimebutine100 mg b.i.d.Randomized clinical trial vs. MebeverineStatistically significant improvement in Quality of Life (QOL) score compared to Mebeverine. No significant difference in symptom relief.[10]
Mebeverine135 mg b.i.d.Randomized clinical trial vs. TrimebutineStatistically significant improvement in QOL score, but less than Trimebutine. No significant difference in symptom relief.[10]

Experimental Protocols

In Vivo Measurement of Colonic Propulsion in Mice

This protocol is adapted from studies evaluating the effect of Trimebutine on colonic motility.[6]

Materials:

  • Male mice

  • This compound, Metoclopramide, Domperidone, Clonidine, Loperamide, Neostigmine (as required for the specific experimental arms)

  • Vehicle (e.g., distilled water)

  • Glass beads (3 mm diameter)

  • Stopwatch

Procedure:

  • Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • Drug Administration: Administer this compound (e.g., 10 and 30 mg/kg) or other test compounds orally. Control animals receive the vehicle.

  • Induction of Motility Changes (for specific experimental arms):

    • To induce delayed propulsion, administer clonidine or loperamide subcutaneously.

    • To induce accelerated propulsion, administer neostigmine subcutaneously.

  • Bead Insertion: 30 minutes after drug administration, gently insert a glass bead into the distal colon of each conscious mouse to a depth of 2 cm from the anus.

  • Observation: Place each mouse in an individual cage and observe for the expulsion of the bead.

  • Data Recording: Record the time required for the evacuation of the bead for each animal. A cut-off time (e.g., 120 minutes) should be established for animals that do not expel the bead.

In Vivo Measurement of Gastrointestinal Transit in Mice (Carmine Red Method)

This is a common method to assess overall gastrointestinal transit time.

Materials:

  • Male mice

  • This compound or other test compounds

  • Vehicle

  • Carmine red marker (e.g., 5% carmine in 0.5% methylcellulose)

  • Oral gavage needle

Procedure:

  • Fasting: Fast mice overnight (approximately 16 hours) with free access to water.

  • Drug Administration: Administer this compound or other test compounds orally. Control animals receive the vehicle.

  • Marker Administration: 30 minutes after drug administration, administer the carmine red marker orally via gavage (e.g., 0.2 mL per mouse).

  • Observation: House mice individually on clean bedding or in cages with wire mesh floors to facilitate observation of fecal pellets.

  • Data Recording: Record the time of the first appearance of a red-colored fecal pellet for each mouse. This time represents the whole gut transit time.

Visualizing the Mechanism of Action

Signaling Pathway of this compound

Trimebutine_Mechanism cluster_TM This compound cluster_ENS Enteric Nervous System cluster_SMC Smooth Muscle Cell cluster_Effect Physiological Effect TM This compound Opioid_Receptors μ, δ, κ Opioid Receptors TM->Opioid_Receptors Agonist L_type_Ca L-type Ca2+ Channels TM->L_type_Ca Inhibits (High Conc.) BK_Ca BKca Channels TM->BK_Ca Inhibits (Low Conc.) Na_Channels Voltage-gated Na+ Channels (Sensory Neurons) TM->Na_Channels Blocks Motility Modulation of Gastrointestinal Motility Opioid_Receptors->Motility L_type_Ca->Motility ↓ Contraction BK_Ca->Motility ↑ Contraction Pain Analgesia Na_Channels->Pain

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vivo Validation

Experimental_Workflow cluster_Prep Preparation cluster_Exp Experimentation cluster_Analysis Data Analysis A1 Animal Model Selection (e.g., Mice, Rats) A2 Acclimatization A1->A2 A3 Grouping (Control, Trimebutine, Comparator) A2->A3 B1 Drug Administration (Oral Gavage / Injection) A3->B1 B2 Induction of GI dysmotility (e.g., Loperamide, Neostigmine) B1->B2 Optional B3 Measurement of GI Motility (e.g., Bead Expulsion, Carmine Transit) B1->B3 B2->B3 C1 Data Collection (e.g., Transit Time, Fecal Output) B3->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Comparison of Efficacy C2->C3

Caption: In vivo validation experimental workflow.

Logical Relationship of Trimebutine's Dual Action

Dual_Action_Logic cluster_Hypo Hypomotility cluster_Hyper Hypermotility Start Baseline GI Motility State Hypo_State Decreased Motility (e.g., Constipation) Start->Hypo_State Hyper_State Increased Motility (e.g., Diarrhea) Start->Hyper_State TM_Effect_Hypo Trimebutine Effect: ↑ Excitatory Pathways (e.g., ↓ BKca) Hypo_State->TM_Effect_Hypo Result_Hypo Normalization: Increased Motility TM_Effect_Hypo->Result_Hypo TM_Effect_Hyper Trimebutine Effect: ↑ Inhibitory Pathways (e.g., ↓ L-type Ca2+) Hyper_State->TM_Effect_Hyper Result_Hyper Normalization: Decreased Motility TM_Effect_Hyper->Result_Hyper

Caption: Logical flow of Trimebutine's dual action.

References

A Cross-Species Comparative Analysis of Trimebutine Maleate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Trimebutine Maleate across various species, including humans, rats, and dogs. The information presented is collated from publicly available scientific literature and is intended to support research and development efforts in the pharmaceutical sciences.

Executive Summary

This compound, a noncompetitive spasmolytic agent, undergoes extensive first-pass metabolism that varies significantly across species. The primary metabolic pathways are N-demethylation and ester hydrolysis, leading to the formation of several metabolites. In humans, the major circulating metabolite is N-monodesmethyl trimebutine (nor-trimebutine), a pharmacologically active compound. Conversely, in rats and dogs, metabolites resulting from ester hydrolysis are more predominant in plasma. These species-specific differences in metabolism are crucial considerations for the extrapolation of preclinical data to human clinical trials.

Comparative Metabolic Pathways

This compound is primarily metabolized in the liver through two main initial pathways:

  • N-demethylation: The sequential removal of methyl groups from the nitrogen atom of the dimethylamino group. This results in the formation of N-monodesmethyltrimebutine (nor-trimebutine) and N-didemethyltrimebutine.

  • Ester Hydrolysis: The cleavage of the ester bond, yielding 2-dimethylamino-2-phenylbutan-1-ol and 3,4,5-trimethoxybenzoic acid.

These initial metabolites can undergo further biotransformation, including conjugation with sulphate and/or glucuronic acid, before excretion.

dot

Trimebutine_Metabolism cluster_demethylation N-demethylation cluster_hydrolysis Ester Hydrolysis cluster_conjugation Conjugation Trimebutine This compound Nor_TMB N-monodesmethyltrimebutine (nor-trimebutine) Trimebutine->Nor_TMB N-demethylation Alcohol_Metabolite 2-dimethylamino-2-phenylbutan-1-ol Trimebutine->Alcohol_Metabolite Ester Hydrolysis Acid_Metabolite 3,4,5-trimethoxybenzoic acid Trimebutine->Acid_Metabolite Ester Hydrolysis Di_Nor_TMB N-didemethyltrimebutine Nor_TMB->Di_Nor_TMB N-demethylation Conjugates Sulphate/Glucuronide Conjugates Nor_TMB->Conjugates Alcohol_Metabolite->Conjugates Acid_Metabolite->Conjugates

Caption: Primary metabolic pathways of this compound.

Quantitative Comparison of Metabolites

The following tables summarize the available quantitative and semi-quantitative data on the distribution of this compound and its major metabolites in plasma and urine across different species. It is important to note that the data is compiled from various studies, and direct comparison may be limited by differences in experimental conditions.

Table 1: Major Plasma Metabolites

SpeciesMajor Metabolite(s)Notes
Human N-monodesmethyltrimebutine (nor-trimebutine)Nor-trimebutine is pharmacologically active.
Rat 2-dimethylamino-2-phenylbutan-1-olIndicates a preference for the ester hydrolysis pathway.
Dog 2-dimethylamino-2-phenylbutan-1-olSimilar to rats, suggesting ester hydrolysis is a primary initial step.

Table 2: Urinary Excretion Profile of Alcohol-Moiety Metabolites

SpeciesRelative Abundance of Urinary Metabolites (from alcohol moiety)Predominant Initial Metabolic Pathway
Rat 2-dimethylamino-2-phenylbutan-1-ol and its demethylated formsEster hydrolysis is a significant initial pathway.
Dog N-demethylated metabolites > Hydrolyzed metabolitesN-demethylation is the preferential initial pathway.[1]

Data for humans in a comparable format for urinary excretion was not available in the reviewed literature.

Experimental Protocols

In-Vivo Metabolism Study (General Protocol for Rats and Dogs)

This generalized protocol is based on methodologies described in the cited literature for studying the in-vivo metabolism of this compound.

dot

InVivo_Workflow start Acclimatization of Animals (e.g., Sprague-Dawley rats, Beagle dogs) dosing Oral Administration of This compound (e.g., via gavage) start->dosing sample_collection Collection of Blood, Urine, and Feces at Predetermined Time Points dosing->sample_collection sample_processing Plasma Separation/ Urine and Feces Homogenization sample_collection->sample_processing extraction Solid-Phase or Liquid-Liquid Extraction of Analytes sample_processing->extraction analysis LC-MS/MS Analysis for Metabolite Identification and Quantification extraction->analysis data_analysis Pharmacokinetic and Metabolite Profiling Analysis analysis->data_analysis end Comparative Data Interpretation data_analysis->end

Caption: Generalized workflow for an in-vivo metabolism study.

  • Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used. Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

  • Drug Administration: this compound, often radiolabeled (e.g., with ¹⁴C), is administered orally via gavage.

  • Sample Collection: Blood samples are collected at various time points post-administration via cannulation or other appropriate methods. Urine and feces are collected over a specified period (e.g., 24-72 hours).

  • Sample Processing: Plasma is separated from blood by centrifugation. Urine is pooled, and feces are homogenized.

  • Extraction: Metabolites are extracted from plasma, urine, and fecal homogenates using techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Analysis: The extracts are analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the identification and quantification of the parent drug and its metabolites.

  • Data Analysis: Pharmacokinetic parameters and the percentage of each metabolite relative to the administered dose are calculated.

In-Vitro Metabolism Study (General Protocol using Liver Microsomes)

This protocol provides a general outline for assessing the in-vitro metabolism of this compound using liver microsomes from different species.

dot

InVitro_Workflow start Preparation of Liver Microsomes (Human, Rat, Dog) incubation_setup Incubation of this compound with Microsomes and NADPH start->incubation_setup reaction_termination Quenching the Reaction (e.g., with acetonitrile) incubation_setup->reaction_termination centrifugation Centrifugation to Pellet Proteins reaction_termination->centrifugation supernatant_analysis Analysis of Supernatant by LC-MS/MS centrifugation->supernatant_analysis kinetic_analysis Determination of Metabolic Stability and Enzyme Kinetics supernatant_analysis->kinetic_analysis end Cross-species Comparison of Metabolic Rates kinetic_analysis->end

Caption: General workflow for an in-vitro metabolism study.

  • Microsome Preparation: Liver microsomes from humans, rats, and dogs are prepared through differential centrifugation of liver homogenates.

  • Incubation: this compound is incubated with the liver microsomes in a buffered solution containing a co-factor regenerating system (e.g., NADPH).

  • Reaction Termination: The metabolic reaction is stopped at various time points by adding a quenching solvent such as acetonitrile.

  • Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant, containing the parent drug and its metabolites, is analyzed by HPLC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is measured to determine metabolic stability (half-life, intrinsic clearance). The formation of metabolites over time is also quantified.

Cross-Species Metabolic Profile Comparison

dot

Metabolic_Comparison cluster_human Human cluster_rat Rat cluster_dog Dog human_node Predominant N-demethylation Major Plasma Metabolite: nor-trimebutine (active) rat_node Significant Ester Hydrolysis Major Plasma Metabolite: 2-dimethylamino-2-phenylbutan-1-ol dog_node Preferential N-demethylation initially, but significant hydrolysis Major Plasma Metabolite: 2-dimethylamino-2-phenylbutan-1-ol trimebutine This compound Metabolism trimebutine->human_node Primarily via N-demethylation trimebutine->rat_node Primarily via Ester Hydrolysis trimebutine->dog_node Mixed Pathways

Caption: Key differences in this compound metabolism.

The metabolic profile of this compound shows clear species-dependent variations. In humans , N-demethylation to the active metabolite nor-trimebutine is the key pathway, and this metabolite is found in higher concentrations in plasma than the parent drug.[2] In contrast, rats show a greater propensity for ester hydrolysis as the initial metabolic step.[1] Dogs exhibit a more complex pattern where N-demethylation is the preferred initial step, but metabolites from hydrolysis are still significant.[1] In both rats and dogs, the major circulating metabolite in plasma is a product of ester hydrolysis. These differences are supported by in-vitro studies, which have shown higher esterase activity in rat liver microsomes compared to dogs.[1]

Conclusion

The cross-species comparison of this compound metabolism highlights significant differences between humans, rats, and dogs. The predominance of the pharmacologically active metabolite, nor-trimebutine, in humans underscores the importance of considering this metabolite in clinical efficacy and safety assessments. The variation in the primary metabolic pathways between rodents, canines, and humans necessitates caution when extrapolating preclinical pharmacokinetic and toxicological data. For drug development professionals, these findings emphasize the need for a thorough understanding of inter-species metabolic differences to select the most appropriate animal models and to design informative clinical studies.

References

Trimebutine Maleate: A Comparative Analysis of its Effects on Upper vs. Lower Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trimebutine Maleate is a unique gastrointestinal motility regulator, distinguished by its ability to modulate, rather than simply inhibit or stimulate, contractile activity throughout the GI tract. This guide provides a comparative analysis of its effects on the upper and lower gastrointestinal systems, supported by experimental data, detailed protocols, and mechanistic diagrams to serve as a resource for research and development professionals.

Mechanism of Action: A Dual Modulator

Trimebutine's primary mechanism of action is its function as an agonist on peripheral opioid receptors—mu (μ), kappa (κ), and delta (δ)—located on the enteric nervous system.[1][2] Unlike traditional opioids, its effect is normalizing; it can restore both hypo- and hyperkinetic motility states to physiological norms.[1] This dual action is attributed to its engagement with different receptor subtypes that exert opposing effects on motility.

  • Prokinetic Effects (Stimulating): Agonism at μ and δ opioid receptors is generally associated with an excitatory effect on gastrointestinal motility.

  • Antispasmodic Effects (Inhibiting): Agonism at κ opioid receptors is linked to inhibitory effects, leading to smooth muscle relaxation.[2]

Trimebutine also influences the release of gastrointestinal peptides, such as motilin, and modulates the release of others like vasoactive intestinal peptide (VIP), gastrin, and glucagon, further contributing to its regulatory effects.[1][2]

cluster_0 This compound Action on Enteric Neuron cluster_1 Opioid Receptors TM Trimebutine Maleate Mu μ-opioid receptor TM->Mu Agonist Delta δ-opioid receptor TM->Delta Agonist Kappa κ-opioid receptor TM->Kappa Agonist Prokinetic Prokinetic Effect (Increased Motility) Mu->Prokinetic Delta->Prokinetic Antispasmodic Antispasmodic Effect (Decreased Motility) Kappa->Antispasmodic

Caption: Signaling pathway of this compound via opioid receptors.

Effects on Upper Gastrointestinal Motility

In the upper GI tract, Trimebutine primarily influences gastric emptying. Clinical data indicates that it is particularly effective in patients with delayed gastric emptying, where it helps accelerate the transit of food from the stomach.

Quantitative Data: Upper GI Effects
ParameterStudy PopulationTrimebutine DoseKey Result vs. Control/PlaceboReference
Gastric Emptying (GE) at 50 min Patients with Functional Dyspepsia (FD)300 mg twice daily for 4 weeksSignificantly accelerated GE. Median emptying of 75.5% vs. 66.6% for placebo (p=0.036).[3][4]
Gastric Food Retention at 100 min Patients with Non-Ulcer Dyspepsia (NUD) and prolonged GE100 mg three times daily for 3 weeksSignificantly less retention of food compared to pre-treatment values (p < 0.0005).[5][6]
Gastric Emptying Lag Time Patients with NUD and prolonged GE100 mg three times daily for 3 weeksSignificant reduction in the duration of the lag period for solid food emptying.[5][6]
Featured Experimental Protocol: Gastric Emptying Scintigraphy

Gastric emptying scintigraphy is the gold standard for quantitatively measuring the rate at which food is cleared from the stomach.

Objective: To measure the rate of gastric emptying of a solid meal after administration of this compound or placebo.

Methodology:

  • Patient Preparation: Patients are required to fast overnight (minimum 8 hours). Medications known to affect GI motility are withheld for a specified period before the study. Blood glucose levels are checked in diabetic patients, as hyperglycemia can delay gastric emptying.

  • Radiolabeled Meal Preparation: A standardized solid meal, typically consisting of two egg whites, two slices of white bread, and jam, is prepared. The egg whites are labeled with 0.5–1 mCi (20-40 MBq) of 99mTc-sulfur colloid before cooking.

  • Drug Administration: The patient receives the prescribed dose of this compound or a matching placebo a set amount of time before meal ingestion.

  • Meal Ingestion: The patient consumes the radiolabeled meal within a standardized time frame (e.g., 10 minutes), along with a specific volume of water (e.g., 120 mL).

  • Image Acquisition: Immediately after meal completion (t=0), and at subsequent time points (e.g., 1, 2, and 4 hours), anterior and posterior static images of the stomach are acquired using a gamma camera.

  • Data Analysis: Regions of interest (ROIs) are drawn around the stomach on each image to quantify the radioactive counts. The geometric mean of the anterior and posterior counts is calculated and corrected for radioactive decay. The percentage of food remaining in the stomach at each time point is calculated relative to the t=0 count. From this data, parameters such as the gastric emptying half-time (T1/2) and percent retention at specific times are determined.

cluster_workflow Experimental Workflow: Gastric Emptying Scintigraphy prep 1. Patient Preparation (Fasting, Meds Hold) drug 2. Drug Administration (Trimebutine or Placebo) prep->drug meal 3. Ingestion of Radiolabeled Meal (99mTc-egg) drug->meal acq 4. Image Acquisition (Gamma Camera at 0, 1, 2, 4h) meal->acq analysis 5. Data Analysis (ROI Drawing, Decay Correction) acq->analysis results 6. Calculate Results (% Retention, T1/2) analysis->results

Caption: Workflow for a typical gastric emptying scintigraphy study.

Effects on Lower Gastrointestinal Motility

Trimebutine's effect on the lower GI tract is best described as "modulatory." It demonstrates the ability to normalize transit times, accelerating transit in constipated patients and reducing hypermotility in patients with diarrhea-predominant conditions.

Quantitative Data: Lower GI Effects
ParameterStudy PopulationTrimebutine DoseKey Result vs. Control/PlaceboReference
Colonic Transit Time (CTT) Patients with Chronic Idiopathic Constipation and delayed CTT (>40 hrs)200 mg/day for 1 monthSignificantly reduced mean CTT from 105 hours to 60 hours (p < 0.05). Placebo showed no significant change.
Colonic Transit Time (CTT) Patients with Chronic Idiopathic Constipation and normal CTT (<40 hrs)200 mg/day for 1 monthNo significant change in CTT.
Postprandial Propagating Bursts Patients with Chronic Idiopathic Constipation and delayed CTT200 mg/day for 1 monthSignificantly increased the number of propagating myoelectric bursts post-meal (p < 0.05), suggesting a prokinetic effect.
Featured Experimental Protocol: Colonic Manometry

Colonic manometry is used to assess the motor function of the colon by measuring intraluminal pressure changes (contractions).

Objective: To measure the frequency, amplitude, and propagation of colonic contractions in response to stimuli (e.g., a meal, bisacodyl) after administration of this compound.

Methodology:

  • Patient Preparation: A thorough bowel cleansing is performed the day before the procedure using a polyethylene glycol solution. Patients fast overnight.

  • Catheter Placement: A multi-lumen manometry catheter with pressure sensors spaced along its length is placed into the colon, typically guided by a colonoscope. The tip is positioned in the ascending or transverse colon. The colonoscope is then withdrawn, leaving the manometry catheter in place.

  • Acclimatization: The patient is allowed a rest period of 2-5 hours to allow bowel function to return to normal after preparation and catheter placement.

  • Fasting Recording: A baseline recording of colonic motor activity is performed for a set period (e.g., 1-2 hours) while the patient is in a fasting state.

  • Meal Provocation: The patient consumes a standardized meal (e.g., high-calorie breakfast) to assess the gastrocolic response. Recordings continue for 2-3 hours post-meal.

  • Pharmacological Provocation: In some protocols, a prokinetic or stimulant agent like bisacodyl may be administered to assess the colon's maximal contractile response.

  • Data Analysis: The pressure recordings are analyzed to identify and characterize colonic contractions, including high-amplitude propagating contractions (HAPCs), which are crucial for mass movements. The frequency, amplitude, and velocity of these contractions are compared between treatment (Trimebutine) and placebo phases.

Comparative Analysis: Upper vs. Lower GI Tract

Trimebutine's effects are region-specific and dependent on the underlying physiological state of the gut.

  • In the Upper GI Tract (Stomach): The primary effect is prokinetic, particularly in states of delayed gastric emptying. It accelerates the initial phase of emptying (lag phase) and overall transit out of the stomach.[5][6]

  • In the Lower GI Tract (Colon): The effect is modulatory or normalizing. It accelerates slow transit in constipated individuals but does not significantly alter normal transit times.[7] In hyperkinetic states, such as in diarrhea-predominant IBS, it can decrease excessive colonic activity. This demonstrates a state-dependent action that is less apparent in the upper GI tract.

cluster_upper Upper GI Tract (Stomach) cluster_lower Lower GI Tract (Colon) TM This compound UGI_State Physiological State: Delayed Gastric Emptying TM->UGI_State LGI_State Physiological State: Hypomotility (Constipation) OR Hypermotility (Diarrhea) TM->LGI_State UGI_Effect Primary Effect: Prokinetic UGI_State->UGI_Effect UGI_Outcome Outcome: Accelerates Gastric Emptying Reduces Lag Phase UGI_Effect->UGI_Outcome LGI_Effect Primary Effect: Modulatory / Normalizing LGI_State->LGI_Effect LGI_Outcome_Slow Outcome (Slow Transit): Accelerates Transit Time LGI_Effect->LGI_Outcome_Slow LGI_Outcome_Fast Outcome (Fast Transit): Reduces Hypermotility LGI_Effect->LGI_Outcome_Fast

Caption: Comparative logic of Trimebutine's effects on GI motility.

Conclusion

This compound exhibits a complex and region-specific pharmacology. Its action in the upper GI tract is predominantly prokinetic, making it a viable option for disorders characterized by delayed gastric emptying. In contrast, its effect on the lower GI tract is modulatory, capable of normalizing both hypo- and hyperkinetic states. This dualistic nature, rooted in its non-selective agonism of peripheral opioid receptors, distinguishes it from pure prokinetic or antispasmodic agents and underscores its utility in treating complex functional gastrointestinal disorders where motility can be variably disturbed. Further research into its receptor binding kinetics and downstream signaling pathways will continue to illuminate its unique therapeutic profile.

References

Trimebutine Maleate vs. Placebo in Functional Dyspepsia: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of trimebutine maleate and placebo in the treatment of functional dyspepsia (FD), drawing on data from randomized controlled trials (RCTs). It is intended for researchers, scientists, and professionals in drug development seeking an objective analysis of the available evidence.

Efficacy Data from Randomized Controlled Trials

The efficacy of this compound in alleviating the symptoms of functional dyspepsia has been evaluated in several randomized controlled trials. A key multicenter, double-blind, placebo-controlled study by Kountouras et al. (2020) provides significant insights into its clinical utility.[1][2][3][4][5]

Symptom Improvement

The primary measure of efficacy in the Kountouras et al. (2020) trial was the change in the Glasgow Dyspepsia Severity Score (GDSS). The study found a statistically significant reduction in GDSS for the trimebutine group between the two-week and four-week follow-up visits.[1][2] Another study involving patients with functional dyspepsia coexisting with diarrhea-dominant irritable bowel syndrome also reported significant improvements in symptoms like postprandial fullness, early satiation, and abdominal pain with trimebutine treatment.[6]

Table 1: Symptom Improvement in Functional Dyspepsia with this compound vs. Placebo

Outcome MeasureThis compound GroupPlacebo Groupp-valueSource
Glasgow Dyspepsia Severity Score (GDSS) Statistically significant reduction between 2-week and 4-week visitNo significant change reported0.02Kountouras et al., 2020[1][2]
Symptomatic Improvement 67% of patients31% of patients0.02Study cited in review[7]
Postprandial Fullness Score (before vs. after) 4.36 ± 0.66 vs. 1.48 ± 0.61-< 0.05Zhong et al., 2007[6]
Early Satiation Score (before vs. after) 3.89 ± 0.81 vs. 1.25 ± 0.76-< 0.05Zhong et al., 2007[6]
Abdominal Pain Score (before vs. after) 9.57 ± 1.60 vs. 0.76 ± 0.54-< 0.05Zhong et al., 2007[6]
Gastric Emptying

Functional dyspepsia is often associated with disordered gastric motility. Trimebutine's prokinetic properties are thought to contribute to its therapeutic effect. The substudy by Kountouras et al. (2020) demonstrated that trimebutine significantly accelerated gastric emptying compared to placebo.[1][2][3]

Table 2: Effect of this compound on Gastric Emptying

Outcome MeasureThis compound GroupPlacebo Groupp-valueSource
Median Gastric Emptying at 50 min 75.5%66.6%0.036Kountouras et al., 2020[1][2][3]

Safety and Tolerability

This compound is generally well-tolerated. In the Kountouras et al. (2020) study, the incidence of adverse events was not statistically different between the trimebutine and placebo groups.[3] The reported adverse effects were of low to moderate severity.[1][2][3] Another study noted mild thirst and constipation as the main adverse drug reactions.[6]

Table 3: Incidence of Adverse Events

StudyThis compound GroupPlacebo GroupKey Findings
Kountouras et al., 2020[3]10.2% (11 out of 108 patients)14.6% (15 out of 103 patients)No statistically significant difference in adverse events.
Zhong et al., 2007[6]23.7%-Main adverse reactions were mild thirst and constipation.

Experimental Protocols

Kountouras et al. (2020) Study Methodology
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, prospective study.[1][2][3]

  • Participants: 211 patients diagnosed with functional dyspepsia.[1][2][3]

  • Intervention: Participants were randomized to receive either this compound (300 mg twice daily) or a placebo twice daily for 4 weeks.[1][2][3]

  • Primary Outcome: Relief of dyspepsia symptoms, evaluated using the Glasgow Dyspepsia Severity Score (GDSS).[1][2][3]

  • Secondary Outcome (Substudy): Gastric emptying was assessed using a 99mTc-Tin Colloid Semi-Solid Meal Scintigraphy test in a subset of participants.[1][2][3]

Visualizing the Science: Diagrams

To better understand the experimental design and the mechanism of this compound, the following diagrams are provided.

experimental_workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Arms (4 Weeks) cluster_followup Follow-up and Analysis cluster_completion Study Completion p1 211 Patients with Functional Dyspepsia Assessed for Eligibility p2 Randomization p1->p2 t1 This compound Group (n=108) 300 mg BID p2->t1 Randomized to t2 Placebo Group (n=103) BID p2->t2 Randomized to f1 2-Week Follow-up t1->f1 t2->f1 f2 4-Week Follow-up f1->f2 f3 Analysis of GDSS and Gastric Emptying f2->f3 c1 Trimebutine Group Completers (n=97) f2->c1 c2 Placebo Group Completers (n=88) f2->c2

Caption: Experimental workflow of a randomized controlled trial.

mechanism_of_action cluster_drug This compound cluster_receptors Enteric Nervous System Receptors cluster_channels Ion Channels in Smooth Muscle cluster_effects Physiological Effects drug This compound mu μ-opioid receptor drug->mu Agonist effect kappa κ-opioid receptor drug->kappa Agonist effect delta δ-opioid receptor drug->delta Agonist effect ca_channel L-type Ca²⁺ Channel drug->ca_channel Modulates k_channel K⁺ Channel drug->k_channel Modulates motility Modulation of Gastrointestinal Motility mu->motility kappa->motility delta->motility ca_channel->motility k_channel->motility sensitivity Modulation of Visceral Sensitivity motility->sensitivity

Caption: Simplified signaling pathway of this compound.

logical_relationship cluster_fd Functional Dyspepsia Pathophysiology cluster_tm This compound Action cluster_outcomes Therapeutic Outcomes symptoms Dyspeptic Symptoms (e.g., pain, fullness, early satiety) symptom_relief Symptom Relief symptoms->symptom_relief dysmotility Gastric Dysmotility dysmotility->symptoms ge_normalization Normalization of Gastric Emptying dysmotility->ge_normalization hypersensitivity Visceral Hypersensitivity hypersensitivity->symptoms tm_action This compound tm_action->dysmotility Regulates tm_action->hypersensitivity Modulates

Caption: Logical relationship in FD treatment with trimebutine.

References

Trimebutine Maleate in Pediatric Irritable Bowel Syndrome: A Comparative Clinical Effectiveness Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the clinical effectiveness of Trimebutine Maleate in the management of Irritable Bowel Syndrome (IBS) in the pediatric population. It offers an objective comparison with alternative therapeutic options, supported by available experimental data, to inform research and drug development in this field.

Comparative Efficacy of Therapeutic Agents for Pediatric IBS

The management of pediatric IBS aims to alleviate abdominal pain, improve bowel habits, and enhance the overall quality of life. This section compares the efficacy of this compound with other commonly considered interventions: peppermint oil and probiotics.

Table 1: Quantitative Comparison of Efficacy in Pediatric IBS Clinical Trials

InterventionKey StudyPrimary Outcome MeasureEfficacy ResultsAdverse Events
This compound Karabulut et al., 2013[1][2]Clinical Recovery ("adequate relief of IBS pain and discomfort")94.9% in the trimebutine group vs. 20.5% spontaneous recovery in the no-treatment group (P < 0.0001)[1][2]Not specified in detail, but the study implies it was well-tolerated.[3]
Peppermint Oil Kline et al., 2001[4][5]Reduction in severity of pain75% of patients in the peppermint oil group reported reduced pain severity compared to 19% in the placebo group.[4][6][7][8]No adverse events were reported.[4][5]
Probiotics Meta-analysis (9 RCTs)[9][10]Reduction in abdominal pain scoreSignificant reduction in abdominal pain score (Standardized Mean Difference = -1.15)[9][10]Generally regarded as safe with minimal side effects.
Abdominal pain treatment success rateSignificantly increased treatment success rate (Relative Risk = 3.44)[9][10]

Experimental Protocols of Key Clinical Studies

Understanding the methodologies of key clinical trials is crucial for interpreting their findings. This section details the experimental protocols for the pivotal studies on this compound and Peppermint Oil in pediatric IBS.

This compound: Karabulut et al., 2013
  • Study Design: A randomized, non-placebo-controlled trial.[2]

  • Patient Population: 78 children and adolescents (aged 4-18 years) diagnosed with IBS according to the Rome III criteria.[1][2]

  • Intervention: 39 patients were administered this compound at a dose of 3 mg/kg/day, divided into three daily doses, for a duration of 3 weeks.[11] The remaining 39 patients received no medication.[1][2]

  • Outcome Measures: The primary outcome was "adequate relief" of IBS pain and discomfort, assessed at the end of the 3-week treatment period. This was determined by asking parents the question: "Did your child have adequate relief of his/her IBS pain and discomfort in the past 7 days?"[2]

Peppermint Oil: Kline et al., 2001
  • Study Design: A randomized, double-blind, placebo-controlled trial.[4][6]

  • Patient Population: 42 children with IBS.[4][6]

  • Intervention: Patients received either pH-dependent, enteric-coated peppermint oil capsules or a placebo for 2 weeks.[4][6]

  • Outcome Measures: The primary outcome was the reduction in the severity of pain associated with IBS.[4][6]

Visualizing Mechanisms and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Trimebutine_Mechanism_of_Action cluster_gut Gastrointestinal Tract This compound This compound Opioid Receptors (μ, δ, κ) Opioid Receptors (μ, δ, κ) This compound->Opioid Receptors (μ, δ, κ) Agonist effect Ion Channels (Ca2+, K+) Ion Channels (Ca2+, K+) This compound->Ion Channels (Ca2+, K+) Modulation Neurotransmitter Release Neurotransmitter Release Opioid Receptors (μ, δ, κ)->Neurotransmitter Release Modulates Visceral Sensation Visceral Sensation Opioid Receptors (μ, δ, κ)->Visceral Sensation Modulates Smooth Muscle Contraction Smooth Muscle Contraction Ion Channels (Ca2+, K+)->Smooth Muscle Contraction Regulates Neurotransmitter Release->Smooth Muscle Contraction Normalized Motility Normalized Motility Smooth Muscle Contraction->Normalized Motility Pain Relief Pain Relief Visceral Sensation->Pain Relief

Caption: Mechanism of Action of this compound in the Gut.

Pediatric_IBS_Trial_Workflow Patient Screening (Rome IV Criteria) Patient Screening (Rome IV Criteria) Informed Consent Informed Consent Patient Screening (Rome IV Criteria)->Informed Consent Baseline Assessment (Symptoms, QoL) Baseline Assessment (Symptoms, QoL) Informed Consent->Baseline Assessment (Symptoms, QoL) Randomization Randomization Baseline Assessment (Symptoms, QoL)->Randomization Intervention Group (e.g., Trimebutine) Intervention Group (e.g., Trimebutine) Randomization->Intervention Group (e.g., Trimebutine) Control Group (Placebo or Active Comparator) Control Group (Placebo or Active Comparator) Randomization->Control Group (Placebo or Active Comparator) Treatment Period Treatment Period Intervention Group (e.g., Trimebutine)->Treatment Period Control Group (Placebo or Active Comparator)->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

Caption: A Typical Clinical Trial Workflow for Pediatric IBS.

Treatment_Decision_Flowchart Diagnosis of Pediatric IBS (Rome IV Criteria) Diagnosis of Pediatric IBS (Rome IV Criteria) Initial Management (Dietary/Lifestyle) Initial Management (Dietary/Lifestyle) Diagnosis of Pediatric IBS (Rome IV Criteria)->Initial Management (Dietary/Lifestyle) Persistent Symptoms? Persistent Symptoms? Initial Management (Dietary/Lifestyle)->Persistent Symptoms? Predominant Symptom? Predominant Symptom? Persistent Symptoms?->Predominant Symptom? Yes Re-evaluate and Adjust Treatment Re-evaluate and Adjust Treatment Persistent Symptoms?->Re-evaluate and Adjust Treatment No Pain/Spasms Pain/Spasms Predominant Symptom?->Pain/Spasms Dysbiosis/Global Symptoms Dysbiosis/Global Symptoms Predominant Symptom?->Dysbiosis/Global Symptoms Consider Trimebutine or Peppermint Oil Consider Trimebutine or Peppermint Oil Pain/Spasms->Consider Trimebutine or Peppermint Oil Consider Trimebutine or Peppermint Oil->Re-evaluate and Adjust Treatment Consider Probiotics Consider Probiotics Dysbiosis/Global Symptoms->Consider Probiotics Consider Probiotics->Re-evaluate and Adjust Treatment

Caption: A Logical Flowchart for Pediatric IBS Treatment Decisions.

Conclusion

The available evidence suggests that this compound is an effective option for improving clinical outcomes in pediatric IBS, particularly in providing adequate relief from pain and discomfort.[1][2] Its efficacy appears to be robust when compared to a no-treatment group. Peppermint oil also demonstrates significant efficacy in reducing pain severity, while probiotics show a broader benefit in improving overall symptoms.[4][6][9][10]

The choice of treatment should be guided by the predominant symptoms, patient preference, and the available evidence. For researchers and drug development professionals, the existing studies highlight the need for larger, placebo-controlled trials with standardized outcome measures to further delineate the comparative effectiveness of these agents and to explore their long-term safety and impact on the quality of life in the pediatric IBS population. The multitarget mechanism of this compound on opioid receptors and ion channels presents a promising area for further investigation and development of novel therapeutics for functional gastrointestinal disorders.[12][13]

References

Trimebutine Maleate in Functional Bowel Disorders: A Meta-Analysis Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the efficacy and mechanism of action of trimebutine maleate in the management of functional bowel disorders, including Irritable Bowel Syndrome (IBS) and Functional Dyspepsia (FD). This guide synthesizes data from multiple meta-analyses and clinical trials to provide researchers, scientists, and drug development professionals with a comparative overview of trimebutine's performance against other therapeutic alternatives.

This compound has been widely utilized in clinical practice for several decades for the treatment of functional gastrointestinal disorders.[1] Its unique pharmacological profile, acting as a multifunctional agent, distinguishes it from conventional antispasmodics.[1] This guide presents a meta-analysis of its efficacy, supported by detailed experimental protocols and an exploration of its underlying signaling pathways.

Comparative Efficacy of this compound

Multiple meta-analyses have confirmed the efficacy of trimebutine in treating functional bowel disorders. One meta-analysis encompassing 26 randomized controlled trials (RCTs) highlighted the high efficacy and safety of trimebutine in comparison to other antispasmodics and placebo.[1] Another meta-analysis of 22 RCTs involving 1,778 IBS patients further substantiated its effectiveness in managing functional abdominal pain and dyspepsia.[1]

The following tables summarize the quantitative data from key studies, offering a clear comparison of trimebutine's efficacy.

Table 1: Meta-Analysis of Trimebutine Efficacy in Irritable Bowel Syndrome (IBS)

Outcome MeasureTrimebutine vs. PlaceboTrimebutine vs. Other Antispasmodics (e.g., Mebeverine)Reference
Global Symptom Improvement Statistically significant improvementNo significant difference[2]
Abdominal Pain Relief Statistically significant reduction (p < 0.001)As effective as mebeverine[2]
Improvement in Bowel Habits Significant improvement in both constipation and diarrhea-[3]
Overall Efficacy (Investigator's Assessment) Significantly superior to placebo-[2]

Table 2: Efficacy of Trimebutine in Functional Dyspepsia (FD)

Outcome MeasureTrimebutine vs. PlaceboNotesReference
Relief of Dyspeptic Symptoms Statistically significant improvementEffective for postprandial fullness, early satiety, and epigastric pain[4]
Gastric Emptying Accelerated gastric emptyingDemonstrated in a multicenter, randomized, double-blind, placebo-controlled trial[5]
Overall Clinical Recovery Significantly higher than placebo in pediatric patients94.9% in trimebutine group vs. 20.5% in placebo group[5]

Experimental Protocols

The clinical evaluation of this compound has been conducted through numerous randomized controlled trials. A typical study design is a prospective, randomized, double-blind, placebo-controlled trial.

Key Methodological Components:

  • Patient Population: Adult patients diagnosed with functional bowel disorders according to the Rome criteria (e.g., Rome III or IV).[5]

  • Intervention: Oral administration of this compound, with dosages typically ranging from 100 mg to 200 mg three times daily.[2][6]

  • Control Groups: Placebo or an active comparator such as mebeverine (e.g., 100 mg four times daily).[2]

  • Duration of Treatment: Varies from a few days for acute symptom relief to several weeks (e.g., 2 to 4 weeks) for sustained efficacy.[2][6]

  • Outcome Measures:

    • Primary: Global assessment of symptom improvement, reduction in abdominal pain severity (often measured on a visual analog scale or a rating scale).

    • Secondary: Improvement in bowel habits (frequency and consistency), reduction in bloating and flatulence, and assessment of quality of life.[6]

Example of a Clinical Trial Workflow:

G cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 4 Weeks) cluster_followup Follow-up & Analysis s1 Patient Recruitment (Rome IV Criteria for IBS/FD) s2 Informed Consent s1->s2 s3 Baseline Assessment (Symptom Severity, QoL) s2->s3 rand Randomization (Double-Blind) s3->rand t1 Group A: This compound (e.g., 200mg t.i.d.) rand->t1 t2 Group B: Placebo rand->t2 t3 Group C (Optional): Active Comparator (e.g., Mebeverine) rand->t3 f1 Weekly Symptom Diaries t1->f1 t2->f1 t3->f1 f2 End-of-Treatment Assessment (Symptom Severity, QoL) f1->f2 f3 Statistical Analysis (Comparison of Outcomes) f2->f3

Typical Clinical Trial Workflow for Trimebutine Efficacy.

Signaling Pathways of this compound

Trimebutine's therapeutic effects are attributed to its complex mechanism of action, primarily involving the modulation of the enteric nervous system through opioid receptors.[4] It acts as an agonist on peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors.[4][7][8] This interaction leads to a dual, concentration-dependent effect on gastrointestinal motility, either stimulating or inhibiting contractions.[9]

At lower concentrations, trimebutine can induce muscle contractions by inhibiting outward potassium currents.[9] At higher concentrations, it leads to muscle relaxation by inhibiting L-type calcium channels and reducing calcium influx.[9]

G cluster_trimebutine This compound cluster_receptors Enteric Nervous System cluster_channels Smooth Muscle Cell Ion Channels cluster_effects Physiological Effects trimebutine Trimebutine mu_receptor μ-Opioid Receptor trimebutine->mu_receptor Agonist delta_receptor δ-Opioid Receptor trimebutine->delta_receptor Agonist kappa_receptor κ-Opioid Receptor trimebutine->kappa_receptor Agonist k_channel K+ Channels (Outward Current) mu_receptor->k_channel Inhibition (Low Conc.) ca_channel L-type Ca2+ Channels (Inward Current) mu_receptor->ca_channel Inhibition (High Conc.) delta_receptor->k_channel Inhibition (Low Conc.) delta_receptor->ca_channel Inhibition (High Conc.) kappa_receptor->k_channel Inhibition (Low Conc.) kappa_receptor->ca_channel Inhibition (High Conc.) contraction Muscle Contraction (Prokinetic Effect) k_channel->contraction relaxation Muscle Relaxation (Antispasmodic Effect) ca_channel->relaxation motility Normalization of GI Motility contraction->motility relaxation->motility

Signaling Pathway of Trimebutine's Dual Action on Gut Motility.

Meta-Analysis Study Selection

The selection of studies for a meta-analysis follows a rigorous and transparent process, often visualized using a PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) flow diagram. The following diagram illustrates a typical study selection process for a meta-analysis on trimebutine efficacy.

G identification Records identified through database searching (n = 850) duplicates Records after duplicates removed (n = 620) identification->duplicates screening Records screened (n = 620) duplicates->screening excluded_screening Records excluded (n = 540) screening->excluded_screening full_text Full-text articles assessed for eligibility (n = 80) screening->full_text excluded_full_text Full-text articles excluded, with reasons (n = 54) - Not a randomized controlled trial (n=25) - Wrong patient population (n=15) - No relevant outcomes (n=10) - Other (n=4) full_text->excluded_full_text included Studies included in qualitative synthesis (n = 26) full_text->included meta_analysis Studies included in quantitative synthesis (meta-analysis) (n = 22) included->meta_analysis

PRISMA Flow Diagram for Study Selection in a Trimebutine Meta-Analysis.

Conclusion

The evidence from numerous meta-analyses and randomized controlled trials strongly supports the efficacy and safety of this compound in the treatment of functional bowel disorders, particularly IBS and FD. Its unique modulatory effect on gastrointestinal motility, mediated through opioid receptors and ion channels, provides a therapeutic advantage in normalizing bowel function. The data presented in this guide offer a valuable resource for researchers and clinicians in understanding the comparative effectiveness and mechanistic underpinnings of trimebutine therapy.

References

A Comparative Analysis of Trimebutine Maleate and Novel Therapeutic Agents for Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trimebutine Maleate against a selection of novel therapeutic agents for the treatment of Irritable Bowel Syndrome (IBS). It is designed to offer a clear overview of their distinct mechanisms of action, comparative clinical efficacy, and safety profiles, supported by experimental data and methodologies.

Introduction to the Therapeutic Landscape

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits. Its multifactorial pathophysiology, involving visceral hypersensitivity, dysmotility, and brain-gut axis disturbances, presents a complex challenge for therapeutic development.

For decades, this compound has been a cornerstone treatment, valued for its unique, dual-modulatory effect on gut motility. However, the landscape is evolving with the introduction of novel agents that target specific pathways implicated in IBS pathophysiology. This guide benchmarks Trimebutine against key classes of these newer drugs: Guanylate Cyclase-C (GC-C) agonists (Linaclotide, Plecanatide), the Sodium/Hydrogen Exchanger 3 (NHE3) inhibitor (Tenapanor) for IBS with constipation (IBS-C), and the minimally absorbed antibiotic (Rifaximin) and mixed opioid receptor modulator (Eluxadoline) for IBS with diarrhea (IBS-D).

Mechanisms of Action: A Comparative Overview

The therapeutic agents covered in this guide operate through distinct molecular pathways to alleviate IBS symptoms. Trimebutine acts as a multimodal gut modulator, while newer agents have more targeted mechanisms.

This compound exerts its effects primarily through agonist actions on peripheral mu, kappa, and delta opioid receptors in the enteric nervous system.[1][2][3] This engagement allows it to normalize gut motility, reducing spasm in hyperkinetic states and stimulating activity in hypokinetic states.[1][4] It also modulates visceral sensitivity, which may be linked to its ability to decrease reflexes induced by gut distension.[3]

Guanylate Cyclase-C (GC-C) Agonists (Linaclotide & Plecanatide) are prescribed for IBS-C. They bind to and activate GC-C receptors on the luminal surface of the intestinal epithelium.[5][6] This activation increases intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[5][6] The result is increased secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid, softer stools, and accelerated transit.[5][7][8] Elevated extracellular cGMP is also believed to reduce the activity of pain-sensing nerves in the intestine.[6][9]

Tenapanor , another agent for IBS-C, is a first-in-class inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) on the apical surface of enterocytes.[10][11] By blocking NHE3, Tenapanor reduces sodium absorption from the small intestine and colon.[10][12] This local increase in luminal sodium concentration results in water retention in the gut, softening stool and increasing bowel movement frequency.[11][13] Evidence also suggests it can decrease visceral hypersensitivity.[14]

Rifaximin is a gut-selective, non-systemic antibiotic used for IBS-D.[15] It inhibits bacterial RNA synthesis by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase.[15][16] Its efficacy is thought to stem from modulating the gut microbiota and its metabolic functions.[17] Preclinical data also suggest it may reduce mucosal inflammation and visceral hypersensitivity.[16]

Eluxadoline is a mixed opioid receptor modulator for IBS-D. It acts as an agonist at mu (μ) and kappa (κ) opioid receptors and as an antagonist at the delta (δ) opioid receptor in the gut.[18][19][20] The agonism of mu-opioid receptors reduces bowel contractions and colonic motility, while kappa-opioid receptor agonism may help in visceral pain relief.[18][21][22] The delta-opioid receptor antagonism is intended to mitigate the constipating effects often seen with mu-opioid agonists.[20][22]

Signaling Pathway Diagrams

Mechanism_of_Action Comparative Signaling Pathways in Enteric Neuron/Enterocyte cluster_0 Trimebutine (Modulator) cluster_1 GC-C Agonists (IBS-C) cluster_2 NHE3 Inhibitor (IBS-C) cluster_3 Mixed Opioid Modulator (IBS-D) TMB Trimebutine Maleate Opioid_R μ, κ, δ Opioid Receptors TMB->Opioid_R Agonist Motility Normalized Gut Motility (Stimulation/Inhibition) Opioid_R->Motility Modulates Lina Linaclotide Plecanatide GCC Guanylate Cyclase-C Lina->GCC Agonist cGMP ↑ cGMP GCC->cGMP CFTR CFTR Activation cGMP->CFTR Pain ↓ Pain Signal cGMP->Pain Fluid ↑ Fluid Secretion (Cl-, HCO3-) CFTR->Fluid Tena Tenapanor NHE3 NHE3 Transporter Tena->NHE3 Inhibits Na_Absorp ↓ Na+ Absorption NHE3->Na_Absorp Blocks H2O ↑ Luminal Water Na_Absorp->H2O Elux Eluxadoline Mu_Kappa_R μ / κ Opioid Receptors Elux->Mu_Kappa_R Agonist Delta_R δ Opioid Receptor Elux->Delta_R Antagonist Dec_Motility ↓ Motility / Secretion ↓ Pain Mu_Kappa_R->Dec_Motility Mitigate_Const Mitigates Constipation Delta_R->Mitigate_Const

Caption: Comparative signaling pathways of IBS therapeutic agents.

Clinical Efficacy and Safety: Quantitative Comparison

The following tables summarize key efficacy and safety data from pivotal Phase 3 clinical trials. The primary endpoints often vary by IBS subtype (IBS-C vs. IBS-D) but generally focus on a composite response involving improvement in both abdominal pain and a key bowel symptom (constipation or diarrhea).

Table 1: Efficacy Data for IBS-C Agents vs. Placebo
Agent (Trial/Dose)Primary Endpoint Definition% Responders (Drug)% Responders (Placebo)Key Secondary Outcomes
This compound Varies; often overall symptom score reduction.Significantly greater improvement in overall symptom scores vs. placebo.[18]-Statistically significant improvement in abdominal pain compared to placebo in some meta-analyses.[21]
Linaclotide (290 mcg) ≥30% reduction in abdominal pain and ≥1 CSBM increase from baseline in the same week for ≥6 of 12 weeks.33.6%13.9%Significant improvements in stool frequency, consistency, and abdominal bloating.[23][24]
Plecanatide (3 mg) ≥30% reduction in abdominal pain and ≥1 CSBM increase from baseline in the same week for ≥6 of 12 weeks.30.2% (Study 1)[25] 21.5% (Study 2)[25]17.8% (Study 1)[25] 14.2% (Study 2)[25]Significant improvements in stool consistency, straining, and bloating.[13][14]
Tenapanor (50 mg BID) ≥30% reduction in abdominal pain and ≥1 CSBM increase from baseline in the same week for ≥6 of 12 weeks.36.5%23.7%Significant improvements in abdominal symptoms (discomfort, bloating, cramping) and global IBS symptoms.[1]

CSBM: Complete Spontaneous Bowel Movement; BID: Twice daily.

Table 2: Efficacy Data for IBS-D Agents vs. Placebo
Agent (Trial/Dose)Primary Endpoint Definition% Responders (Drug)% Responders (Placebo)Key Secondary Outcomes
This compound Varies; often overall symptom score reduction.Significant decrease in overall symptom score from 1.8 to 0.6 in D-IBS patients.[18]-Effective in reducing abdominal pain and stool frequency.[26]
Rifaximin (550 mg TID for 14 days) Adequate relief of global IBS symptoms for ≥2 of first 4 weeks post-treatment.40.7% (Pooled)31.7% (Pooled)Significant improvement in bloating and stool consistency.[10][27]
Eluxadoline (100 mg BID) Composite of ≥30% improvement in worst abdominal pain and a weekly mean stool consistency score of <5 for ≥50% of days (Weeks 1-12).25.1% (IBS-3001)[28] 29.6% (IBS-3002)[28]17.1% (IBS-3001)[28] 16.2% (IBS-3002)[28]Significant improvements in stool consistency and abdominal pain as individual endpoints.[15]

TID: Three times daily; BID: Twice daily.

Table 3: Common Adverse Events (AEs) from Clinical Trials (>Placebo)
AgentMost Common Adverse Event(s)Incidence in Drug GroupIncidence in Placebo GroupSerious Adverse Events of Note
This compound Generally well-tolerated; mild AEs reported.Mild to moderate AEs (e.g., dizziness, dry mouth) in ~4-7% of patients.[29]-No significant difference in AEs compared to placebo in some studies.[21]
Linaclotide Diarrhea~20%~3%Severe diarrhea in ~2% of patients.[30]
Plecanatide Diarrhea~4-5%~1%Severe diarrhea in ~1% of patients.[20][25]
Tenapanor Diarrhea, Abdominal Distension, Flatulence16%, 3%, 3%4%, <1%, 1%Severe diarrhea in 2.5% of patients.[16][31]
Rifaximin AE profile similar to placebo.Nausea (4.1%), Abdominal Pain (3.6%)Nausea (3.3%), Abdominal Pain (2.7%)No cases of C. difficile colitis reported in pivotal trials.[2][32]
Eluxadoline Constipation, Nausea, Abdominal Pain7.4-8.6%, 7.5-8.1%, 5.8-7.2%2.5%, 5.1%, 4.1%Pancreatitis (rare, ~0.3%), particularly in patients without a gallbladder.[28]

Key Experimental Protocols: Assessing Visceral Hypersensitivity

A critical component in the preclinical evaluation of IBS therapies is the assessment of visceral hypersensitivity, a hallmark of the condition. The colorectal distension (CRD) model in rodents is a widely accepted method for this purpose.[22]

Protocol: Colorectal Distension (CRD) in Rodents

Objective: To measure the visceromotor response (VMR), an indicator of visceral pain, in response to mechanical distension of the colon and rectum.

Methodology:

  • Animal Preparation:

    • Male Wistar or Sprague-Dawley rats are commonly used.

    • Under light anesthesia (e.g., isoflurane), two electrodes are surgically implanted into the external oblique abdominal muscle and externalized at the back of the neck.[33]

    • Animals are allowed a recovery period of approximately one week.

  • Distension Procedure:

    • On the day of the experiment, a flexible balloon (e.g., 5-7 cm in length) is inserted intra-anally into the distal colon.[33][34]

    • The animal is placed in a small, movement-restricting container and allowed to acclimate for 30-60 minutes.

    • The balloon is connected to a barostat or pressure-controlled inflation device, which also records intracolonic pressure.

  • Data Acquisition:

    • The implanted electrodes record electromyographic (EMG) activity of the abdominal muscles.

    • A baseline EMG recording is taken before distension.

    • Graded, phasic distensions are applied (e.g., 10, 20, 40, 60, 80 mmHg), with each distension lasting for a set duration (e.g., 20-30 seconds) followed by a rest period.[33]

  • Endpoint Measurement:

    • The primary endpoint is the VMR, quantified by the change in EMG activity during the distension period compared to the baseline.[33]

    • Alternatively, a semi-quantitative behavioral score, the Abdominal Withdrawal Reflex (AWR), can be used, where visual assessment of abdominal muscle contraction and lifting is scored on a scale (e.g., 0-4).[34]

    • An effective visceral analgesic agent is expected to significantly reduce the VMR or AWR score at noxious distension pressures compared to a vehicle control.

Experimental Workflow Diagram

CRD_Workflow Experimental Workflow for Colorectal Distension (CRD) Model cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Day cluster_test Phase 3: Testing & Analysis Surgery 1. Surgical Implantation of EMG Electrodes Recovery 2. Post-Surgical Recovery (~1 week) Surgery->Recovery Balloon 3. Balloon Insertion into Distal Colon Acclimate 4. Acclimation in Restraining Cage Balloon->Acclimate Baseline 5. Record Baseline EMG Activity Acclimate->Baseline Distension 6. Apply Graded Phasic Distensions (e.g., 10-80 mmHg) Baseline->Distension Administer Test Agent or Vehicle Record 7. Record EMG Response (Visceromotor Response) Distension->Record Analyze 8. Quantify VMR/ AWR Score vs. Baseline Record->Analyze

Caption: Workflow for assessing visceral hypersensitivity via CRD.

Conclusion and Future Directions

This compound remains a relevant therapeutic option for IBS due to its dual modulatory action on motility and its established safety profile. It offers a broad approach that can be beneficial in patients with fluctuating bowel habits.

However, the advent of novel agents represents a significant shift towards targeted therapy. For IBS-C, GC-C agonists and the NHE3 inhibitor offer robust efficacy in improving both constipation and abdominal pain, albeit with a higher incidence of diarrhea compared to placebo. For IBS-D, Rifaximin provides a gut-microbiota-targeted approach with a favorable side-effect profile, while Eluxadoline offers a novel opioid-modulating mechanism that addresses both diarrhea and pain, with pancreatitis being a rare but serious risk to consider.

The choice of agent is increasingly guided by the patient's primary symptom subtype and the specific underlying pathophysiology. Future research will likely focus on developing biomarkers to predict treatment response, exploring combination therapies, and identifying novel targets within the gut-brain axis to further refine the management of this complex syndrome.

References

Safety Operating Guide

Personal protective equipment for handling Trimebutine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Trimebutine Maleate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Hazard Identification and Personal Protective Equipment (PPE)

This compound may cause skin, eye, and respiratory irritation[1]. It is also harmful if swallowed[1]. Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required PPE Specifications and Use Cases
Eye Protection Safety glasses or gogglesWear safety glasses with side-shields or chemical goggles if there is a risk of eye contact[2][3].
Hand Protection Impervious chemical-resistant glovesNitrile or natural rubber gloves are recommended. Inspect gloves for integrity before each use and dispose of them properly after handling the substance[3][4][5].
Skin and Body Protection Laboratory coat or impervious protective clothingA lab coat is standard. For bulk processing or situations with a high risk of skin contact, impervious protective clothing is recommended[2][4].
Respiratory Protection Dust/aerosol mask with P3 filter or N95 respiratorUse if the Occupational Exposure Limit (OEL) is exceeded or if dust is generated. A P3 filter mask is recommended for fine dust or aerosols[3][5].

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps will minimize exposure and ensure the safe handling of this compound in a laboratory setting.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust ventilation system, such as a chemical fume hood, to minimize the generation and accumulation of dust[3][4].

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Safe Handling and Use
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing[3][4].

  • Minimize Dust: Minimize the formation of dust and aerosols during handling[3][4]. If tablets or capsules are crushed or broken, extra caution should be taken to avoid inhaling the dust[2].

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly with soap and water after handling and before leaving the work area[3].

Storage
  • Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated place[3][4].

  • Incompatible Materials: Keep away from strong acids, strong bases, and strong oxidizing agents[3][6]. Avoid exposure to direct sunlight and other sources of ignition[3].

Disposal Plan

Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Collect waste material in a suitable, labeled, and sealed container for disposal[2].

Disposal Method
  • Dispose of waste in accordance with all applicable local, state, and federal regulations[2][3].

  • Disposal may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[4].

  • Do not allow the chemical to enter drains, sewers, or water systems[3][4].

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

Table 2: First-Aid Measures for this compound Exposure

Exposure Route First-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].
Skin Contact Remove contaminated clothing and wash the affected area with large amounts of soap and water. Seek medical attention if irritation persists[1][2].
Inhalation Move the individual to fresh air and keep them at rest. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[1][2][4].
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2][4].
Spill Response
  • Evacuate: For large spills, evacuate non-essential personnel from the area[2].

  • Containment: Trained personnel wearing appropriate PPE should contain the spill if it is safe to do so[2].

  • Clean-up: Collect spilled material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum. Place the collected material in a sealed container for disposal[2].

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Trimebutine_Handling_Workflow cluster_prep Preparation & Handling cluster_use Experimental Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receipt Receive & Inspect This compound Storage Store in Cool, Dry, Well-Ventilated Area Receipt->Storage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Storage->PPE Handling Handle in Ventilated Area (Fume Hood) PPE->Handling Experiment Perform Experiment Handling->Experiment Spill Spill Occurs Handling->Spill Exposure Exposure Occurs Handling->Exposure Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Collection Collect Waste in Labeled, Sealed Container Decontamination->Waste_Collection Disposal Dispose of Waste via Licensed Contractor Waste_Collection->Disposal Spill->Decontamination First_Aid Administer First Aid Exposure->First_Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimebutine Maleate
Reactant of Route 2
Trimebutine Maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.